molecular formula C36H37N5O5 B557437 Fmoc-Lys(Dabcyl)-OH CAS No. 146998-27-8

Fmoc-Lys(Dabcyl)-OH

Cat. No.: B557437
CAS No.: 146998-27-8
M. Wt: 619,73 g/mole
InChI Key: FPOPWTDBGMLRNG-XIFFEERXSA-N
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Description

Fmoc-Lys(Dabcyl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C36H37N5O5 and its molecular weight is 619,73 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPWTDBGMLRNG-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373222
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146998-27-8
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of the Dabcyl Group in Fmoc-Lys(Dabcyl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and molecular biology, the strategic labeling of peptides is paramount for elucidating biological processes and for the development of novel diagnostic and therapeutic agents. Fmoc-Lys(Dabcyl)-OH is a critical building block in this field, enabling the precise incorporation of a non-fluorescent quencher, the Dabcyl group, into a peptide sequence. This technical guide provides an in-depth exploration of the function of the Dabcyl group in this context, with a focus on its application in Förster Resonance Energy Transfer (FRET) based assays.

The Core Function of the Dabcyl Group: A "Dark Quencher"

The primary function of the 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl) group is to act as a potent "dark quencher" of fluorescence.[1][2] This means that it can efficiently absorb the energy from an excited fluorophore and dissipate it as heat, without emitting any light of its own.[1][2] This property is central to its utility in designing "turn-on" fluorescent probes, where a fluorescent signal is only generated upon a specific molecular event.

The mechanism of quenching is primarily governed by Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that occurs when a donor fluorophore and an acceptor molecule (the quencher) are in close proximity, typically within 10-100 Å.[2][3] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal tool for monitoring changes in molecular conformation or cleavage events.[2]

In the context of this compound, the Dabcyl group is covalently attached to the epsilon-amino group of the lysine side chain. This allows for its site-specific incorporation into a peptide during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Application in FRET-Based Protease Assays

A major application of this compound is in the synthesis of fluorogenic protease substrates.[4] In these substrates, a donor fluorophore is placed on one side of a protease cleavage site, and the Dabcyl quencher is positioned on the other.

FRET_Protease_Assay cluster_0 Intact Peptide Substrate cluster_1 Peptide Cleavage cluster_2 Cleaved Peptide Fragments Fluorophore Fluorophore (e.g., EDANS) Peptide Peptide Cleavage Site Fluorophore->Peptide Protease Protease Fluorophore->Protease Cleavage Dabcyl Dabcyl (Quencher) Peptide->Dabcyl label_quenched Fluorescence Quenched (FRET) Fluorophore_free Fluorophore Dabcyl_free Dabcyl label_fluorescence Fluorescence Signal Detected

FRET-based protease assay principle.

As illustrated in the diagram above, when the peptide substrate is intact, the close proximity of the fluorophore and the Dabcyl quencher leads to efficient FRET, and the fluorescence is quenched. Upon the introduction of a specific protease, the peptide backbone is cleaved, leading to the separation of the fluorophore and the Dabcyl group. This separation disrupts FRET, resulting in a significant increase in fluorescence, which can be monitored in real-time to determine enzymatic activity.[2][5]

Quantitative Data: Spectral Properties and FRET Parameters

The effectiveness of Dabcyl as a quencher is dependent on the spectral overlap between its absorption spectrum and the emission spectrum of the donor fluorophore.

ParameterDabcylEDANS (a common donor)
Absorption Maximum (λmax) ~453 - 479 nm[6][7]~336 - 341 nm[7][8]
Emission Maximum (λem) Non-fluorescent ("dark quencher")[1]~471 - 490 nm[7][8]

The excellent overlap between the emission of fluorophores like EDANS and the absorption of Dabcyl makes them a highly efficient FRET pair.

Fluorophore DonorFörster Distance (R₀) with DabcylQuenching Efficiency
EDANS~3.3 nm[5]High
FAM/FITC-Efficient[9]
TET/HEX/CY3-Efficient[9]
Cy5, Alexa 647-Reduced[9]

Förster distance (R₀) is the distance at which FRET efficiency is 50%.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis protocols.

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Lys_Dabcyl 7. Coupling of This compound Repeat->Lys_Dabcyl Final_Deprotection 8. Final Fmoc Deprotection Lys_Dabcyl->Final_Deprotection Cleavage 9. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 10. Purification (e.g., HPLC) Cleavage->Purification

General workflow for SPPS.

Detailed Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including this compound at the desired position) using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

FRET-Based Protease Assay Protocol

Materials:

  • Dabcyl-labeled peptide substrate

  • Protease of interest

  • Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Dissolve the Dabcyl-labeled peptide substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

    • Prepare a solution of the protease in the assay buffer.

  • Assay Setup:

    • Pipette the substrate working solution into the wells of the 96-well black microplate.

    • Include control wells:

      • Substrate only (no enzyme) to measure background fluorescence.

      • Buffer only (no substrate or enzyme) as a blank.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the protease solution to the wells containing the substrate.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., Ex/Em of ~340/490 nm for EDANS).

    • Monitor the increase in fluorescence intensity over time. Data is typically collected at regular intervals.

  • Data Analysis:

    • Subtract the background fluorescence (from the substrate-only wells) from the fluorescence readings of the reaction wells.

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • Enzyme activity can be quantified by comparing the reaction rates under different conditions (e.g., with and without inhibitors).

Conclusion

The Dabcyl group, when incorporated into peptides via this compound, serves as a highly effective dark quencher, which is fundamental to the design of sensitive and specific FRET-based assays. Its primary application in fluorogenic protease substrates has significantly advanced the study of enzyme kinetics and the screening of potential drug candidates. The well-characterized spectral properties and the straightforward integration into standard solid-phase peptide synthesis protocols make this compound an indispensable tool for researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.

References

The Core Mechanism of Fmoc-Lys(Dabcyl)-OH in Fluorescence Quenching: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind the fluorescence quenching capabilities of Nα-Fmoc-Nε-(4-dimethylaminophenylazobenzoyl)-L-lysine (Fmoc-Lys(Dabcyl)-OH), a critical reagent in the development of fluorogenic substrates for enzymatic assays and molecular probes. We will delve into the core mechanism of Förster Resonance Energy Transfer (FRET), present key quantitative data, provide detailed experimental protocols for its application, and visualize the associated pathways and workflows.

The Principle of Fluorescence Quenching by Dabcyl

The primary mechanism by which the Dabcyl (4-dimethylaminophenylazobenzoyl) moiety quenches fluorescence is Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers its energy to a nearby acceptor molecule, the quencher, without the emission of a photon.[1] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å.[2][3]

The efficiency of FRET is governed by several factors, including the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (quencher).[4] Dabcyl acts as a "dark quencher," meaning it dissipates the transferred energy as heat rather than fluorescing itself, which minimizes background signal and enhances the sensitivity of FRET-based assays.[5]

In a typical application, a fluorophore (e.g., EDANS, FAM) and the Dabcyl quencher are incorporated into a peptide sequence. When the peptide is intact, the donor and quencher are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence.[6] Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, disrupting FRET and resulting in a measurable increase in the donor's fluorescence.[6][7]

Quantitative Data for this compound and FRET Pairs

The selection of an appropriate fluorophore-quencher pair is paramount for the successful design of FRET-based probes. The following tables summarize key quantitative data for this compound and its common FRET partners.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 146998-27-8[8][9]
Molecular Formula C₃₆H₃₇N₅O₅[8][9]
Molecular Weight 619.71 g/mol [8][9]
Appearance Orange to red powder[10]

Table 2: Spectral Properties of Dabcyl and Common Donor Fluorophores

Fluorophore/QuencherAbsorption Max (λmax, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmaxReference
Dabcyl 453Non-fluorescent32,000[2]
EDANS 3364906,100[5]
FAM 49452075,000[2]
TET 52153665,000[2]
HEX 53555675,000[2]
Cy3 550570150,000[2]

Table 3: Förster Radii (R₀) for Dabcyl with Various Fluorophores

The Förster radius (R₀) is the distance at which FRET efficiency is 50%.[11] A larger R₀ value indicates that quenching can occur over a greater distance.

Donor FluorophoreFörster Radius (R₀, Å)Reference
EDANS 33[12]
FAM 43
Cy3 50

Note: R₀ values can vary depending on the local environment and the orientation of the donor and acceptor.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dabcyl-Quenched Fluorogenic Peptide

This protocol outlines the manual synthesis of a generic fluorogenic peptide substrate using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound and a fluorophore-labeled amino acid, e.g., Fmoc-Glu(EDANS)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[13]

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15-20 minutes.[13]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 eq.) and Oxyma Pure (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. To incorporate the Dabcyl quencher, use this compound at the desired position in the peptide sequence.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protease Activity Assay Using a Dabcyl-Quenched FRET Peptide

This protocol provides a general framework for measuring protease activity using a synthesized fluorogenic peptide substrate.

Materials:

  • Purified Dabcyl-quenched FRET peptide substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Purified protease of interest

  • Protease inhibitor (for control experiments)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the lyophilized FRET peptide in DMSO to create a stock solution (e.g., 10 mM).[12]

    • Dilute the peptide stock solution to the desired final concentration in the assay buffer.

    • Prepare a dilution series of the protease in the assay buffer.

  • Assay Setup:

    • Pipette the diluted FRET peptide substrate into the wells of the 96-well microplate.

    • Add the assay buffer to all wells.

    • For control wells, add a protease inhibitor.

  • Initiate Reaction: Add the diluted protease solutions to the appropriate wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the excitation and emission wavelengths of the donor fluorophore.

  • Kinetic Reading: Monitor the increase in fluorescence intensity over time. Record data at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from a "no enzyme" control well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocity against the protease concentration to determine the enzyme's activity.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

FRET_Mechanism cluster_0 Intact Peptide (Fluorescence Quenched) cluster_1 Cleaved Peptide (Fluorescence Restored) Donor_intact Donor (Fluorophore) Quencher_intact Acceptor (Dabcyl) Donor_intact->Quencher_intact FRET No_Emission Excitation Excitation Light Excitation->Donor_intact λ_ex Donor_cleaved Donor (Fluorophore) Emission Fluorescence Donor_cleaved->Emission λ_em Quencher_cleaved Acceptor (Dabcyl) Excitation_cleaved Excitation Light Excitation_cleaved->Donor_cleaved λ_ex Protease Protease cluster_1 cluster_1 cluster_0 cluster_0 cluster_0->Protease Enzymatic Cleavage

Caption: FRET mechanism in a protease assay.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) & Analysis (MS) precipitation->purification

Caption: Fmoc-SPPS workflow for peptide synthesis.

Protease_Assay_Signaling cluster_assay Protease Activity Assay Substrate Fluorogenic Peptide Substrate (Donor-Sequence-Quencher) Cleavage Peptide Cleavage Substrate->Cleavage Protease Active Protease Protease->Cleavage Separation Fluorophore & Quencher Separation Cleavage->Separation Fluorescence Increase in Fluorescence Separation->Fluorescence Detection Detection by Plate Reader Fluorescence->Detection

Caption: Signaling pathway of a FRET-based protease assay.

References

An In-depth Technical Guide to Fmoc-Lys(Dabcyl)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-(4-{[4-(dimethylamino)phenyl]azo}benzoyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dabcyl)-OH, is a critical building block in modern biochemical and drug discovery research. This modified amino acid incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position, enabling its use in solid-phase peptide synthesis (SPPS), and a dabcyl (4-{[4-(dimethylamino)phenyl]azo}benzoyl) moiety on the ε-amino group of the lysine side chain. The Dabcyl group is a highly efficient quencher of fluorescence, making this compound an indispensable tool for the creation of fluorogenic peptide substrates used in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of the underlying scientific principles.

Core Physical and Chemical Properties

This compound is an orange to red powder, a characteristic imparted by the dabcyl chromophore. The purity of commercially available this compound is typically high, often exceeding 97% as determined by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For optimal stability, it should be stored at 2-8°C.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 146998-27-8[3]
Molecular Formula C₃₆H₃₇N₅O₅[1][3]
Molecular Weight 619.71 g/mol [1][3]
Appearance Orange to red powder
Purity ≥97% (TLC)
Storage Temperature 2-8°C
Solubility Soluble in organic solvents like DMF and DMSO.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Peptide precipitation/washing solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 20 minutes to remove the Fmoc group from the resin's free amine.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[6]

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin substitution) and HCTU (slightly less than the amino acid) in DMF.

    • Add DIPEA (2 equivalents per equivalent of amino acid) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[6]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry it.

    • Purify the crude peptide using reverse-phase HPLC.

HPLC Purification of a Dabcyl-labeled Peptide

Instrumentation and Reagents:

  • Reverse-phase HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • UV-Vis detector

Procedure:

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO topped up with Solvent A).

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

    • Monitor the elution at two wavelengths: one for the peptide backbone (e.g., 220 nm) and one for the Dabcyl group (around 450-470 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the purified peptide.

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Signaling Pathways and Experimental Workflows

This compound is a synthetic component and not directly involved in biological signaling pathways. However, it is central to the experimental workflow of synthesizing FRET probes and their subsequent use in enzymatic assays.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Principle of a FRET-based protease assay.

Conclusion

This compound is a cornerstone reagent for the synthesis of internally quenched fluorogenic substrates. Its well-defined physical and chemical properties, combined with established protocols for its incorporation into peptides, make it an invaluable tool for researchers in biochemistry, cell biology, and drug discovery. The ability to create custom FRET probes enables the development of highly specific and sensitive assays for a wide range of enzymatic activities, facilitating both fundamental research and high-throughput screening efforts.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, particularly within the framework of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties that allow for a robust and versatile methodology, enabling the creation of complex peptide structures with high fidelity. This technical guide provides a comprehensive overview of the Fmoc group, from its fundamental chemical principles to detailed experimental protocols and quantitative comparisons, serving as a vital resource for professionals in peptide research and drug development.

Core Principles of the Fmoc Protecting Group

The Fmoc group is a base-labile amine protecting group. This characteristic is central to its utility in SPPS, where it provides temporary protection to the α-amino group of an amino acid. This protection prevents unwanted side reactions during the formation of peptide bonds. The Fmoc group remains stable under the acidic conditions used to cleave the final peptide from the resin support and to remove most side-chain protecting groups, a principle known as orthogonality.[1][2]

The structure of the Fmoc group, with its planar fluorenyl ring system, is key to its function. The hydrogen on the 9-position of the fluorene ring is acidic and can be readily abstracted by a mild base. This initiates a β-elimination reaction, leading to the cleavage of the Fmoc group and the liberation of the free amine, which is then available for coupling with the next amino acid in the sequence.[3]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin). Each cycle consists of three main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

  • Coupling: The activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled. The fluorenyl group's strong UV absorbance at approximately 300 nm allows for real-time monitoring of the deprotection step, providing a valuable quality control measure during the synthesis.[]

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-AA_n-...-AA_1-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Free_Amine Free N-terminal Amine (H2N-AA_n-...-AA_1-Resin) Washing1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA_n+1, Activator) Free_Amine->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide (Fmoc-AA_n+1-AA_n-...-AA_1-Resin) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Figure 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Comparisons

The choice of protecting group strategy significantly impacts the outcome of peptide synthesis. The Fmoc strategy is often compared to the older tert-butyloxycarbonyl (Boc) strategy, which utilizes an acid-labile protecting group.

Comparison of Fmoc and Boc Strategies
FeatureFmoc StrategyBoc StrategyReference(s)
Nα-Protection Base-labile (Fmoc)Acid-labile (Boc)[5]
Deprotection Reagent Mild base (e.g., 20% piperidine in DMF)Moderately strong acid (e.g., TFA)[5]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)[2]
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF)[5]
Orthogonality HighLow[5]
Cost of Monomers Generally more expensiveGenerally less expensive[]
Suitability for Sensitive Residues HighLower[2]
Quantitative Yield and Purity Data

The yield and purity of synthetic peptides are sequence-dependent and influenced by the chosen strategy. For "difficult" sequences prone to aggregation, the Boc strategy may offer advantages due to the protonation of the peptide backbone during deprotection, which can disrupt secondary structures.[5] However, for many standard and modified peptides, the Fmoc strategy provides excellent results.

PeptideSynthesis StrategyCrude YieldCrude PurityReference(s)
Amyloid Beta (Aβ) 1–42Standard Fmoc/tBu SPPS33%-[7]
Amyloid Beta (Aβ) 1–42Fmoc/tBu with pseudoprolines57%-[7]
Amyloid Beta (Aβ) 1–42Boc/Bzl with microwave assistance87%67%[7]
Angiotensin IIIBoc Strategy (Liquid Phase)90%-[8]

Note: Direct, side-by-side quantitative comparisons of the same peptide synthesized using standard Boc and Fmoc protocols are not always readily available in the literature, and the data presented here is illustrative.

Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is a critical parameter in SPPS. Incomplete deprotection leads to deletion sequences, while prolonged exposure to base can promote side reactions.

Deprotection ReagentHalf-life (t1/2) of Fmoc GroupReference(s)
20% Piperidine in DMF~6-7 seconds[9]
5% Piperazine in DMF50 seconds[9]
5% Piperazine + 1% DBU in DMF7 seconds[9]
2% DBU in DMFFaster than 20% piperidine[10]

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be used to accelerate deprotection, but it requires a scavenger for the dibenzofulvene byproduct.[10]

Detailed Experimental Protocols

Protocol for Fmoc-Solid Phase Peptide Synthesis (Manual)

This protocol describes a general procedure for the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) and allow the resin to swell for at least 30 minutes.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add a base (e.g., N,N-diisopropylethylamine, DIEA, 6-10 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Wash the resin with DMF (3 x 5 mL).

4. Monitoring the Reaction:

  • Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold diethyl ether.

  • Lyophilize the peptide to obtain a dry powder.

Fmoc_Protection_Mechanism AminoAcid Amino Acid (H2N-CHR-COOH) Product Fmoc-Protected Amino Acid (Fmoc-NH-CHR-COOH) AminoAcid->Product FmocCl Fmoc-Cl FmocCl->Product Base Base (e.g., NaHCO3) Solvent Solvent (e.g., Dioxane/Water)

Figure 2: General scheme for the protection of an amino acid with Fmoc-Cl.

Protocol for Quantification of Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid followed by a small amino acid like glycine.[11]

1. Synthesis of a Model Peptide:

  • Synthesize a model peptide known to be prone to aspartimide formation (e.g., VKDGYI) using standard Fmoc-SPPS protocol.

2. Extended Base Treatment:

  • After synthesis, treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 200 minutes) to simulate multiple deprotection cycles.

3. Cleavage and Analysis:

  • Cleave a small sample of the resin-bound peptide using a standard cleavage cocktail.

  • Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Identify and quantify the peaks corresponding to the target peptide, the aspartimide intermediate, and the resulting α- and β-aspartyl peptides.

4. Calculation:

  • Calculate the percentage of aspartimide formation and related by-products based on the integrated peak areas in the HPLC chromatogram.

Asp Protecting Group% Target Peptide Remaining (after 200 min)% Aspartimide Formed% D-Asp FormedReference(s)
Fmoc-Asp(OtBu)-OH5.090.018.0[12]
Fmoc-Asp(OMpe)-OH36.059.010.0[12]
Fmoc-Asp(OBno)-OH90.05.01.0[12]
Protocol for Assessing Racemization

Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation and coupling steps of peptide synthesis.

1. Synthesis of a Diastereomeric Peptide Standard:

  • Synthesize a small amount of the target peptide with a known D-amino acid incorporated at the position of interest to serve as a reference standard.

2. Synthesis of the Target Peptide:

  • Synthesize the target peptide using the desired coupling conditions.

3. HPLC Analysis:

  • Analyze the crude target peptide and the diastereomeric standard by RP-HPLC using a high-resolution column and an optimized gradient.

  • The diastereomers (L- and D-containing peptides) should have slightly different retention times, allowing for their separation and quantification.

4. Quantification:

  • Integrate the peaks corresponding to the desired L-peptide and the racemized D-peptide.

  • Calculate the percentage of racemization based on the peak areas.

Common Side Reactions and Mitigation Strategies

Beyond aspartimide formation and racemization, other side reactions can occur during Fmoc-SPPS.

  • Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, particularly when proline is in the first or second position. This can be minimized by using 2-chlorotrityl chloride resin.[13]

  • 3-(1-Piperidinyl)alanine Formation: Occurs with C-terminal cysteine residues through a β-elimination and subsequent addition of piperidine. Using a sterically bulky protecting group like trityl (Trt) on the cysteine side chain can reduce this side reaction.[13]

  • Aggregation: Self-association of the growing peptide chains on the resin, leading to incomplete coupling and deprotection. This can be addressed by using specialized resins, chaotropic salts, or microwave-assisted synthesis.[13]

Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide Beta_Elimination->Free_Amine Dibenzofulvene->Adduct

Figure 3: The mechanism of Fmoc deprotection by piperidine.

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide chemistry, offering a mild, efficient, and versatile strategy for the synthesis of a wide array of peptides. Its orthogonality with common acid-labile side-chain protecting groups and the ability to monitor the synthesis in real-time have made it the preferred choice for both academic research and industrial production. A thorough understanding of the underlying chemical principles, potential side reactions, and detailed experimental protocols is paramount for the successful application of this powerful tool in the development of novel peptide-based therapeutics and research agents.

References

A Technical Guide to In-Sequence Peptide Labeling with Fmoc-Lys(Dabcyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Lys(Dabcyl)-OH, a critical reagent for the in-sequence labeling of peptides. It details the chemical properties, core applications, and a step-by-step experimental protocol for its use in solid-phase peptide synthesis (SPPS). This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this powerful tool in their work, particularly in the development of FRET-based assays for studying enzyme activity and molecular interactions.

Introduction to this compound

This compound is a modified lysine derivative where the epsilon-amino group is covalently attached to a dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoyl) moiety. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it perfectly suited for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

The primary utility of incorporating this compound into a peptide sequence is to introduce a highly effective quencher molecule at a specific, predetermined position.[1] Dabcyl functions as a non-fluorescent acceptor in Förster Resonance Energy Transfer (FRET) pairs.[2] When in close proximity to a suitable fluorescent donor (fluorophore), the dabcyl group quenches the donor's fluorescence. This "turned-off" state can be reversed upon cleavage of the peptide backbone by a specific enzyme, which separates the fluorophore and quencher, leading to a measurable increase in fluorescence.[3][4] This principle is the foundation of numerous internally quenched fluorescent (IQF) peptide substrates used in high-throughput screening and mechanistic studies of proteases and other enzymes.[3][4][5]

Core Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in various research and drug development applications:

  • Enzyme Activity Assays: The most prominent application is in the design of FRET-based substrates for proteases.[5] Cleavage of the peptide by a protease separates the dabcyl quencher from a strategically placed fluorophore, resulting in a quantifiable fluorescent signal that is directly proportional to enzyme activity. This allows for sensitive and continuous monitoring of enzymatic reactions.

  • High-Throughput Screening (HTS): FRET-based assays using dabcyl-labeled peptides are readily adaptable to HTS formats for the discovery of enzyme inhibitors. Potential drug candidates can be rapidly screened for their ability to modulate enzyme activity by measuring the change in fluorescence.

  • Studying Post-Translational Modifications (PTMs): IQF peptides can be designed to study the dynamics of PTMs such as phosphorylation, acetylation, and methylation.[3][4] The installation or removal of a PTM can alter the peptide's susceptibility to cleavage by a specific protease, providing a method to monitor the activity of the enzymes responsible for these modifications.

  • Molecular Beacons and Probes: Dabcyl can be incorporated into peptide nucleic acids (PNAs) and other molecular probes to detect specific DNA or RNA sequences.[6] Hybridization of the probe to its target sequence can induce a conformational change that separates the quencher from the fluorophore, leading to a fluorescent signal.

Quantitative Data and Chemical Properties

A summary of the key quantitative and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference(s)
CAS Number 146998-27-8[1][7][8][9]
Molecular Formula C₃₆H₃₇N₅O₅[1][7][8]
Molecular Weight 619.71 g/mol [1][7][8]
Appearance Orange to red powder[1]
Purity (HPLC) ≥95.5%[1]
Enantiomeric Purity ≥99.0%[1]
Storage Temperature 2-8°C[1]
Quenching Range Effective for fluorophores like EDANS, Mca, TET, JOE, FAM[1][2]
Dabcyl λmax (Absorbance) ~453 nm[2]

Experimental Protocol: In-Sequence Peptide Labeling

This section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). This protocol assumes the use of a standard solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) and standard amino acid derivatives with appropriate side-chain protection.

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)

  • Cold diethyl ether

  • Kaiser test kit (for monitoring coupling completion)

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling and Initial Deprotection

  • Weigh the desired amount of resin into a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

  • To remove the Fmoc group from the pre-loaded resin, add a 20% solution of piperidine in DMF. Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling (Standard Amino Acids)

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid. Allow pre-activation for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Step 3: Incorporation of this compound

  • Follow the deprotection procedure in Step 1 to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Perform a Kaiser test to ensure complete coupling. If necessary, extend the coupling time or perform a second coupling.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any excess reagents.

Step 4: Chain Elongation

  • Repeat Step 2 for each subsequent standard amino acid to be added to the peptide sequence after the this compound residue.

Step 5: Final Fmoc Deprotection

  • Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in Step 1 to remove the Fmoc group from the N-terminal amino acid.

Step 6: Peptide Cleavage and Deprotection

  • Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail (e.g., Reagent B). Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

FRET-Based Peptide Cleavage Assay

FRET_Mechanism cluster_0 Intact Peptide (No Fluorescence) cluster_1 Cleaved Peptide (Fluorescence) Peptide_intact Fluorophore -- Peptide Backbone -- Quencher (Dabcyl) Protease Protease Peptide_intact->Protease Cleavage Site Fluorophore_intact F Quencher_intact Q Fluorophore_intact->Quencher_intact FRET Peptide_cleaved1 Fluorophore -- Fragment Peptide_cleaved2 Fragment -- Quencher (Dabcyl) Fluorophore_cleaved F Light Light Emission Fluorophore_cleaved->Light Protease->Peptide_cleaved1 Protease->Peptide_cleaved2

Caption: FRET mechanism in a protease assay.

Experimental Workflow for In-Sequence Labeling

SPPS_Workflow start Start: Swollen Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling_std 2. Couple Standard Fmoc-AA (HATU, DIPEA) wash1->coupling_std wash2 Wash (DMF, DCM) coupling_std->wash2 deprotection2 3. Fmoc Deprotection wash2->deprotection2 wash3 Wash deprotection2->wash3 coupling_dabcyl 4. Couple this compound (HATU, DIPEA) wash3->coupling_dabcyl wash4 Wash coupling_dabcyl->wash4 deprotection3 5. Fmoc Deprotection wash4->deprotection3 wash5 Wash deprotection3->wash5 coupling_final 6. Couple Final Fmoc-AA wash5->coupling_final wash6 Wash coupling_final->wash6 final_deprotection 7. Final Fmoc Deprotection wash6->final_deprotection wash7 Wash and Dry final_deprotection->wash7 cleavage 8. Cleavage from Resin (TFA Cocktail) wash7->cleavage precipitation 9. Precipitation (Cold Ether) cleavage->precipitation end Purified Labeled Peptide precipitation->end

Caption: Solid-phase peptide synthesis workflow.

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of internally quenched fluorescent peptides. Its compatibility with standard Fmoc SPPS protocols allows for the precise placement of a dabcyl quencher within a peptide sequence. This capability is fundamental to the development of sensitive and specific FRET-based assays that have broad applications in basic research and drug discovery, from elucidating enzyme mechanisms to high-throughput screening of potential therapeutic agents. The detailed protocol and workflows provided in this guide offer a solid foundation for researchers to successfully implement this powerful technology in their laboratories.

References

Dabcyl as a Quencher for FRET Peptide Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule.[1] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 10-100 Ångstroms (Å).[2] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it a powerful tool for measuring molecular proximity.[1] In biochemical assays, FRET is widely used to monitor enzymatic activity, particularly for proteases, by designing peptide substrates that are labeled with a donor-acceptor pair.[3]

The Role of Dabcyl as a "Dark Quencher"

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, often referred to as a "dark quencher". Unlike fluorescent quenchers, Dabcyl dissipates the absorbed energy from the donor as heat rather than light, which offers a significant advantage: the elimination of background fluorescence from the acceptor. This results in a lower background signal and a higher signal-to-noise ratio in assays.[4] Dabcyl's broad absorption spectrum in the visible range makes it a suitable acceptor for a variety of donor fluorophores, particularly those that emit in the blue-to-green spectrum.[4][5]

The most common and well-characterized FRET pair utilizing Dabcyl is with the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[6] In a typical FRET peptide substrate, EDANS and Dabcyl are positioned at opposite ends of a specific protease cleavage sequence.[1] In this intact state, the proximity of the two molecules allows for efficient FRET, and the fluorescence of EDANS is quenched by Dabcyl with an efficiency often exceeding 95%.[1][6] When a protease cleaves the peptide bond, the donor and quencher diffuse apart, disrupting FRET and leading to a quantifiable increase in the donor's fluorescence.[2] This restoration of fluorescence can be up to 40-fold, providing a sensitive measure of enzyme activity.[1][6]

Quantitative Data and Spectral Properties

The effectiveness of a FRET pair is determined by its spectral properties and the Förster distance (R₀), the distance at which FRET efficiency is 50%.[1] A key requirement is a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[7] The EDANS/Dabcyl pair exhibits excellent spectral overlap, making it a highly efficient system for FRET-based assays.[6][7]

Table 1: FRET Parameters for the EDANS/Dabcyl Pair

ParameterDonor: EDANSAcceptor: DabcylReference
Excitation Max (λex) ~336 - 341 nmN/A[2][6]
Emission Max (λem) ~471 - 490 nmNon-fluorescent[2][6]
Absorption Max (λabs) ~336 nm~453 - 472 nm[2][7]
Molar Extinction Coeff. (ε) ~5,400 M⁻¹cm⁻¹ at 336 nmHigh (log ε = 4.37 at 463 nm)[1][7]
Förster Distance (R₀) \multicolumn{2}{c}{~30 - 41 Å (3.0 - 4.1 nm)}[1]
Typical Quenching Efficiency \multicolumn{2}{c}{>95% in intact substrates}[6]

Table 2: Dabcyl Compatibility with Other Fluorophores

While EDANS is the optimal partner, Dabcyl's broad absorption spectrum (400–500 nm) allows it to effectively quench other fluorophores.[6][8]

FluorophoreEmission Max (λem)Quenching SuitabilityReference
FAM / FITC ~517 nmEfficient[8]
TET ~538 nmEfficient[8]
Mca ~400 nmEfficient[6]
Cy3 ~563 nmReduced Efficiency[8][9]
Rhodamine (TAMRA) ~580 nmSystem-dependent[8]
Cy5 / Alexa 647 ~665 nmPoor (low spectral overlap)[8]

Visualizing the FRET Mechanism and Experimental Workflow

FRET_Mechanism Protease Protease (e.g., HIV-1 Protease) Fragment1 Fragment1 Protease->Fragment1 Cleavage Fragment2 Fragment2 Peptide1 Peptide1

Detailed Experimental Protocol: Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a Dabcyl-quenched FRET peptide substrate, such as an EDANS-peptide-Dabcyl construct. Assays are typically performed in a 96- or 384-well plate format and monitored using a fluorescence plate reader.[10]

I. Materials and Reagents

  • FRET Peptide Substrate: Lyophilized peptide with a donor (e.g., EDANS) and Dabcyl quencher.

  • Protease: Purified enzyme of interest.

  • Assay Buffer: Buffer composition should be optimized for the specific protease (e.g., 20 mM HEPES, pH 7.0).[11]

  • Enzyme Diluent: Buffer used to dilute the enzyme to its working concentration (e.g., 2.0 mM calcium acetate).

  • Inhibitor (Optional): For inhibitor screening, a known inhibitor of the protease.

  • Microplate: 96- or 384-well black, flat-bottom microplate suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.

II. Reagent Preparation

  • FRET Substrate Stock Solution: Dissolve the lyophilized FRET peptide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C or below.

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution in Assay Buffer to a working concentration (e.g., 20 µM).[10] The final concentration in the assay should be optimized based on the enzyme's Michaelis-Menten constant (Km).

  • Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer. Just before the assay, dilute the enzyme to its final working concentration (e.g., 90 nM for a final concentration of 9 nM) in cold Enzyme Diluent.[10]

III. Assay Procedure

  • Plate Setup:

    • Test Wells: Wells for measuring protease activity.

    • "No Enzyme" Control: Wells containing substrate but no enzyme, to measure background fluorescence.[10]

    • "Inhibitor" Control (Optional): Wells containing substrate, enzyme, and inhibitor.

  • Add Reagents: Pipette the components into the wells of the microplate. The order of addition can be important; typically, the reaction is initiated by the addition of either the enzyme or the substrate. For a 100 µL final volume in a 96-well plate:

    • Add 50 µL of the 2x working substrate solution to each well.

    • Add 40 µL of Assay Buffer (or inhibitor solution) to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C).[10]

  • Initiate Reaction: Add 10 µL of the 10x working enzyme solution to the test and inhibitor wells. Add 10 µL of Enzyme Diluent to the "No Enzyme" control wells.

  • Measure Fluorescence: Immediately place the plate in the fluorescence reader pre-set to the assay temperature. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at the donor's emission wavelength (e.g., ~490 nm) using an excitation wavelength of ~340 nm.

  • Kinetic Measurement: Record fluorescence readings at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

IV. Data Analysis

  • Subtract Background: For each time point, subtract the average RFU from the "No Enzyme" control wells from the RFU of the test wells.

  • Determine Initial Velocity (V₀): Plot the background-subtracted RFU versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.[12]

  • Calculate Enzyme Activity: Convert the V₀ (in RFU/min) to the rate of substrate cleavage (e.g., nM/min) using a standard curve generated with a known concentration of the fluorescent donor (e.g., EDANS).

  • Inhibitor Analysis: Calculate the percent inhibition by comparing the reaction velocity in the presence of the inhibitor to the velocity of the uninhibited enzyme.

Experimental_Workflow start Start prep_reagents 1. Prepare Reagents (Substrate, Enzyme, Buffer) start->prep_reagents plate_setup 2. Set Up Microplate (Controls & Test Wells) prep_reagents->plate_setup add_substrate 3. Add Substrate Solution to all wells plate_setup->add_substrate pre_incubate 4. Pre-incubate Plate (e.g., 37°C) add_substrate->pre_incubate initiate_reaction 5. Initiate Reaction (Add Enzyme) pre_incubate->initiate_reaction measure_fluorescence 6. Measure Fluorescence (Kinetic Read) initiate_reaction->measure_fluorescence analyze_data 7. Analyze Data (Calculate Initial Velocity) measure_fluorescence->analyze_data end End analyze_data->end

Application Example: HIV-1 Protease Inhibitor Screening

A prominent application of EDANS/Dabcyl FRET substrates is in the research and development of anti-AIDS drugs.[12] The Human Immunodeficiency Virus-1 (HIV-1) protease is an enzyme essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins.[12] Inhibiting this protease prevents the formation of infectious viral particles.

Researchers synthesize peptide substrates that mimic the natural cleavage sites of the HIV-1 polyprotein, flanked by EDANS and Dabcyl.[6] These substrates are then used in high-throughput screening (HTS) assays to identify small molecule inhibitors of the protease.[12] A decrease in the rate of fluorescence increase indicates that a compound is successfully inhibiting the enzyme's activity.

HIV_Pathway gag_pol HIV Gag-Pol Polyprotein (Inactive Precursor) hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage by fret_assay FRET Assay Target mature_proteins Mature Viral Proteins (Structural & Enzymatic) hiv_protease->mature_proteins virion Infectious HIV Virion Assembly mature_proteins->virion inhibitor Protease Inhibitor (Drug Candidate) inhibitor->hiv_protease Blocks Activity

Dabcyl remains a cornerstone quencher for FRET-based peptide substrates due to its reliability, efficiency as a dark quencher, and well-characterized partnership with fluorophores like EDANS. The advantages of low background fluorescence and high signal-to-noise ratio make Dabcyl-quenched substrates highly suitable for sensitive and continuous monitoring of enzymatic kinetics.[4] This technology is particularly valuable in drug development for the high-throughput screening of enzyme inhibitors and in basic research for the detailed characterization of protease activity.

References

The Specter of Silence: A Technical Guide to Dabcyl and Its Fluorophore Partners in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the spectral properties of the non-fluorescent quencher Dabcyl and its synergistic relationships with compatible fluorophores. A cornerstone of modern molecular probes, the Dabcyl quenching mechanism provides a robust platform for developing sensitive assays crucial for research and drug discovery. This document provides a comprehensive overview of the spectral characteristics, experimental methodologies, and practical applications of Dabcyl-based Förster Resonance Energy Transfer (FRET) systems.

Spectral Properties of Dabcyl and Compatible Fluorophores

Dabcyl, or 4-((4-(dimethylamino)phenyl)azo)benzoic acid, functions as a "dark quencher," meaning it absorbs the emission energy of a nearby fluorophore without emitting its own fluorescence. This property is fundamental to the design of "turn-on" fluorescent probes, where a signal is generated upon the spatial separation of the fluorophore and Dabcyl. The efficiency of this quenching is dictated by the spectral overlap between the fluorophore's emission spectrum and Dabcyl's absorption spectrum.

Dabcyl exhibits a broad absorption spectrum in the visible range, with a maximum absorption peak (λ_max) around 453 nm. This allows it to effectively quench a variety of fluorophores that emit in the blue to green region of the spectrum. The selection of an appropriate fluorophore partner is critical for the development of sensitive and specific assays. Key spectral properties for Dabcyl and several commonly used compatible fluorophores are summarized in the table below.

CompoundExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Dabcyl (Quencher) ~453-~32,000-
EDANS ~336~490~6,000~0.19
FAM (Fluorescein) ~495~520~83,000[1]~0.92[2]
TET ~521[3]~536[1]~73,000[1]-
Mca ~322[4]~381[4]~11,820[5]~0.18[5]

Note: Spectral properties can be influenced by the local environment, including solvent polarity and pH. The values presented here are generally accepted approximations.

Quenching Mechanism: A Tale of Two Processes

Dabcyl primarily quenches fluorescence through two mechanisms:

  • Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the donor fluorophore and the acceptor quencher are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive "molecular ruler." Efficient FRET requires significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (Dabcyl).

  • Collisional (or Static) Quenching: This mechanism occurs when the fluorophore and quencher are in direct molecular contact, forming a non-fluorescent ground-state complex. This type of quenching is often observed in molecular beacons where the hairpin structure brings the fluorophore and Dabcyl into intimate contact.

Experimental Protocols

Fluorescence Quenching Assay

This protocol outlines a general procedure to determine the quenching efficiency of Dabcyl with a compatible fluorophore.

Materials:

  • Fluorophore-labeled substrate (e.g., peptide or oligonucleotide)

  • Dabcyl-labeled substrate (quencher)

  • Fluorometer

  • Appropriate buffer solution

Procedure:

  • Prepare a stock solution of the fluorophore-labeled substrate at a known concentration in the assay buffer.

  • Determine the optimal excitation and emission wavelengths for the fluorophore by scanning the fluorescence spectrum of the stock solution.

  • Prepare a series of solutions with a fixed concentration of the fluorophore and increasing concentrations of the Dabcyl-labeled quencher.

  • Measure the fluorescence intensity of each solution at the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity (F) as a function of the quencher concentration ([Q]) .

  • Analyze the data using the Stern-Volmer equation:

    • F₀/F = 1 + Ksv[Q]

    • Where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity at a given quencher concentration, and Ksv is the Stern-Volmer quenching constant.

  • A linear Stern-Volmer plot indicates a single type of quenching mechanism (dynamic or static).

FRET Efficiency Calculation

The efficiency of FRET (E) can be determined from the fluorescence intensity of the donor fluorophore in the presence (F_DA) and absence (F_D) of the Dabcyl acceptor.

Procedure:

  • Measure the fluorescence intensity of the donor fluorophore in the absence of the Dabcyl quencher (F_D). This is your reference measurement.

  • Measure the fluorescence intensity of the donor fluorophore in the presence of the Dabcyl quencher (F_DA) under the same experimental conditions (concentration, buffer, temperature).

  • Calculate the FRET efficiency (E) using the following equation:

    • E = 1 - (F_DA / F_D)

  • The FRET efficiency can also be expressed as a percentage by multiplying the result by 100.

Visualizing Molecular Interactions and Signaling Pathways

Graphviz diagrams are provided below to illustrate common applications and workflows involving Dabcyl and its compatible fluorophores.

FRET_Protease_Assay cluster_substrate Intact FRET Substrate cluster_cleaved Cleaved Products cluster_signal Fluorescence Signal Fluorophore Fluorophore Peptide Cleavage Site Fluorophore->Peptide Dabcyl Dabcyl Peptide->Dabcyl Protease Protease Cleaved Products Cleaved Products Protease->Cleaved Products Separation Fluorophore_Fragment Fluorophore Fragment Dabcyl_Fragment Dabcyl Fragment Intact FRET Substrate Intact FRET Substrate Intact FRET Substrate->Protease Cleavage Quenched No/Low Fluorescence (FRET) Fluorescent Fluorescence Signal

Caption: Workflow of a FRET-based protease activity assay.

Molecular_Beacon_Workflow cluster_closed Closed Conformation (No Target) cluster_open Open Conformation (Target Present) Beacon_Closed Hairpin Structure Fluorophore & Dabcyl in Proximity Target Target Nucleic Acid Beacon_Closed->Target Hybridization Signal_Off Fluorescence Quenched Beacon_Closed->Signal_Off F_Closed Fluorophore D_Closed Dabcyl Beacon_Open Hybridized to Target Fluorophore & Dabcyl Separated Signal_On Fluorescence Signal Beacon_Open->Signal_On F_Open Fluorophore D_Open Dabcyl

Caption: Mechanism of a molecular beacon probe for nucleic acid detection.

Caspase_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_fret_sensor FRET Biosensor cluster_output Cellular Outcome & Signal Stimulus e.g., Staurosporine Caspase9 Initiator Caspase-9 (Inactive) Stimulus->Caspase9 Active_Caspase9 Caspase-9 (Active) Caspase9->Active_Caspase9 Activation Caspase3 Effector Caspase-3 (Inactive) Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Caspase-3 (Active) Caspase3->Active_Caspase3 Sensor CFP DEVD YFP Active_Caspase3->Sensor Cleaves DEVD sequence Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_Sensor CFP YFP FRET_Signal High FRET (Low Donor Emission) Sensor->FRET_Signal No_FRET_Signal Low FRET (High Donor Emission) Cleaved_Sensor->No_FRET_Signal

Caption: Caspase-3 activation monitored by a FRET biosensor during apoptosis.

Conclusion

Dabcyl remains a pivotal tool in the design of fluorescent probes for a wide array of biological applications. Its broad quenching range and the robustness of FRET-based assays have solidified its importance in fields ranging from fundamental research to high-throughput drug screening. A thorough understanding of its spectral properties and the principles of FRET is essential for the rational design of sensitive and reliable molecular probes. This guide provides a foundational resource for researchers and professionals seeking to leverage the power of Dabcyl-based technologies in their work.

References

An In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex peptide chains. This technique, pioneered by Bruce Merrield, anchors the growing peptide to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The most prevalent methodology employed today is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, favored for its use of a base-labile Nα-protecting group, which is orthogonal to the acid-labile side-chain protecting groups. This orthogonality allows for the selective deprotection of the N-terminus at each cycle without affecting the integrity of the side chains or the linkage to the resin. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations in Fmoc-SPPS.

The Core Principles of the Fmoc-SPPS Cycle

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain immobilized on a solid support. Each cycle consists of three primary steps: Fmoc deprotection, amino acid coupling, and washing.

  • Fmoc Deprotection: The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction, releasing the free amine and generating a dibenzofulvene (DBF)-piperidine adduct, which is then washed away.[1]

  • Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is then introduced and covalently linked to the newly exposed free amine of the peptide chain. This amide bond formation is facilitated by activating the carboxylic acid of the incoming amino acid. A variety of coupling reagents are available to form a highly reactive intermediate that readily reacts with the amine.

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed with a suitable solvent, typically DMF, to remove all excess reagents and soluble byproducts. This washing step is crucial for the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. Upon completion of the synthesis, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing scavengers to prevent side reactions.

Key Components of Fmoc-SPPS

Solid Supports (Resins)

The choice of solid support is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the overall efficiency of the synthesis. Resins are typically composed of polystyrene beads cross-linked with divinylbenzene, often grafted with polyethylene glycol (PEG) to improve swelling properties and reagent accessibility. The resin is functionalized with a linker molecule to which the first amino acid is attached.

Resin TypeLinker TypeC-Terminal FunctionalityCleavage ConditionsTypical Loading Capacity (mmol/g)
Wang Resin p-alkoxybenzyl alcoholCarboxylic Acid95% TFA0.5 - 1.2
2-Chlorotrityl Chloride (2-CTC) Resin 2-ChlorotritylCarboxylic Acid (fully protected peptide can be cleaved under mild acidic conditions)1-5% TFA in DCM (for protected fragments); 95% TFA (for full deprotection)1.0 - 1.6
Rink Amide Resin Rink AmideAmide95% TFA0.4 - 0.8
Sieber Amide Resin Sieber AmideAmide (fully protected peptide can be cleaved under mild acidic conditions)1% TFA in DCM0.5 - 1.0
Fmoc Deprotection Reagents

The removal of the Fmoc group must be efficient and complete to avoid the formation of deletion peptides. While piperidine is the standard, other bases are used to mitigate certain side reactions or to accelerate deprotection.

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 5-10 minWell-established, reliableCan promote aspartimide formation and racemization of C-terminal Cys
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% DBU / 2% Piperidine in DMF< 1 minVery fast and efficientStrongly basic, can significantly increase aspartimide formation and other side reactions
Piperazine/DBU 5% Piperazine / 2% DBU in DMF< 1 minRapid deprotection with reduced side reactions compared to DBU aloneRequires careful optimization
Amino Acid Coupling Reagents

The formation of the peptide bond is a critical step that requires the activation of the carboxylic acid of the incoming amino acid. The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the extent of side reactions, particularly racemization.

Coupling ReagentClassActivating SpeciesRelative Coupling EfficiencyKey Features
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltHOBt esterHighWidely used, cost-effective
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltHOAt esterVery HighHighly efficient, especially for sterically hindered amino acids; low racemization[2][3]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltOxyma esterVery HighReactivity comparable to HATU; non-explosive byproduct (OxymaPure)
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)Carbodiimide/AdditiveHOBt esterMedium-HighCost-effective; DIC is a liquid, easy to handle; byproduct (diisopropylurea) is soluble in DMF/DCM
DIC/OxymaPure Carbodiimide/AdditiveOxyma esterHighLower racemization than DIC/HOBt for some amino acids; non-explosive additive

Experimental Protocols

The following are generalized protocols for the key steps in manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence, resin, and reagents used.

Resin Preparation and Swelling

Objective: To prepare the solid support for synthesis by swelling it in an appropriate solvent.

Methodology:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent.

First Amino Acid Loading (on Wang Resin)

Objective: To attach the first Nα-Fmoc-protected amino acid to the resin.

Methodology:

  • Swell the Wang resin in DMF as described above.

  • In a separate container, dissolve the first Nα-Fmoc-protected amino acid (2-4 equivalents relative to the resin loading capacity) and HOBt (2-4 equivalents) in a minimal amount of DMF.

  • Add DIC (2-4 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

  • Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equivalents) to the swollen resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

  • Wash the resin again with DMF (3x) and DCM (3x).

The SPPS Cycle

Objective: To elongate the peptide chain through repetitive cycles of deprotection and coupling.

a) Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

b) Amino Acid Coupling (using HATU)

  • In a separate vessel, dissolve the next Nα-Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine (6-10 equivalents) in DMF.

  • Allow the solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • (Optional but recommended) Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

Methodology:

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 90% TFA, 5% thioanisole, 3% water, 2% ethanedithiol.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide under vacuum.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product. Understanding and mitigating these is crucial for a successful synthesis.

Side ReactionDescriptionCommon CauseMitigation Strategies
Aspartimide Formation Cyclization of an aspartic acid (Asp) residue to form a five-membered succinimide ring, which can lead to a mixture of α- and β-aspartyl peptides and racemization.[4]Base-catalyzed reaction during Fmoc deprotection, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[5]Use of milder deprotection conditions (e.g., 2% DBU/2% piperidine), addition of HOBt to the deprotection solution, or use of specialized Asp protecting groups (e.g., OMpe, OBno).
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and termination of the peptide chain.Occurs after the coupling of the second amino acid, particularly with Pro or Gly in the first or second position.Use of 2-chlorotrityl chloride resin (steric hindrance of the linker), or coupling the first two amino acids as a pre-formed dipeptide.
Racemization Loss of stereochemical integrity at the α-carbon of the activated amino acid during coupling.Over-activation of the amino acid, use of certain coupling reagents (especially carbodiimides alone), or presence of excess base.Use of racemization-suppressing additives (HOBt, OxymaPure), choice of efficient coupling reagents (e.g., HATU, COMU), and careful control of base concentration and temperature.
Incomplete Coupling/Deprotection Failure to complete the coupling or deprotection step, leading to deletion peptides.Steric hindrance, peptide aggregation on the resin.Double coupling/deprotection, use of stronger coupling/deprotection reagents, use of chaotropic salts or solvents like NMP to disrupt aggregation, microwave-assisted synthesis.

Visualizing the Workflow and Mechanisms

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle (n-1) times wash2->cycle cycle->deprotection Next Cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Cycle wash3 Final Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude Peptide precipitation->end

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection

Caption: The mechanism of Fmoc deprotection using piperidine.

Mechanism of Peptide Coupling with HATU

Caption: The mechanism of peptide coupling using the HATU reagent.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become the cornerstone of modern peptide chemistry. Its success relies on a deep understanding of the underlying chemical principles, careful selection of resins and reagents, and meticulous execution of the experimental protocols. By being cognizant of potential side reactions and employing appropriate mitigation strategies, researchers can efficiently synthesize high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics. This guide serves as a foundational resource for professionals seeking to master this essential technology.

References

A Technical Guide to Fmoc-Lys(Dabcyl)-OH: Properties, Synthesis, and Application in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(4-(dimethylamino)phenylazobenzoyl)-L-lysine, commonly known as Fmoc-Lys(Dabcyl)-OH. This specialized amino acid derivative is a critical component in the synthesis of quenched fluorescent peptide substrates for studying enzyme activity, particularly in the context of drug discovery and proteomics. This document outlines its chemical properties, provides a detailed methodology for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and illustrates its application in FRET-based protease assays.

Core Properties of this compound

This compound is a modified lysine residue where the alpha-amino group is protected by a base-labile Fmoc group, making it suitable for standard Fmoc-based solid-phase peptide synthesis. The epsilon-amino group of the lysine side chain is covalently attached to a dabcyl moiety, which functions as an efficient quencher in FRET applications.

PropertyValueReferences
CAS Number 146998-27-8[1][2][3][4][5][6][7][8]
Molecular Weight 619.71 g/mol [1][2][5][6][8][9]
Molecular Formula C36H37N5O5[1][2][5][8][9]
Appearance Orange to red powder[6]
Storage Conditions 2-8°C, dry[4][6]
Primary Application Building block for in-sequence labeling of peptides with a quencher for FRET-based assays.[1][2][3]

Application in FRET-Based Protease Assays

This compound is a key reagent for creating fluorogenic protease substrates.[2] These substrates are peptides designed with a specific cleavage site for a target protease. The peptide sequence also includes a fluorescent donor (fluorophore) and an acceptor (quencher).[1] The dabcyl group on the lysine side chain serves as the quencher.

In an intact peptide, the fluorophore and the dabcyl quencher are in close proximity. When the fluorophore is excited, its emission energy is absorbed by the dabcyl group through Förster Resonance Energy Transfer (FRET), resulting in minimal to no fluorescence. Upon enzymatic cleavage of the peptide by the target protease, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in fluorescence that can be monitored to quantify enzyme activity.[10] Dabcyl is commonly paired with fluorophores such as EDANS, 5-Fam, or Mca.[3][6]

FRET_Mechanism cluster_0 Intact FRET Peptide Substrate cluster_1 Protease Cleavage cluster_2 Cleaved Peptide Fragments Fluorophore_intact Fluorophore Dabcyl_intact Dabcyl Quencher Fluorophore_intact->Dabcyl_intact FRET Peptide_backbone_intact Peptide Backbone Fluorophore_intact->Peptide_backbone_intact Protease Protease No_Fluorescence Quenched (No Fluorescence) Peptide_backbone_intact->Dabcyl_intact Fluorophore_cleaved Fluorophore Peptide_fragment1 Fragment 1 Fluorophore_cleaved->Peptide_fragment1 Fluorescence Fluorescence Emission Fluorophore_cleaved->Fluorescence Dabcyl_cleaved Dabcyl Quencher Peptide_fragment2 Fragment 2 Dabcyl_cleaved->Peptide_fragment2 Excitation Excitation Light Excitation->Fluorophore_intact Excitation->Fluorophore_cleaved

Caption: Mechanism of a FRET-based protease assay using a dabcyl-quenched peptide.

Experimental Protocol: Incorporation of this compound via SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a Lys(Dabcyl) residue using Fmoc chemistry. Automated synthesizers can also be programmed with similar steps.[1]

1. Resin Preparation:

  • Start with a suitable resin, such as Fmoc-Gly-Wang resin, to obtain a C-terminal carboxylic acid.[9]

  • Swell the resin in a 1:1 mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) for at least 30 minutes at room temperature with gentle agitation.[9]

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine in DMF to the resin.[9]

  • Agitate for 3-5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine.[9]

  • A Kaiser test can be performed to confirm the presence of a free primary amine.[9]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[2]

  • Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIPEA), to the amino acid solution to activate it.[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 40 minutes to 2 hours at room temperature.[2]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • A Kaiser test can be performed to confirm the completion of the coupling reaction (absence of free amines).

4. Incorporation of this compound:

  • Follow the standard coupling protocol (Step 3) using this compound as the amino acid.

  • Note: The coupling of this compound may stain the resin, making the visual interpretation of the Kaiser test more challenging. It is advisable to save a sample of the resin beads before this step for comparison.[9]

5. Peptide Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Caution: Do not use silane-containing scavengers like TIS if the dabcyl group is present, as they can degrade it.[5] A suitable alternative scavenger would be required.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

7. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin_Prep 1. Resin Swelling (e.g., Wang Resin in DMF/DCM) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat_Cycle Repeat for each Amino Acid (Including this compound) Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Cleavage Final Amino Acid Purification 5. Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

References

A Technical Guide to Fluorescence Resonance Energy Transfer (FRET): Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of Fluorescence Resonance Energy Transfer (FRET), a powerful technique for measuring nanoscale distances and molecular interactions. It provides a comprehensive overview of the theoretical underpinnings, practical considerations, and key applications of FRET, with a particular focus on its utility in drug discovery and development.

The Core Principles of FRET

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor fluorophore transfers energy to a proximal acceptor chromophore.[1] This energy transfer occurs without the emission of a photon from the donor and is mediated by long-range dipole-dipole interactions.[2] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring distances on the order of 1-10 nanometers.[3][4]

The mechanism of FRET can be conceptualized as the interaction between two oscillating dipoles.[2] When the donor fluorophore is excited by an external light source, it enters a higher energy state. If a suitable acceptor molecule is in close proximity, the energy from the excited donor can be transferred, causing the acceptor to become excited.[4] The acceptor then relaxes by emitting a photon at its characteristic longer wavelength (sensitized emission) or through other non-radiative pathways.

Key Factors Governing FRET Efficiency

The efficiency of FRET (E) is determined by several critical factors, as described by the Förster theory:

  • Distance between Donor and Acceptor (r): FRET efficiency is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules (E ∝ 1/r⁶).[1] This steep distance dependence is the cornerstone of FRET's utility as a molecular ruler.

  • Spectral Overlap (J(λ)): There must be significant overlap between the emission spectrum of the donor fluorophore and the absorption (excitation) spectrum of the acceptor chromophore.[5]

  • Quantum Yield of the Donor (QY_D): The donor fluorophore should have a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence in the absence of an acceptor.[6]

  • Extinction Coefficient of the Acceptor (ε_A): The acceptor should have a high molar extinction coefficient at the donor's emission wavelength, indicating a high probability of absorbing the transferred energy.[6]

  • Relative Orientation of the Transition Dipoles (κ²): The orientation of the donor's emission dipole and the acceptor's absorption dipole influences FRET efficiency. A value of κ² = 2/3 is often assumed for randomly oriented molecules in solution.[7]

The relationship between FRET efficiency and distance is defined by the Förster distance (R₀) , which is the distance at which FRET efficiency is 50%.[8] The R₀ value is a characteristic constant for a specific donor-acceptor pair and is dependent on the spectral overlap, quantum yield of the donor, and the orientation factor.

Quantitative Data for Common FRET Pairs

The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The following table summarizes key spectral properties and the Förster distance (R₀) for several commonly used FRET pairs.

Donor FluorophoreAcceptor FluorophoreDonor QYAcceptor ε (M⁻¹cm⁻¹)R₀ (Å)
CFP (Cyan Fluorescent Protein)YFP (Yellow Fluorescent Protein)0.4083,40049-52
EGFP (Enhanced Green Fluorescent Protein)EYFP (Enhanced Yellow Fluorescent Protein)0.6083,40056
EGFP (Enhanced Green Fluorescent Protein)mCherry0.6072,00054
mCeruleanmVenus0.6292,20057
FluoresceinTetramethylrhodamine0.9295,00055
Cy3Cy50.15250,00050-60
TryptophanDansyl0.134,30022
Alexa Fluor 488Alexa Fluor 5550.92155,00070
Alexa Fluor 546Alexa Fluor 6470.79270,00067

Note: Quantum Yield (QY) and Extinction Coefficient (ε) values can vary depending on the local environment and measurement conditions. The Förster distance (R₀) is calculated assuming κ² = 2/3.

Visualizing FRET Principles and Workflows

The FRET Process

FRET_Process D_ground D (Ground State) D_excited D* (Excited State) D_excited->D_ground Fluorescence A_ground A (Ground State) D_excited->A_ground Energy Transfer A_excited A* (Excited State) A_excited->A_ground Sensitized Emission Excitation Excitation Light (hν_ex) Excitation->D_ground Absorption Donor_Emission Donor Emission (hν_em_D) Acceptor_Emission Acceptor Emission (hν_em_A) FRET FRET (Non-radiative)

Caption: The fundamental process of Fluorescence Resonance Energy Transfer (FRET).

General Experimental Workflow for Protein-Protein Interaction Studies

FRET_Workflow A Construct Fusion Proteins (Protein A-Donor, Protein B-Acceptor) B Express Fusion Proteins in Cells A->B C Sample Preparation (e.g., Mounting on Microscope Slide) B->C D Image Acquisition C->D D1 Donor Channel Imaging (Excite Donor, Detect Donor) D2 Acceptor Channel Imaging (Excite Acceptor, Detect Acceptor) D3 FRET Channel Imaging (Excite Donor, Detect Acceptor) E Data Analysis F Interpretation of Results E->F D1->E D2->E D3->E

Caption: A generalized workflow for studying protein-protein interactions using FRET microscopy.

Detailed Experimental Methodologies

Several techniques can be employed to measure FRET, each with its own advantages and limitations. Below are detailed protocols for three common methods.

Acceptor Photobleaching FRET (AP-FRET)

This method relies on the principle that if FRET is occurring, the donor fluorescence is quenched. By photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity.

Methodology:

  • Sample Preparation:

    • Prepare cells co-expressing the donor- and acceptor-tagged proteins of interest.

    • As controls, prepare cells expressing only the donor-tagged protein and only the acceptor-tagged protein.

    • Mount the cells on a suitable imaging dish or slide.

  • Image Acquisition (Pre-bleach):

    • Using a confocal or widefield fluorescence microscope, acquire an image of the donor fluorophore using its specific excitation and emission filters.

    • Acquire an image of the acceptor fluorophore using its specific excitation and emission filters.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) where both donor and acceptor signals are present.

    • Repeatedly illuminate the ROI with high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced (photobleached).

  • Image Acquisition (Post-bleach):

    • Immediately after photobleaching, acquire another image of the donor fluorophore using the same settings as the pre-bleach image.

  • Data Analysis:

    • Measure the average fluorescence intensity of the donor in the photobleached ROI before (I_pre) and after (I_post) photobleaching.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)

Sensitized Emission FRET

This technique measures the fluorescence emitted from the acceptor upon excitation of the donor. This "sensitized emission" is a direct result of the energy transfer.

Methodology:

  • Sample Preparation:

    • Prepare three samples: cells expressing only the donor, cells expressing only the acceptor, and cells co-expressing both.

  • Image Acquisition:

    • Acquire three images of the experimental sample (co-expressing donor and acceptor):

      • Donor Channel: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

      • Acceptor Channel: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

      • FRET Channel: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

    • Acquire images of the donor-only and acceptor-only control samples using the same settings to determine spectral bleed-through (crosstalk).

  • Data Analysis:

    • Correct the raw FRET channel image for donor bleed-through and direct acceptor excitation.

    • The corrected FRET signal (FRETc) is then used to calculate a normalized FRET index or, with appropriate calibrations, the FRET efficiency. Various algorithms and software packages are available for these corrections.

Fluorescence Lifetime Imaging Microscopy FRET (FLIM-FRET)

FLIM-FRET measures the decrease in the donor's fluorescence lifetime in the presence of an acceptor. Since FRET provides an additional non-radiative decay pathway for the donor, its excited-state lifetime is shortened.

Methodology:

  • Instrumentation:

    • A fluorescence microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) or frequency-domain detection system is required.[4]

  • Sample Preparation:

    • Prepare two samples: cells expressing the donor-tagged protein alone (control) and cells co-expressing the donor- and acceptor-tagged proteins.

  • Data Acquisition:

    • Acquire FLIM data for the donor-only sample to determine the unquenched donor lifetime (τ_D).

    • Acquire FLIM data for the experimental sample to measure the donor lifetime in the presence of the acceptor (τ_DA).

  • Data Analysis:

    • Fit the fluorescence decay curves to determine the lifetime values for each pixel in the image.

    • Calculate the FRET efficiency (E) for each pixel using the following formula: E = 1 - (τ_DA / τ_D)

Applications in Drug Discovery and Development

FRET-based assays are highly valuable in the drug discovery pipeline due to their sensitivity, homogeneity, and amenability to high-throughput screening (HTS).[9][10]

High-Throughput Screening (HTS)

FRET assays can be configured to screen large compound libraries for modulators of molecular interactions.[11] For instance, a FRET-based assay can be designed to identify compounds that disrupt a specific protein-protein interaction implicated in a disease. In such an assay, a high FRET signal indicates an intact interaction, while a decrease in FRET suggests that a compound has disrupted the interaction. Time-Resolved FRET (TR-FRET) is a particularly powerful variation for HTS, as it uses long-lifetime lanthanide donors to reduce background fluorescence and enhance signal-to-noise ratios.[9][10]

Measuring Protein-Ligand Binding Affinity

FRET can be employed to determine the binding affinity (K_D) of a small molecule to its protein target.[12] In a typical setup, the protein is labeled with a donor fluorophore, and the ligand is labeled with an acceptor. Upon binding, the proximity of the donor and acceptor leads to a FRET signal that is proportional to the fraction of bound protein. By titrating the ligand concentration, a binding curve can be generated, from which the K_D can be derived.

Monitoring Enzyme Activity

FRET-based biosensors can be engineered to report on the activity of specific enzymes, such as proteases or kinases. These biosensors typically consist of a donor and acceptor pair connected by a peptide substrate for the enzyme of interest. Cleavage of the substrate by a protease separates the fluorophores, leading to a loss of FRET. Conversely, phosphorylation of the substrate by a kinase can induce a conformational change that alters the distance between the fluorophores, resulting in a change in the FRET signal.

Case Study: Visualizing EGFR Signaling Pathway

FRET has been instrumental in elucidating the dynamics of signaling pathways in living cells. A classic example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling cascade. FRET has been used to visualize the interaction between activated EGFR and the adaptor protein Grb2, a key step in initiating downstream signaling.[13][14]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR (Phosphorylated) EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits (FRET Signal) SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream

Caption: Simplified schematic of EGFR signaling initiation, where FRET can monitor pEGFR-Grb2 interaction.

This guide provides a foundational understanding of the principles and applications of FRET. For researchers and drug development professionals, mastering this technique can unlock new avenues for investigating molecular mechanisms and discovering novel therapeutics.

References

Methodological & Application

Protocol for incorporating Fmoc-Lys(Dabcyl)-OH in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the incorporation of the quencher-labeled amino acid, Fmoc-Lys(Dabcyl)-OH, into synthetic peptides using manual Fmoc-based solid-phase peptide synthesis (SPPS). The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) moiety is a widely used non-fluorescent quencher in the design of Förster Resonance Energy Transfer (FRET) peptide substrates for studying protease activity. When in close proximity to a suitable fluorophore, the Dabcyl group efficiently quenches its fluorescence. Enzymatic cleavage of the peptide substrate separates the fluorophore and quencher, resulting in a measurable increase in fluorescence. This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, with specific considerations for handling the bulky and chromogenic this compound.

Key Applications

  • Enzyme Substrate Design: Synthesis of fluorogenic substrates for proteases, kinases, and other enzymes.

  • High-Throughput Screening: Development of assays for drug discovery and inhibitor screening.

  • Molecular Probes: Creation of labeled peptides to study protein-protein interactions and cellular uptake.

Experimental Protocols

Materials and Reagents
  • This compound

  • Appropriate resin (e.g., Rink Amide MBHA for C-terminal amides, Wang resin for C-terminal acids)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage Cocktail (non-silane): 90% TFA (Trifluoroacetic acid), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes the manual steps for one cycle of amino acid addition.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Coupling of this compound:

    • Due to the bulky nature of the Dabcyl group, a longer coupling time and/or double coupling may be necessary.

    • Dissolve this compound (1.5-2 eq.), HBTU (1.4-1.9 eq.), and HOBt (1.5-2 eq.) in DMF.

    • Add DIPEA (3-4 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature. A longer coupling time of up to 3 hours has been reported to be effective for coupling DABCYL acid.[1]

    • Monitoring: The Kaiser test is recommended. If the test is positive, indicating incomplete coupling, repeat the coupling step with a fresh solution of activated this compound.

  • Washing:

    • After successful coupling, drain the reaction solution.

    • Wash the resin with DMF (5x), IPA (3x), and DCM (3x).

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Repeat:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

Crucial Note: Silane-containing scavengers, such as triisopropylsilane (TIS), should not be used in the cleavage cocktail as they can degrade the Dabcyl group.

  • Resin Preparation:

    • After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Reduce the volume of the TFA solution by approximately half using a stream of nitrogen.

    • Precipitate the peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether.

  • Peptide Collection and Washing:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying:

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2]

    • A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Analysis:

    • Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[1]

Data Presentation

The yield and purity of peptides incorporating this compound are highly dependent on the peptide sequence, length, and the efficiency of each coupling step. Below are example data from a published synthesis of a complex Dabcyl-containing peptide.

Peptide Sequence FragmentCoupling Time for Dabcyl MoietyCrude YieldFinal Yield after HPLCPurityReference
FA-Lys-Val-Cit-Lys(DABCYL)-OH3 hours (for DABCYL acid)Not reported23.3%>95% (by ESI-HRMS)[1]
Ac-Lys-Val-Cit-Lys(DABCYL)-OH3 hours (for DABCYL acid)Not reported29.3%>95% (by ESI-HRMS)[1]

Visualizations

Experimental Workflow for SPPS of a Dabcyl-Labeled Peptide

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Coupling: Fmoc-AA-OH or This compound + HBTU/HOBt/DIPEA wash1->coupling wash2 Wash (DMF, IPA, DCM) coupling->wash2 cycle_end Repeat Cycle or Proceed to Cleavage wash2->cycle_end cycle_end->deprotection Next Amino Acid cleavage Final Cleavage (TFA-based cocktail without silanes) cycle_end->cleavage Final Amino Acid precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified Dabcyl-Peptide analysis->end

References

Application Notes and Protocols for Utilizing Fmoc-Lys(Dabcyl)-OH in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Dabcyl)-OH is a critical reagent in the development of sensitive and specific protease activity assays. This modified amino acid serves as a potent quencher in Fluorescence Resonance Energy Transfer (FRET) based substrates, enabling real-time monitoring of enzyme kinetics. These assays are fundamental in basic research for understanding protease function and in drug discovery for screening potential inhibitors.

The core principle involves a synthetic peptide substrate that contains a fluorophore and a quencher moiety. In the intact peptide, the quencher, Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid), is in close proximity to the fluorophore. This proximity allows for FRET to occur, where the energy from the excited fluorophore is transferred to the Dabcyl group and dissipated as heat, effectively quenching the fluorescent signal. Upon cleavage of the peptide by a specific protease, the fluorophore and the Dabcyl quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence. This increase in fluorescence is directly proportional to the protease activity.

This compound is specifically designed for incorporation into peptide substrates during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group allows for its use in standard Fmoc-based peptide synthesis protocols.

Key FRET Pairs Involving Dabcyl

Dabcyl is a versatile quencher and is commonly paired with several fluorophores. The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths. Some common FRET pairs with Dabcyl include:

  • EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) / Dabcyl : A widely used pair for detecting various protease activities, including those of matrix metalloproteinases (MMPs) and HIV protease.

  • Fluorescein (e.g., 5-FAM) / Dabcyl : This pair offers brighter fluorescence compared to EDANS, leading to more sensitive assays.

  • Mca ((7-Methoxycoumarin-4-yl)acetyl) / Dnp (dinitrophenyl) is another common pair, though Dabcyl can also be used with coumarin derivatives.

Data Presentation: Kinetic Parameters of Dabcyl-Quenched FRET Substrates

The following table summarizes kinetic data for various proteases using different Dabcyl-quenched FRET substrates. This data is crucial for comparing substrate efficiency and selecting the appropriate substrate for a given protease.

ProteaseSubstrate SequenceFluorophoreQuencherKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
HCV NS3/4A ProteaseAc-DED(Edans)EE-αAbuψ[COO]ASK(Dabcyl)-NH₂EDANSDabcyl69.416.53961.0
Chikungunya Virus Capsid Protease (CVCP)DABCYL-peptide-EDANSEDANSDabcyl7.98 ± 0.860.011 ± 0.000322.97

Note: The specific peptide sequences are often proprietary or highly specific to the research context and may not always be fully disclosed in publications.

Experimental Protocols

Protocol 1: Synthesis of a FRET Peptide Substrate using this compound

This protocol outlines the general steps for synthesizing a FRET peptide substrate using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Fmoc-amino acid corresponding to the fluorophore (e.g., Fmoc-Glu(EDANS)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Dimethyl

Application Notes and Protocols for Fmoc-Lys(Dabcyl)-OH Coupling in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Dabcyl)-OH is a critical reagent in modern peptide chemistry, primarily utilized for the synthesis of fluorescence resonance energy transfer (FRET) peptides.[1] The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) moiety serves as an efficient quencher for a variety of fluorophores, including EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and FAM (5-carboxyfluorescein).[2][3] In a FRET peptide, the fluorophore and quencher are strategically placed within the peptide sequence. Upon enzymatic cleavage of a specific recognition site within the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This principle is widely applied in high-throughput screening for protease activity and inhibitor discovery.[4]

These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS).

Key Features and Advantages of this compound

  • Versatile Quencher: The Dabcyl group effectively quenches a broad spectrum of commonly used fluorophores.[1]

  • Fmoc-Based SPPS Compatibility: The Fmoc protecting group allows for seamless integration into standard automated Fmoc/tBu solid-phase peptide synthesis workflows.

  • Site-Specific Labeling: Enables the precise placement of the Dabcyl quencher at a specific lysine residue within the peptide sequence.[2]

Experimental Data

Table 1: Reagent Specifications
ReagentMolecular FormulaMolecular WeightAppearancePurity (Typical)
This compoundC₃₆H₃₇N₅O₅619.71 g/mol Orange to red powder≥97% (TLC)
Table 2: Example Yields of Dabcyl-Containing Peptides
Peptide SequenceSynthesis ScaleCrude YieldPurified YieldPurity (HPLC)Reference
FA-Lys-Val-Cit-Lys(DABCYL)-OH0.25 mmol-70.2 mg (23.3%)>95%[5]
Ac-Lys-Val-Cit-Lys(DABCYL)-OH0.25 mmol-60.4 mg (29.3%)>95%[5]

Note: Yields are highly sequence-dependent and can vary based on the specific peptide, resin, and synthesizer conditions.

Experimental Protocols

Protocol 1: Automated Fmoc-SPPS Coupling of this compound

This protocol provides a general guideline for incorporating this compound using a standard automated peptide synthesizer (e.g., CEM Liberty Blue™, Applied Biosystems 433A). Parameters may need to be optimized based on the specific instrument and peptide sequence.

Materials:

  • This compound

  • High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Coupling reagent solution: 0.5 M HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide)

  • Other required Fmoc-protected amino acids

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling step.

  • Standard Fmoc-Amino Acid Couplings: Perform the synthesis of the peptide sequence C-terminal to the desired Lys(Dabcyl) position using the synthesizer's standard Fmoc-amino acid coupling protocol.

  • This compound Coupling Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

    • Activation and Coupling:

      • Dissolve this compound (4 equivalents relative to resin loading) in DMF.

      • Add the coupling reagent (e.g., HBTU, 3.9 equivalents) and base (e.g., DIEA, 8 equivalents) to the amino acid solution.

      • Deliver the activated this compound solution to the reaction vessel.

      • Allow the coupling reaction to proceed for 60-120 minutes at room temperature. For difficult couplings, a double coupling may be performed.

    • Washing: Wash the resin extensively with DMF to remove unreacted reagents.

  • Continue Synthesis: Proceed with the coupling of the remaining amino acids in the sequence using the standard protocol.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.

Protocol 2: Peptide Cleavage and Deprotection

Important Note: Avoid using scavengers containing silanes (e.g., triisopropylsilane - TIS) during cleavage, as they can degrade the Dabcyl group.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

Procedure:

  • Resin Washing and Drying: Wash the fully synthesized, resin-bound peptide with dichloromethane (DCM) and dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Peptide Collection and Drying:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Protocol 3: HPLC Purification of Dabcyl-Containing Peptides

Materials:

  • Reversed-phase HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of acetonitrile or DMF).

  • HPLC Analysis:

    • Inject a small aliquot of the dissolved crude peptide onto the analytical C18 column.

    • Run a gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the desired peptide. The Dabcyl group will impart a distinct color to the peptide, which can aid in visual identification during purification.

  • Preparative HPLC:

    • Based on the analytical run, optimize the gradient for preparative purification to achieve the best separation of the target peptide from impurities.

    • Inject the remaining crude peptide solution and collect fractions corresponding to the desired peak.

  • Purity Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy powder.[6]

Visualizations

FRET_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Automated) cluster_Post_SPPS Post-Synthesis Processing Resin Resin Swelling Chain_Elongation Peptide Chain Elongation (Standard Fmoc Couplings) Resin->Chain_Elongation Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Chain_Elongation->Fmoc_Deprotection Lys_Dabcyl_Coupling This compound Coupling Fmoc_Deprotection->Lys_Dabcyl_Coupling Remaining_Couplings Coupling of Remaining Amino Acids Lys_Dabcyl_Coupling->Remaining_Couplings Final_Deprotection Final Fmoc Deprotection Remaining_Couplings->Final_Deprotection Cleavage Cleavage from Resin (TFA-based cocktail, No Silanes) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification HPLC Purification (C18 Column) Precipitation->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Purified FRET Peptide Lyophilization->Final_Product

Caption: Workflow for FRET Peptide Synthesis using this compound.

FRET_Principle cluster_Intact Intact FRET Peptide cluster_Cleaved Cleaved FRET Peptide Intact_Peptide Fluorophore -- Peptide Substrate -- Quencher (Dabcyl) No_Fluorescence Quenched Fluorescence (No Signal) Intact_Peptide->No_Fluorescence FRET Protease Protease Intact_Peptide->Protease Excitation1 Excitation Light Excitation1->Intact_Peptide Cleaved_Peptide Fluorophore--Peptide Peptide--Quencher (Dabcyl) Fluorescence Fluorescence (Signal Detected) Cleaved_Peptide:f->Fluorescence Excitation2 Excitation Light Excitation2->Cleaved_Peptide:f Protease->Cleaved_Peptide

Caption: Principle of FRET-based Protease Assay.

References

Designing FRET probes using Fmoc-Lys(Dabcyl)-OH and a fluorophore.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of Förster Resonance Energy Transfer (FRET) probes using Fmoc-Lys(Dabcyl)-OH and a suitable fluorophore.

Application Note: Designing Peptide-Based FRET Probes

Introduction to FRET Probes

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions and dynamics on a nanometer scale.[1] FRET probes are molecules containing two light-sensitive components: a donor fluorophore and an acceptor chromophore (quencher).[2] When these two are in close proximity (typically 10-100 Å), excitation of the donor fluorophore results in non-radiative energy transfer to the quencher, suppressing the donor's fluorescence.[1] This quenching effect is highly sensitive to the distance between the donor and quencher. Peptide-based FRET probes leverage this principle by using a peptide chain to link the fluorophore and a quencher like Dabcyl. These probes are invaluable tools in drug discovery and biomedical research, widely used for applications such as monitoring enzyme activity, studying protein-protein interactions, and high-throughput screening of potential therapeutic compounds.[3][4][5]

The Principle of FRET

FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without the emission of a photon.[2] The efficiency of this energy transfer (E) is governed by the Förster equation:

E = 1 / (1 + (r⁶ / R₀⁶))

Where:

  • r is the distance between the donor and acceptor.

  • R₀ (the Förster distance) is the specific distance at which FRET efficiency is 50%.[6]

The efficiency of FRET is critically dependent on three factors:

  • Distance: The transfer efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. This exquisite sensitivity makes FRET a "spectroscopic ruler."[7]

  • Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor quencher.[8]

  • Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles affects the transfer efficiency.[8]

In a typical protease assay, a peptide substrate containing a specific cleavage sequence is synthesized with a fluorophore and a quencher at opposite ends. In the intact probe, the quencher effectively silences the fluorophore's signal. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence.[3][9]

Core Components for Probe Design
  • The Peptide Scaffold: The peptide serves as the backbone of the probe. Its sequence is crucial as it determines the specificity of the probe. For protease assays, the peptide must contain a recognition sequence that is selectively cleaved by the target enzyme. The length of the peptide is also a key design consideration to ensure the fluorophore and quencher are within the Förster distance for efficient quenching in the intact state.[6]

  • The Quencher: this compound: Dabcyl (4-(4'-dimethylaminophenylazo)benzoic acid) is a widely used non-fluorescent "dark" quencher.[10][11] Its primary advantage is that it absorbs energy from the donor and dissipates it as heat, resulting in a very low background signal.[10] The Dabcyl chromophore has a broad absorption spectrum (quenching range approx. 380-530 nm), making it compatible with a variety of blue and green emitting fluorophores.[10] The pre-derivatized amino acid, This compound , is an essential building block that allows for the precise incorporation of the Dabcyl quencher at any desired lysine position within the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13]

  • The Fluorophore (Donor): The choice of fluorophore is dictated by the quencher. For Dabcyl, a fluorophore with an emission spectrum that overlaps with Dabcyl's absorption maximum (~453 nm) is required. Common choices include:

    • EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): A classic donor for Dabcyl, forming one of the most widely used FRET pairs for protease assays.[3][9]

    • Fluorescein (5-FAM or FITC): A bright fluorophore that pairs effectively with Dabcyl.[13]

    • Coumarin Derivatives: A class of blue-emitting fluorophores that can also serve as effective donors.

Data Presentation: Common FRET Pairs with Dabcyl

The selection of an appropriate FRET pair is critical for designing a sensitive and reliable probe. The table below summarizes the spectral properties and Förster distances for common fluorophores paired with the Dabcyl quencher.

Donor FluorophoreExcitation Max (λex)Emission Max (λem)Förster Distance (R₀) with Dabcyl
EDANS~336 nm~490 nm30 - 33 Å[1][6]
Fluorescein (5-FAM)~494 nm~520 nm40 - 45 Å
Mca (7-Methoxycoumarin)~325 nm~392 nm~40 Å
NBD~466 nm~539 nm35 - 40 Å

Note: R₀ values are approximate and can be influenced by the local environment and peptide conformation.

Visualizations

FRET_Principle cluster_0 Intact Probe: FRET ON (Quenched) cluster_1 Cleaved Probe: FRET OFF (Fluorescent) Donor_Quenched Fluorophore (Donor) Quencher Dabcyl (Quencher) Donor_Quenched->Quencher FRET Protease Protease Cleavage FRET Energy Transfer (No Light) Quencher->FRET Excitation Excitation Light Excitation->Donor_Quenched Donor_Active Fluorophore (Donor) Emission Fluorescence (Detected) Donor_Active->Emission Quencher_Sep Dabcyl (Quencher) Excitation2 Excitation Light Excitation2->Donor_Active

Caption: Principle of a FRET-based protease assay.

Workflow cluster_synthesis Probe Synthesis & Purification cluster_characterization Quality Control cluster_application Application SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound & Fluorophore) Cleavage 2. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage HPLC 3. Purification by RP-HPLC Cleavage->HPLC MS 4. Mass Spectrometry (Confirm Identity) HPLC->MS HPLC_QC 5. Analytical HPLC (Confirm Purity) MS->HPLC_QC Assay 6. FRET-Based Assay (e.g., Enzyme Kinetics) HPLC_QC->Assay Analysis 7. Data Analysis (Calculate IC50, Km, etc.) Assay->Analysis

Caption: Experimental workflow for FRET probe development.

Apoptosis_Pathway ApoptoticSignal Apoptotic Signal (e.g., Drug Treatment) Procaspase9 Procaspase-9 ApoptoticSignal->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 (Protease) Procaspase3->Caspase3 FRET_Probe FRET Probe (Fluorophore-DEVD-Lys(Dabcyl)) Caspase3->FRET_Probe cleaves DEVD sequence Apoptosis Cellular Apoptosis Caspase3->Apoptosis executes Cleavage Cleavage & Fluorescence FRET_Probe->Cleavage

Caption: Caspase-3 signaling measured by a FRET probe.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a FRET Peptide Probe

This protocol outlines the manual synthesis of a generic protease substrate probe using Fmoc chemistry. The example sequence is Fluorophore-Ala-Leu-Gly-Lys(Dabcyl)-Ala-NH₂ .

Materials and Reagents:

  • Rink Amide resin (for C-terminal amide)

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)

  • This compound

  • Fluorophore for N-terminal labeling (e.g., 5(6)-Carboxyfluorescein)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base/Activator: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • DCM (Dichloromethane), Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate tube, pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling (beads should be colorless).

  • Peptide Elongation Cycle: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: this compound, Fmoc-Gly-OH, and Fmoc-Leu-OH.

  • Final Amino Acid Coupling (Fmoc-Ala-OH): Couple the final alanine residue.

  • N-Terminal Fluorophore Labeling:

    • Perform a final Fmoc deprotection on the N-terminal alanine.

    • Couple the fluorophore (e.g., 5(6)-Carboxyfluorescein, 1.5 eq.) using HBTU/DIPEA, similar to an amino acid coupling. Protect the reaction from light and allow it to proceed overnight.

    • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail to the dried resin.

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A precipitate (the crude peptide) should form. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major product peak and confirm the mass. Lyophilize the pure fractions to obtain the final probe as a powder.

Protocol 2: Characterization of the FRET Probe
  • Purity Analysis (Analytical RP-HPLC):

    • Dissolve a small amount of the lyophilized probe in 50% acetonitrile/water.

    • Inject onto an analytical C18 column.

    • Run a fast gradient (e.g., 5-95% acetonitrile over 30 minutes).

    • Monitor absorbance at wavelengths relevant to the fluorophore and Dabcyl (~450 nm). The final product should appear as a single major peak (>95% purity).

  • Identity Confirmation (Mass Spectrometry):

    • Analyze the purified probe using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF.

    • Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the synthesized probe.

Protocol 3: FRET-Based Protease Assay (Example)

This protocol describes a general method for measuring protease activity and inhibition in a 96-well plate format.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, pH 7.5; buffer composition is enzyme-dependent)

  • Purified Target Protease Stock Solution

  • Purified FRET Probe Stock Solution (e.g., 1 mM in DMSO)

  • Test Inhibitor Stock Solution (in DMSO)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of your test inhibitor in assay buffer. Include a "no inhibitor" control (assay buffer + DMSO) and a "no enzyme" background control.

    • Add 50 µL of each inhibitor dilution (or control) to the appropriate wells of the microplate.

    • Add 25 µL of a diluted enzyme solution to all wells except the "no enzyme" background controls. Add 25 µL of assay buffer to the background wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Reaction Initiation:

    • Prepare a working solution of the FRET probe in assay buffer (e.g., 20 µM).

    • Initiate the enzymatic reaction by adding 25 µL of the FRET probe working solution to all wells. The final probe concentration will be 5 µM in a 100 µL volume.

  • Data Acquisition:

    • Immediately place the microplate into a fluorescence plate reader pre-set to the correct temperature.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes). Use the excitation and emission wavelengths specific to the donor fluorophore (e.g., Ex/Em = 490/520 nm for Fluorescein).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • For inhibitor screening, plot the percentage of inhibition (relative to the "no inhibitor" control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Standard Operating Procedure for Fmoc Deprotection of Lys(Dabcyl) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed standard operating procedure (SOP) for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amine of a Lys(Dabcyl) residue during solid-phase peptide synthesis (SPPS). The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoyl) group is a widely used quencher in fluorescence resonance energy transfer (FRET) peptides and is incorporated as a modification on the side chain of lysine. This protocol is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.

The Fmoc protecting group is base-labile and is typically removed by treatment with a secondary amine, most commonly piperidine.[1][2] The Dabcyl group is generally stable under these standard Fmoc deprotection conditions.[3] However, it is sensitive to silane-containing scavengers that may be used in subsequent cleavage steps.[3] This protocol outlines the standard procedure using piperidine and also discusses alternative reagents that can be employed to minimize common side reactions such as aspartimide and diketopiperazine formation.[4][5]

Data Presentation: Comparison of Fmoc Deprotection Reagents

The selection of the deprotection reagent can significantly impact the yield and purity of the final peptide. The following table summarizes the performance of common Fmoc deprotection reagents.

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)Reference(s)
Piperidine20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesCan occur, particularly at the C-terminus and with sensitive residues like Cys and His[4]
4-Methylpiperidine (4-MP)20% in DMF5-20 minSimilar to PiperidinePotentially reduced compared to PiperidineSimilar to PiperidineSimilar to Piperidine[4][6]
DBU2% in DMF (often with 2% Piperidine)< 1-5 minVariableCan be significantly increased-Can be increased[4][7][8]
Piperazine (PZ)5-10% in DMF10-30 minGenerally GoodSignificantly ReducedReducedReduced[4][9]
Piperazine/DBU5% PZ / 2% DBU in DMF< 1-5 minHighReduced (can be further suppressed with 1% formic acid)ReducedReduced[4][9][10]

Note: The efficiency and extent of side reactions are highly sequence-dependent. The data presented are illustrative and may vary.

Experimental Protocol: Fmoc Deprotection of Resin-Bound Peptide containing Lys(Dabcyl)

This protocol describes the manual deprotection of an N-terminal Fmoc-Lys(Dabcyl) residue on a solid support.

Materials and Reagents
  • Peptide-resin with N-terminal Fmoc-Lys(Dabcyl)

  • Fmoc-grade N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

  • Inert gas (Nitrogen or Argon) for agitation (optional, can also use a shaker)

  • Dichloromethane (DCM) (for washing, optional)

  • Methanol (for washing, optional)

Procedure
  • Resin Swelling:

    • If the peptide-resin is dry, swell it in DMF for 30-60 minutes in the reaction vessel.[11]

    • If continuing a synthesis, ensure the resin is well-solvated from the previous step.

  • Solvent Removal:

    • Drain the DMF from the reaction vessel completely using gentle pressure from an inert gas or by vacuum filtration.

  • First Deprotection Step:

    • Add the 20% piperidine in DMF solution to the resin (a typical volume is 10 mL per gram of resin).[4]

    • Agitate the resin slurry gently for 2-3 minutes at room temperature. This can be done using a shaker or by bubbling a slow stream of inert gas from the bottom of the vessel.[4][12]

  • Solution Removal:

    • Drain the deprotection solution from the reaction vessel.

  • Second Deprotection Step:

    • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature to ensure complete removal of the Fmoc group.[4]

  • Final Deprotection Solution Removal:

    • Drain the deprotection solution from the reaction vessel.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4] Ensure each wash involves agitating the resin with fresh solvent for at least 30 seconds before draining.

    • Optional: Perform additional washes with DCM (3 times) and Methanol (3 times) to ensure removal of all residual reagents.[12]

  • Confirmation of Deprotection (Optional but Recommended):

    • Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads.[13][14] A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.[12][14]

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Fmoc deprotection process.

Fmoc_Deprotection_Workflow start Start: Fmoc-Lys(Dabcyl)-Peptide-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_deprotection1 Add 20% Piperidine/DMF (1st Treatment) drain1->add_deprotection1 agitate1 Agitate (2-3 min) add_deprotection1->agitate1 drain2 Drain Solution agitate1->drain2 add_deprotection2 Add 20% Piperidine/DMF (2nd Treatment) drain2->add_deprotection2 agitate2 Agitate (5-10 min) add_deprotection2->agitate2 drain3 Drain Solution agitate2->drain3 wash_dmf Wash with DMF (5-7x) drain3->wash_dmf kaiser_test Kaiser Test (Optional) wash_dmf->kaiser_test end End: H2N-Lys(Dabcyl)-Peptide-Resin (Ready for next coupling) kaiser_test->end

Caption: Workflow for the Fmoc deprotection of Lys(Dabcyl) on solid support.

References

Application of Fmoc-Lys(Dabcyl)-OH in Enzyme Kinetics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fmoc-Lys(Dabcyl)-OH is a critical reagent for the synthesis of internally quenched fluorescent substrates, enabling precise and continuous monitoring of enzyme activity. This application note provides a comprehensive overview of its use in studying enzyme kinetics, particularly for proteases, through Fluorescence Resonance Energy Transfer (FRET) based assays.

This compound serves as a key building block in solid-phase peptide synthesis (SPPS). The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) moiety, attached to the epsilon-amino group of lysine, functions as an efficient quencher for a variety of fluorophores. When incorporated into a peptide substrate alongside a suitable fluorescent donor, the proximity of the Dabcyl group to the fluorophore results in the quenching of the fluorescent signal. Enzymatic cleavage of the peptide substrate separates the donor and quencher, leading to a measurable increase in fluorescence that is directly proportional to the rate of the enzymatic reaction. This principle allows for real-time kinetic analysis of enzyme activity.

Core Principles: FRET-Based Enzyme Assays

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher), when they are in close proximity (typically 10-100 Å). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. In the context of enzyme kinetics, a peptide substrate is synthesized with a fluorophore and a quencher on opposite sides of the enzymatic cleavage site.

When the substrate is intact, the Dabcyl group quenches the fluorescence of the donor. Upon enzymatic cleavage, the fluorophore and quencher are separated, disrupting FRET and resulting in an increase in fluorescence emission from the donor. This change in fluorescence can be monitored over time to determine the initial reaction velocity and subsequently, the kinetic parameters of the enzyme.

Advantages of Using this compound in FRET Assays:

  • Continuous Monitoring: Allows for real-time measurement of enzyme activity, providing detailed kinetic information.

  • High Sensitivity: Fluorescence-based assays are inherently sensitive, enabling the detection of low enzyme concentrations and activities.

  • Homogeneous Assay Format: The assay is performed in a single well without the need for separation steps, making it amenable to high-throughput screening (HTS) for inhibitor discovery.

  • Versatility: The Dabcyl group can quench a wide range of fluorophores, allowing for flexibility in assay design. A common and effective pairing is with the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).

Data Presentation: Enzyme Kinetic Parameters

The primary goal of these kinetic assays is the determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

EnzymeSubstrateKm (µM)Vmax (nanomoles min⁻¹)
HIV-1 ProteaseArg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(Dabcyl)-Arg103 ± 8164 ± 7
Table 1: Kinetic constants for HIV-1 Protease with a FRET substrate synthesized using this compound. Data represents the mean ± standard deviation.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a FRET peptide substrate using this compound and a subsequent enzyme kinetics assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dabcyl-Containing FRET Peptide

This protocol outlines the manual synthesis of a generic FRET peptide substrate. The specific amino acid sequence will be dictated by the target enzyme's recognition site.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and an amino acid for fluorophore conjugation, e.g., Fmoc-Glu(EDANS)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a ninhydrin test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of this compound and the corresponding fluorophore-conjugated amino acid.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: Enzyme Kinetics Assay Using a Dabcyl-Quenched FRET Substrate

This protocol describes a general procedure for determining the kinetic parameters of a protease using a 96-well plate format.

Materials:

  • Purified enzyme of interest

  • Synthesized FRET peptide substrate

  • Assay Buffer (enzyme-specific, e.g., for HIV Protease: 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH 4.7)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the FRET peptide substrate in DMSO (e.g., 1-10 mM).

    • Prepare serial dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis.

    • Prepare a working solution of the purified enzyme in the assay buffer at a concentration that yields a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • In a 96-well black microplate, add the desired volume of each substrate dilution to individual wells.

    • Include control wells containing assay buffer without the enzyme to measure background fluorescence.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a small volume of the enzyme working solution to each well (except the no-enzyme controls).

    • Mix gently by pipetting or with a plate shaker.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for EDANS, Ex: 340 nm, Em: 490 nm).[1]

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

    • Convert the change in relative fluorescence units (RFU) per minute to moles of substrate cleaved per minute using a standard curve of the free fluorophore.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

Mandatory Visualizations

FRET_Principle cluster_0 Intact Substrate cluster_1 Cleaved Substrate Fluorophore Fluorophore (Donor) Quencher Quencher (Dabcyl) Fluorophore->Quencher FRET Fluorophore_cleaved Fluorophore Fluorescence Fluorescence Fluorophore_cleaved->Fluorescence Quencher_cleaved Quencher Enzyme Enzyme Cleaved_Product_1 Cleaved Product 1 Enzyme->Cleaved_Product_1 Cleaved_Product_2 Cleaved Product 2 Enzyme->Cleaved_Product_2 Intact_Substrate_Label Peptide Substrate Intact_Substrate_Label->Enzyme

Caption: Principle of FRET-based enzyme assay.

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (HBTU/DIEA) deprotection1->coupling wash1 Wash (DMF, DCM) coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin loop_decision All Amino Acids Coupled? ninhydrin->loop_decision loop_decision->coupling No final_deprotection Final Fmoc Deprotection loop_decision->final_deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Enzyme_Kinetics_Workflow prep Reagent Preparation (Substrate Dilutions, Enzyme Solution) setup Assay Setup in 96-well Plate prep->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate initiate Initiate Reaction with Enzyme pre_incubate->initiate measure Kinetic Fluorescence Measurement initiate->measure analyze Data Analysis (v₀ vs. [S]) measure->analyze results Determine Km and Vmax analyze->results

Caption: Experimental workflow for enzyme kinetics assay.

References

Application Notes and Protocols: Synthesis of Chromogenically-Labeled Peptides Using Fmoc-Lys(Dabcyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of chromogenically-labeled peptides utilizing the quencher-labeled amino acid derivative, Fmoc-Lys(Dabcyl)-OH. The protocols detailed herein are designed for standard solid-phase peptide synthesis (SPPS) and are particularly relevant for the development of fluorescence resonance energy transfer (FRET) probes for studying enzyme activity and molecular interactions.

Introduction

This compound is a critical building block for the site-specific incorporation of the dabcyl quencher into a peptide sequence. Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore that functions as an efficient dark quencher for a variety of fluorophores, most notably EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and fluorescein derivatives like FAM.[1] In a FRET pair, the donor fluorophore's emission is quenched by the proximal dabcyl acceptor. Cleavage of the peptide substrate by a protease, for instance, separates the FRET pair, leading to an increase in fluorescence that can be quantitatively measured.[2][3] This principle is the foundation for numerous high-sensitivity enzymatic assays.[2]

The use of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS) allows for the precise positioning of the dabcyl moiety within the peptide chain. This is crucial for optimizing the quenching efficiency and the sensitivity of the FRET probe.

Key Applications

  • Enzyme Activity Assays: Development of fluorogenic substrates for proteases, kinases, and other enzymes.

  • High-Throughput Screening (HTS): Screening of enzyme inhibitors in drug discovery.[2]

  • Molecular Probes: Studying protein-protein interactions and conformational changes in biomolecules.

  • Cellular Imaging: While dabcyl itself is a quencher, its presence in a probe can be used to study cellular uptake and localization.[4][5]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
CAS Number 146998-27-8[3]
Molecular Formula C₃₆H₃₇N₅O₅[3]
Molecular Weight 619.71 g/mol [3]
Appearance Orange to red powder
Purity (HPLC) ≥95%
Storage Temperature 2-8°C
Solubility Soluble in DMF and NMP
Table 2: Spectroscopic Properties of Dabcyl and Common FRET Pairs
Chromophore/Fluorophoreλmax (Absorption) (nm)λem (Emission) (nm)Recommended Quencher
Dabcyl 453N/A (non-fluorescent)N/A
EDANS 341471Dabcyl
FAM 494518Dabcyl
Mca 328393Dnp
TET 521536Dabcyl
JOE 520548Dabcyl

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dabcyl-Labeled Peptide

This protocol outlines the manual synthesis of a generic FRET peptide substrate with the sequence: Fluorophore-Ala-Ala-Lys(Dabcyl)-Ala-Ala-CONH₂ on a Rink Amide resin.

1.1. Resin Preparation (Swelling):

  • Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

  • Add dimethylformamide (DMF) (2-3 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm the presence of free amines.

1.3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, pre-activate the Fmoc-amino acid (e.g., Fmoc-Ala-OH) (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF (1 mL) for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin as described in step 1.2.5.

  • Perform a Kaiser test to confirm complete coupling (absence of free amines).

1.4. Coupling of this compound:

  • In a separate vial, dissolve this compound (1.5-2 equivalents) and an activating agent such as PyBOP (1.5-2 equivalents) or HBTU (1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents).

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated this compound solution to the resin.

  • Agitate for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.

  • Drain the solution and wash the resin thoroughly as described in step 1.2.5.

  • Perform a Kaiser test. If the test is positive, a second coupling may be necessary.

1.5. N-terminal Fluorophore Labeling (Example: 5(6)-Carboxyfluorescein):

  • After deprotection of the final Fmoc group, wash the resin with DMF.

  • In a separate vial, dissolve 5(6)-Carboxyfluorescein (2 equivalents), HBTU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.

  • Add the solution to the resin and agitate in the dark for 4-6 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

1.6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail. For a standard peptide, a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used. Note: Silane-containing scavengers like TIS should be used with caution as they can potentially degrade the dabcyl group under certain conditions. An alternative is to use a cleavage cocktail without silanes if the peptide sequence allows.

  • Add the cleavage cocktail (2-3 mL) to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the Dabcyl-Labeled Peptide

2.1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative C18 RP-HPLC column.[6]

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient would be from 5% to 65% acetonitrile over 30-40 minutes. The optimal gradient will depend on the peptide's hydrophobicity.

  • Monitor the elution profile at 220 nm (for the peptide backbone) and at the absorbance maximum of the dabcyl group (~453 nm).

  • Collect fractions corresponding to the major peak.

2.2. Analysis and Characterization:

  • Analytical RP-HPLC: Analyze the purity of the collected fractions using an analytical C18 column with a similar gradient to the preparative run.

  • Mass Spectrometry (MS): Confirm the identity of the purified peptide by electrospray ionization (ESI) or MALDI-TOF mass spectrometry to verify the molecular weight.

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified peptide to confirm the presence of the dabcyl group (λmax ≈ 453 nm).

  • Fluorimetry: If a fluorophore is present, measure the fluorescence emission spectrum to confirm quenching by the dabcyl group.

Mandatory Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Coupling_AA Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling_AA Deprotection2 Fmoc Deprotection Coupling_AA->Deprotection2 Repeat for each AA Coupling_Dabcyl This compound Coupling (PyBOP, DIPEA) Deprotection2->Coupling_Dabcyl Deprotection3 Fmoc Deprotection Coupling_Dabcyl->Deprotection3 Coupling_Fluorophore N-terminal Labeling (Fluorophore) Deprotection3->Coupling_Fluorophore Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling_Fluorophore->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC, UV-Vis) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of a Dabcyl-labeled FRET peptide.

FRET_Mechanism cluster_0 Intact Peptide cluster_1 Cleaved Peptide Fluorophore_intact Fluorophore Dabcyl_intact Dabcyl (Quencher) Fluorophore_intact->Dabcyl_intact Energy Transfer Peptide_backbone_intact Peptide Substrate No_Fluorescence Quenched Fluorescence Dabcyl_intact->No_Fluorescence Heat Dissipation FRET FRET Excitation Excitation (Light) Excitation->Fluorophore_intact Fluorophore_cleaved Fluorophore Fragment1 Peptide Fragment 1 Fluorescence Fluorescence (Signal) Fluorophore_cleaved->Fluorescence Emission Dabcyl_cleaved Dabcyl Fragment2 Peptide Fragment 2 Excitation2 Excitation (Light) Excitation2->Fluorophore_cleaved Enzyme Enzyme (e.g., Protease) Enzyme->Peptide_backbone_intact Cleavage

Caption: Principle of a FRET-based enzymatic assay using a Dabcyl-quenched peptide.

References

Application Notes and Protocols for Site-Specific Peptide Labeling with Fmoc-Lys(Dabcyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Dabcyl)-OH is a crucial reagent for the site-specific incorporation of the dabcyl quencher into synthetic peptides. This application note provides detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS), purification, and characterization of the resulting labeled peptides. Furthermore, it outlines the application of these peptides in Förster Resonance Energy Transfer (FRET)-based enzymatic assays, a powerful tool for studying protease activity and screening for inhibitors. Dabcyl is a non-fluorescent chromophore that serves as an efficient quencher for a variety of fluorophores, including EDANS and FAM, making it an integral component in the design of fluorogenic protease substrates.[1][2][3][4]

Chemical Properties of this compound

Proper handling and storage of this compound are essential for successful peptide synthesis.

PropertyValue
CAS Number 146998-27-8
Molecular Formula C₃₆H₃₇N₅O₅
Molecular Weight 619.71 g/mol
Appearance Orange to red powder
Storage Store at 2-8°C, protected from light
Solubility Soluble in DMF and NMP

Diagrams

Chemical Structure of this compound

FRET_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay FRET Assay SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Assay_Setup Assay Setup: - Labeled Peptide - Protease - Buffer Characterization->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Fluorescence Detection (Time-course) Incubation->Detection Data_Analysis Data Analysis (Kinetic Parameters) Detection->Data_Analysis FRET_Mechanism Intact Intact FRET Peptide Fluorophore Peptide Substrate Dabcyl (Quencher) Protease Protease Intact->Protease No_Fluorescence No Fluorescence (Quenched) Intact:f1->No_Fluorescence FRET Cleaved Cleaved Peptide Fragments Fluorophore Fragment 1 Dabcyl Fragment 2 Fluorescence Fluorescence (Signal) Cleaved:f1->Fluorescence Protease->Cleaved

References

Application Notes and Protocols for FRET-Based Assays Utilizing Dabcyl as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for designing and implementing Förster Resonance Energy Transfer (FRET)-based assays using Dabcyl as the acceptor molecule. These assays are powerful tools for studying molecular interactions, enzyme activity, and conformational changes in real-time.

Introduction to FRET and the Role of Dabcyl

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler."

In many FRET-based assays, a quencher molecule is used as the acceptor. Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent quencher that is widely used as an acceptor in FRET pairs with a variety of donor fluorophores. Instead of re-emitting the transferred energy as light, Dabcyl dissipates it as heat. This quenching of the donor's fluorescence upon close proximity to Dabcyl forms the basis of the assay readout. When the donor and Dabcyl are separated, for instance, due to enzymatic cleavage of a substrate linking them, the donor's fluorescence is restored.

Key Considerations for Assay Design

Several factors must be considered when designing a FRET assay with a Dabcyl acceptor:

  • Donor-Acceptor Pairing: The emission spectrum of the donor fluorophore must have significant overlap with the absorption spectrum of Dabcyl. The absorption maximum of Dabcyl is approximately 453 nm.

  • Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. The R₀ value depends on the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor. A well-chosen FRET pair will have an R₀ that is within the range of the biological interaction being studied.

  • Linker Design: The linker connecting the donor and Dabcyl (e.g., a peptide substrate for a protease) should be of an appropriate length to allow for efficient FRET in the intact state and complete separation of the fluorophores upon cleavage.

Quantitative Data for Common Dabcyl FRET Pairs

The following table summarizes key parameters for commonly used donor fluorophores paired with Dabcyl.

Donor FluorophoreExcitation Max (nm)Emission Max (nm)Förster Distance (R₀) (Å)
EDANS33649033
Fluorescein (FITC)49452044
TAMRA55557540
Cy355057050
FAM49552045

Experimental Protocols

General Workflow for a Protease Cleavage Assay

This protocol outlines a typical workflow for measuring protease activity using a FRET-based peptide substrate labeled with a donor fluorophore and Dabcyl.

FRET_Protease_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer E1 Add Buffer to Microplate P1->E1 P2 Prepare FRET Substrate Stock E2 Add FRET Substrate P2->E2 P3 Prepare Enzyme Stock E3 Add Enzyme to Initiate Reaction P3->E3 E1->E2 E2->E3 E4 Incubate at Optimal Temperature E3->E4 D1 Measure Donor Fluorescence at Regular Intervals E4->D1 A1 Plot Fluorescence vs. Time D1->A1 A2 Calculate Initial Reaction Velocity A1->A2 A3 Determine Kinetic Parameters (Km, Vmax) A2->A3

Caption: Workflow for a FRET-based protease cleavage assay.

Materials:

  • 96-well black microplate (low fluorescence)

  • Fluorescence plate reader with appropriate filters for the chosen donor fluorophore

  • Purified enzyme

  • FRET peptide substrate (labeled with donor and Dabcyl)

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts or cofactors)

Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified enzyme in an appropriate buffer that maintains its activity.

    • Prepare the assay buffer and ensure it is at the optimal temperature for the enzyme.

  • Assay Setup:

    • Add the desired volume of assay buffer to each well of the 96-well plate.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range. Mix gently.

    • Include control wells:

      • No-enzyme control: Buffer and substrate only.

      • Positive control (if available): A known active enzyme.

      • Inhibitor control: Enzyme, substrate, and a known inhibitor.

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme to the wells.

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence of the donor fluorophore at regular time intervals. The excitation and emission wavelengths should be set according to the donor's spectral properties.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction (V₀) can be determined from the initial linear portion of the curve.

    • For enzyme kinetics studies, perform the assay with varying substrate concentrations to determine Kₘ and Vₘₐₓ.

Signaling Pathway: Protease-Mediated Signal Transduction

The following diagram illustrates a simplified signaling pathway where a protease cleaves a FRET-labeled substrate, leading to a detectable signal.

Protease_Signaling_Pathway cluster_system Cellular Environment cluster_readout Assay Readout Protease Active Protease FRET_Substrate Intact FRET Substrate (Donor-Linker-Dabcyl) Protease->FRET_Substrate Cleavage Cleaved_Products Cleaved Products (Donor + Linker-Dabcyl) Protease->Cleaved_Products Cleavage Low_Fluorescence Low Fluorescence (FRET ON) FRET_Substrate->Low_Fluorescence Proximity Quenching High_Fluorescence High Fluorescence (FRET OFF) Cleaved_Products->High_Fluorescence Separation of Donor and Dabcyl

Caption: Protease-mediated cleavage of a FRET substrate.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background fluorescence Autofluorescence from assay components or microplate.Use a low-fluorescence microplate. Test the fluorescence of individual components (buffer, enzyme, substrate) to identify the source.
Low signal-to-noise ratio Inefficient FRET or low enzyme activity.Optimize the donor-Dabcyl pair. Check the enzyme's activity with a different assay. Optimize assay conditions (pH, temperature, ionic strength).
Non-linear reaction progress curves Substrate depletion, enzyme instability, or product inhibition.Use a lower enzyme concentration or a higher substrate concentration. Check the stability of the enzyme under assay conditions.
Inconsistent results Pipetting errors, temperature fluctuations, or reagent degradation.Use calibrated pipettes. Ensure consistent temperature control. Prepare fresh reagents and store them properly.

Preparation of Fmoc-Lys(Dabcyl)-OH Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Lys(Dabcyl)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of quenched fluorescent substrates used in studying enzyme activity. The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoyl) group acts as an efficient quencher for various fluorophores. Accurate and consistent preparation of a stock solution is the first critical step to ensure the reliability and reproducibility of subsequent experiments. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and preparation of solutions with precise concentrations.

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Weight 619.71 g/mol [1][2][3]
CAS Number 146998-27-8[1][2][4]
Appearance Orange to red powder[2]
Purity (Typical) ≥97% (TLC), ≥95% (HPLC)[2][5]
Storage (Solid) -20°C (dry) or 2-8°C[6][7]
Primary Solvent N,N-Dimethylformamide (DMF)[8][9]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in N,N-Dimethylformamide (DMF).

Materials:

  • This compound (solid powder)

  • N,N-Dimethylformamide (DMF), anhydrous or peptide synthesis grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and appropriate sterile tips

Procedure:

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.20 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Dissolution: Add the appropriate volume of DMF to the vial containing the weighed this compound. For the example above, add 1.0 mL of DMF.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and orange to red in color. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage:

    • For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[10]

    • For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[10]

    • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as the Dabcyl group is light-sensitive.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage A Equilibrate this compound to Room Temperature B Weigh Desired Mass of this compound A->B C Add Anhydrous DMF B->C D Vortex Until Completely Dissolved C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C (Short-term) or -80°C (Long-term) E->F

Caption: Workflow for preparing this compound stock solution.

Conclusion

Proper preparation and storage of this compound stock solutions are fundamental for achieving accurate and reproducible results in peptide synthesis and enzyme assays. Adherence to this protocol will help ensure the integrity and reactivity of this critical reagent. Always refer to the manufacturer's specific recommendations and safety data sheets for handling and disposal.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Lys(Dabcyl)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Fmoc-Lys(Dabcyl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the incorporation of this chromogenic lysine derivative.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly lower than expected coupling efficiency when using this compound. What are the common causes?

A1: Low coupling efficiency with this compound is often attributed to several factors, primarily stemming from its bulky nature. Key areas to investigate include:

  • Steric Hindrance: The Dabcyl group is large and can physically impede the activated amino acid from efficiently reaching the free amine on the resin-bound peptide.[1]

  • Peptide Chain Aggregation: As the peptide chain elongates, it can fold and aggregate, blocking reactive sites and hindering reagent accessibility.[2][3]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the preceding amino acid is not completely removed, fewer amino groups are available for coupling, leading to deletion sequences.[1][2]

  • Suboptimal Reagent Quality: The purity and integrity of coupling reagents, solvents, and the this compound itself are critical for a successful reaction.[1] Degraded reagents can significantly reduce coupling efficiency.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reactive sites within the polymer matrix.[1]

Q2: How can I monitor the completeness of the this compound coupling reaction?

A2: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.

  • Positive Kaiser Test (blue color): Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.

  • Negative Kaiser Test (yellow/brown color): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin reagent.

For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to identify the presence of the desired peptide and any deletion sequences.

Q3: Are there alternative coupling reagents that are more effective for sterically hindered amino acids like this compound?

A3: Yes, for sterically hindered amino acids, more potent coupling reagents can improve efficiency. Consider using uronium/aminium or phosphonium salt-based reagents. Reagents like HATU, HCTU, and PyAOP are often more effective than standard reagents like HBTU or DIC for difficult couplings due to the formation of more reactive activated esters.[4] COMU, a novel coupling reagent, has also shown high efficiency, comparable to HATU.[5]

Q4: Can increasing the reaction time or temperature improve the coupling efficiency of this compound?

A4: Yes, both strategies can be effective.

  • Increased Coupling Time: Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can allow more time for the bulky amino acid to couple completely.[1]

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help disrupt peptide aggregation and provide enough energy to overcome the steric hindrance, thereby improving coupling efficiency.[1]

Troubleshooting Guide

If you are facing low coupling efficiency with this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment & Monitoring

Perform a Kaiser test after the coupling step. A positive result (blue beads) confirms incomplete coupling. Proceed to the following optimization steps.

Step 2: Optimization of Coupling Protocol

Based on the initial assessment, implement one or more of the following protocol modifications.

Troubleshooting workflow for low this compound coupling.

Quantitative Data Summary

The following table provides a general comparison of different coupling strategies. Actual efficiencies may vary based on the specific peptide sequence and reaction conditions.

StrategyReagent Equivalents (AA:Activating Agent:Base)Coupling Time (hours)Temperature (°C)Expected Improvement
Standard Protocol 3:3:61-225Baseline
Double Coupling 3:3:6 (repeated)1-2 (x2)25Moderate to High
Increased Equivalents 5:5:102-425Moderate
Alternative Reagent (HATU) 3:3:61-225High
Elevated Temperature 3:3:61-240-50Moderate to High

Detailed Experimental Protocols

Protocol 1: Standard Double Coupling
  • After the initial coupling of this compound for 1-2 hours, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh solution of this compound, coupling reagent (e.g., HBTU), and base (e.g., DIPEA) in DMF.

  • Add the fresh coupling mixture to the resin and allow it to react for an additional 1-2 hours.

  • Drain the reaction vessel and wash the resin with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Coupling with HATU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq) and HATU (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for complete coupling.

General experimental workflow for this compound coupling.

References

How to solve solubility issues with Fmoc-Lys(Dabcyl)-OH in DMF.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Lys(Dabcyl)-OH in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly in DMF?

A1: this compound, a modified lysine derivative used in the synthesis of chromogenically-labeled peptides and fluorogenic protease substrates, can sometimes exhibit poor solubility in DMF.[1] This can be attributed to several factors, including the purity of the DMF, temperature, and the inherent properties of the compound, which contains a bulky, hydrophobic Dabcyl group. Impurities in the DMF, such as dimethylamine from degradation, can also affect solubility and the stability of the Fmoc protecting group.[2]

Q2: What is the expected solubility of this compound in DMF?

A2: While a definitive maximum solubility value is not always provided, some suppliers offer guidance for reconstitution. For example, AAT Bioquest provides recommended volumes of DMF to achieve specific concentrations, suggesting that solutions of at least 10 mM are readily achievable.[3]

Q3: Are there alternative solvents I can use if DMF is not effective?

A3: Yes, if you continue to experience solubility issues with DMF, several alternative solvents and mixtures can be considered. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF in peptide synthesis.[2] For particularly difficult-to-dissolve Fmoc-amino acids, a co-solvent approach is often effective. A 50:50 mixture of DMF and Dimethyl Sulfoxide (DMSO) can significantly improve solubility. Other greener solvent alternatives are also being explored for peptide synthesis, such as N-butyl-2-pyrrolidone (NBP) and Cyrene™, though their specific efficacy for dissolving this compound may require empirical validation.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be an effective method to aid in the dissolution of Fmoc-protected amino acids.[4] It is recommended to warm the solution gently (e.g., to 30-40°C) while stirring. Avoid excessive heat, as it could potentially lead to the degradation of the compound.

Q5: Is sonication a recommended method for dissolving this compound?

A5: Yes, sonication is a commonly used technique to enhance the dissolution of sparingly soluble compounds.[5] Using a bath sonicator can provide the necessary energy to break up solute aggregates and promote solvation without excessive heating.

Troubleshooting Guide

Initial Dissolution Protocol

For initial attempts to dissolve this compound in DMF, follow this standard protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF.

  • Vortex or stir the mixture at room temperature for 5-10 minutes.

If the compound does not fully dissolve, proceed with the troubleshooting steps outlined below.

Troubleshooting Workflow

If you are facing challenges with dissolving this compound in DMF, follow this step-by-step guide.

G cluster_solutions Troubleshooting Steps start Start: this compound solubility issue in DMF check_dmf Step 1: Verify DMF Quality Is it high-purity and amine-free? start->check_dmf sonicate Step 2: Apply Sonication Sonicate for 15-30 minutes. check_dmf->sonicate DMF is high quality heat Step 3: Gentle Heating Warm to 30-40°C with stirring. sonicate->heat Still not dissolved cosolvent Step 4: Use a Co-solvent Add DMSO (up to 50% v/v). heat->cosolvent Still not dissolved dissolved Result: Solubilized Proceed with experiment. cosolvent->dissolved Issue resolved

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Data

The following table provides the necessary volume of DMF to prepare stock solutions of this compound at various concentrations, based on data from AAT Bioquest.[3] This can serve as a useful reference for preparing your solutions.

Mass of this compoundVolume of DMF for 1 mM SolutionVolume of DMF for 5 mM SolutionVolume of DMF for 10 mM Solution
0.1 mg161.37 µL32.27 µL16.14 µL
0.5 mg806.83 µL161.37 µL80.68 µL
1 mg1.61 mL322.73 µL161.37 µL
5 mg8.07 mL1.61 mL806.83 µL
10 mg16.14 mL3.23 mL1.61 mL

Experimental Protocols

Protocol 1: Dissolution using Sonication
  • Preparation : Weigh the desired amount of this compound into a suitable vial. Add the required volume of high-purity DMF.

  • Initial Mixing : Vortex the vial for 1 minute to suspend the solid.

  • Sonication : Place the vial in a bath sonicator.

  • Duration : Sonicate for 15-30 minutes, periodically checking for dissolution. Ensure the water in the sonicator bath does not become excessively warm.

  • Final Check : After sonication, visually inspect the solution to ensure all solid material has dissolved.

Protocol 2: Dissolution using Gentle Heating
  • Preparation : In a vial equipped with a magnetic stir bar, add the this compound and the appropriate volume of DMF.

  • Heating and Stirring : Place the vial on a magnetic stir plate with heating capabilities. Set the temperature to 30-40°C and begin stirring.

  • Monitoring : Continue to stir and heat until the solid is completely dissolved. This may take 10-20 minutes.

  • Cooling : Once dissolved, remove the vial from the heat and allow it to cool to room temperature before use.

Protocol 3: Dissolution using a Co-solvent (DMF/DMSO)
  • Preparation : Weigh the this compound into a vial.

  • Solvent Addition : Prepare a 1:1 (v/v) mixture of DMF and DMSO. Add the required volume of this co-solvent mixture to the vial.

  • Mixing : Vortex or stir the mixture at room temperature. The increased polarity and hydrogen bond accepting ability of DMSO should facilitate dissolution.[4]

  • Observation : The compound should dissolve more readily in the solvent mixture. If necessary, this method can be combined with gentle heating or sonication.

References

Optimizing cleavage and deprotection of Dabcyl-labeled peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage and deprotection of Dabcyl-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Dabcyl group in a peptide?

A1: The Dabcyl (4-((4'-(dimethylamino)phenyl)azo)benzoic acid) group is a non-fluorescent chromophore that functions as a "dark quencher."[1] It is widely used in fluorescence resonance energy transfer (FRET) based assays.[2][3] When in close proximity to a fluorescent dye (fluorophore) on a peptide, the Dabcyl group quenches the fluorophore's emission.[2] Cleavage of the peptide by an enzyme separates the fluorophore and the quencher, resulting in an increase in fluorescence, which can be used to monitor enzyme activity.[2]

Q2: What are the main challenges encountered during the cleavage and deprotection of Dabcyl-labeled peptides?

A2: The primary challenges stem from the hydrophobic nature of the Dabcyl group, which can lead to:

  • Poor solubility of the labeled peptide in aqueous solutions after cleavage.[1][4]

  • Difficulties in precipitation of the cleaved peptide.

  • Peptide aggregation , which can complicate purification.[5]

Additionally, standard challenges of peptide synthesis apply, such as incomplete cleavage from the resin and incomplete removal of side-chain protecting groups, which can be exacerbated by the presence of the bulky, hydrophobic Dabcyl moiety.

Q3: Is the Dabcyl group stable during standard Fmoc deprotection and TFA cleavage procedures?

A3: The Dabcyl group is generally stable to the conditions used for Fmoc solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc group removal and the final cleavage with trifluoroacetic acid (TFA).

Troubleshooting Guides

Problem 1: Low yield of the Dabcyl-labeled peptide after cleavage and precipitation.
Possible Cause Troubleshooting Step
Incomplete Cleavage: The peptide is not fully cleaved from the solid-phase support.1. Increase TFA Concentration: Ensure a high concentration of TFA in the cleavage cocktail (typically 95% or higher, depending on the resin).[6] 2. Extend Cleavage Time: Increase the duration of the cleavage reaction (e.g., from 2 hours to 4 hours). 3. Re-cleave the Resin: If you suspect incomplete cleavage, you can collect the resin after the initial cleavage, wash it with an appropriate solvent (like dichloromethane), and subject it to a fresh cleavage cocktail.[7]
Peptide is Soluble in Precipitation Solvent: The hydrophobic Dabcyl group can increase the solubility of the peptide in ether.1. Concentrate the Cleavage Mixture: Before adding cold ether, concentrate the TFA solution containing the cleaved peptide under a stream of nitrogen to about 10-20% of its original volume.[7] This increases the peptide concentration and promotes precipitation. 2. Use a Different Precipitation Solvent: Consider using a different non-polar solvent for precipitation, such as a mixture of ether and hexane.
Peptide Adsorption to Labware: The hydrophobic peptide may stick to plastic or glass surfaces.1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes for precipitation and storage. 2. Rinse Thoroughly: After precipitating and pelleting the peptide, rinse the reaction vessel with a small amount of a solvent in which the peptide is soluble (e.g., acetonitrile/water with 0.1% TFA) to recover any adsorbed material.
Problem 2: The Dabcyl-labeled peptide precipitates but is difficult to resolubilize.
Possible Cause Troubleshooting Step
Peptide Aggregation: The hydrophobic Dabcyl group promotes intermolecular aggregation.1. Test Different Solvents: Attempt to dissolve the peptide in a small amount of various organic solvents such as DMSO, DMF, or acetonitrile (ACN), followed by dilution with aqueous buffer.[5] 2. Use Chaotropic Agents: For peptides that are particularly difficult to dissolve, consider using a solution containing a chaotropic agent like 6M guanidine hydrochloride. 3. Sonication: Gentle sonication in an appropriate solvent can help to break up aggregates.
Problem 3: The purified Dabcyl-labeled peptide shows multiple peaks on HPLC.
Possible Cause Troubleshooting Step
Incomplete Deprotection: Side-chain protecting groups from amino acids were not completely removed during cleavage.1. Use a Stronger Scavenger Cocktail: Employ a cleavage cocktail with a robust scavenger mixture, such as Reagent K, especially if the peptide contains sensitive residues like Cys, Met, Trp, or Tyr.[8] 2. Increase Cleavage Time: As with incomplete cleavage, extending the reaction time can promote complete deprotection.
Side Reactions: Reactive carbocations generated during cleavage can modify the peptide.1. Optimize Scavengers: Ensure the cleavage cocktail contains appropriate scavengers to trap reactive species. Triisopropylsilane (TIS) and water are common scavengers. For peptides with sensitive amino acids, a more complex mixture is recommended (see Table 1).[8]
Oxidation: Methionine or Cysteine residues may have been oxidized.1. Use Reducing Agents: Include a reducing agent like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) in the cleavage cocktail.[8][9]

Experimental Protocols

Protocol 1: Cleavage of Dabcyl-Labeled Peptides from Resin

This protocol describes a general procedure for the cleavage and deprotection of a Dabcyl-labeled peptide synthesized on a solid support using a TFA-based cleavage cocktail.

Materials:

  • Dabcyl-labeled peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol, thioanisole)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen gas source

  • Round-bottom flask or reaction vessel

Procedure:

  • Resin Preparation: Dry the Dabcyl-labeled peptide-resin thoroughly under vacuum for at least 2 hours.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the desired cleavage cocktail. A commonly used and effective cocktail for peptides with sensitive amino acids is Reagent K (see Table 1). For simpler peptides without sensitive residues, a mixture of TFA/TIS/H₂O (95:2.5:2.5) may be sufficient.

  • Cleavage Reaction:

    • Place the dried resin in a round-bottom flask.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stopper the flask and gently swirl to ensure the resin is fully suspended.

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • (Optional but recommended for hydrophobic peptides) Concentrate the TFA solution to approximately 10-20% of its original volume under a gentle stream of nitrogen.

    • In a separate centrifuge tube, add approximately 10 volumes of ice-cold diethyl ether.

    • Slowly add the concentrated TFA solution dropwise to the cold ether while vortexing. A precipitate should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step 2-3 times to remove residual TFA and scavengers.

    • After the final wash, allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether.

  • Storage: Store the dried, crude Dabcyl-labeled peptide at -20°C or below.

Data Presentation

Table 1: Common TFA-Based Cleavage Cocktails

Reagent NameComposition (v/v or w/v)Target Peptides and Remarks
Standard TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)Suitable for peptides without sensitive amino acids (Cys, Met, Trp, Tyr). TIS and water act as scavengers for carbocations.
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%)A robust and widely used cocktail for peptides containing multiple sensitive residues.[8] EDT and thioanisole are particularly effective for protecting Trp and Met.
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)An "odorless" alternative to cocktails containing thiols, though it may not be as effective for protecting methionine from oxidation.[9]

Mandatory Visualization

Cleavage_Workflow start Start: Dry Dabcyl-Peptide Resin prepare_cocktail Prepare Cleavage Cocktail (e.g., Reagent K) start->prepare_cocktail cleavage Cleavage Reaction (TFA, 2-4 hours) prepare_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration concentration Concentrate TFA Filtrate (Optional but Recommended) filtration->concentration precipitation Precipitate with Cold Ether concentration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Ether (2-3x) centrifugation->wash dry Dry Crude Peptide wash->dry end End: Purify via HPLC dry->end

Caption: Workflow for Cleavage and Deprotection of Dabcyl-Labeled Peptides.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Peptide Yield incomplete_cleavage Incomplete Cleavage low_yield->incomplete_cleavage poor_precipitation Poor Precipitation low_yield->poor_precipitation increase_tfa Increase TFA/Time incomplete_cleavage->increase_tfa re_cleave Re-cleave Resin incomplete_cleavage->re_cleave concentrate Concentrate Filtrate poor_precipitation->concentrate change_solvent Change Precipitation Solvent poor_precipitation->change_solvent

References

Preventing side reactions during the coupling of Fmoc-Lys(Dabcyl)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the coupling of Fmoc-Lys(Dabcyl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main difficulties arise from the bulky and hydrophobic nature of the Dabcyl group attached to the lysine side chain. This can lead to:

  • Incomplete coupling: Steric hindrance can slow down the reaction, resulting in deletion sequences where this compound fails to couple to the growing peptide chain.

  • Peptide aggregation: The hydrophobicity of the Dabcyl group can promote the aggregation of peptide chains on the solid support, limiting reagent accessibility and reducing coupling efficiency.

  • Solubility issues: this compound itself may have limited solubility in standard SPPS solvents like DMF, which can affect the efficiency of the coupling reaction.

Q2: Are there any known side reactions involving the Dabcyl group itself during coupling?

A2: While the primary issues are steric and physicochemical, the Dabcyl group's azo functionality could be susceptible to strong reducing agents, although this is not a common concern with standard coupling reagents. The main side reactions to consider are those related to incomplete coupling and modifications that can occur during final cleavage. For instance, the Dabcyl group is known to be degraded by silane-containing scavengers, such as triisopropylsilane (TIS), which are often used in cleavage cocktails.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. The choice of reagent can significantly impact the coupling efficiency. Commonly used and effective reagents include aminium/uronium salts like HATU and HBTU , and phosphonium salts like PyBOP . While the standard carbodiimide DIC in combination with an additive like HOBt or OxymaPure can be used, it may require longer reaction times or double coupling.

Q4: How can I monitor the completion of the coupling reaction for this compound?

A4: The ninhydrin (Kaiser) test is a reliable method for detecting the presence of free primary amines on the resin. A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates a complete coupling reaction. Due to the steric hindrance of this compound, it is advisable to perform the test after a standard coupling time and, if positive, to extend the reaction time or perform a second coupling.

Troubleshooting Guides

Issue 1: Incomplete Coupling (Deletion Sequences)

Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to the peptide sequence lacking the Lys(Dabcyl) residue. The ninhydrin test after coupling is positive (blue/purple beads).

Root Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Reagent Activity Use a more potent coupling reagent such as HATU or PyBOP, which are known to be effective for sterically hindered amino acids.
Steric Hindrance Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[1][2] Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 3-4 hours, or even overnight at room temperature. Monitor completion with the ninhydrin test.
Poor Solubility of this compound Solvent Selection: Ensure the use of high-quality, anhydrous DMF. If solubility remains an issue, a small amount of DMSO can be added to the DMF to improve the solubility of the protected amino acid. Pre-activation: Ensure the this compound is fully dissolved and pre-activated with the coupling reagent and base before adding it to the resin.
Peptide Aggregation on Resin Chaotropic Agents: In difficult cases, the addition of a chaotropic salt like LiCl (0.5 M) to the coupling reaction can help to disrupt secondary structures and improve reagent accessibility. Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can sometimes improve efficiency, but should be used with caution as it can also increase the risk of side reactions like racemization.
Issue 2: Peptide Aggregation

Symptom: The resin beads clump together, leading to poor swelling and inefficient draining during washing steps. This is often accompanied by incomplete coupling.

Root Causes & Solutions:

Potential Cause Recommended Solution
Interchain Hydrogen Bonding and Hydrophobic Interactions Solvent System: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is known to be better at disrupting peptide aggregation. A mixture of DMF and DMSO can also be effective.
Growing Peptide Chain Conformation Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for completion.

  • Washing: Wash the resin with DMF (5-7 times).

  • Capping (Optional): If the ninhydrin test is positive after an extended coupling time or a second coupling, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF.

Protocol 2: Double Coupling Strategy for this compound
  • Follow steps 1-5 of the standard HATU coupling protocol.

  • After the initial coupling time (e.g., 2 hours), drain the reaction solution.

  • Wash the resin with DMF (3 times).

  • Repeat the amino acid activation (step 4 of the standard protocol) with fresh reagents.

  • Add the new activated amino acid solution to the resin and continue to agitate for another 2 hours.

  • Proceed with monitoring and washing as described in the standard protocol.

Visualizations

experimental_workflow start Start: Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple to Resin (2-4 hours) wash1->coupling activation Activate this compound (Coupling Reagent + Base) activation->coupling wash2 DMF Wash coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin negative Coupling Complete ninhydrin->negative Negative positive Incomplete Coupling ninhydrin->positive Positive double_coupling Perform Double Coupling or Extend Time positive->double_coupling double_coupling->coupling

Caption: Workflow for coupling this compound with a troubleshooting loop.

logical_relationship main_issue Coupling Issue with This compound cause1 Steric Hindrance main_issue->cause1 cause2 Hydrophobicity main_issue->cause2 cause3 Poor Solubility main_issue->cause3 effect1 Incomplete Coupling (Deletion Sequences) cause1->effect1 effect2 Peptide Aggregation cause2->effect2 cause3->effect1 solution1 Use Potent Coupling Reagents (e.g., HATU, PyBOP) effect1->solution1 solution2 Double Coupling / Extended Time effect1->solution2 solution3 Use NMP or DMF/DMSO Solvent effect2->solution3 solution4 Add Chaotropic Agents (e.g., LiCl) effect2->solution4

Caption: Causes and solutions for this compound coupling issues.

References

Avoiding degradation of the Dabcyl group during peptide cleavage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dabcyl-labeled peptides. Our goal is to help you minimize the degradation of the Dabcyl group during the critical peptide cleavage step.

Frequently Asked Questions (FAQs)

Q1: How stable is the Dabcyl group to the acidic conditions of peptide cleavage?

The Dabcyl chromophore is generally considered to be reasonably stable under the acidic conditions typically used for peptide cleavage from solid-phase resins, such as treatment with trifluoroacetic acid (TFA). It is also stable to the reagents used for the deprotection of peptides synthesized using Fmoc chemistry. However, as with many organic dyes, prolonged exposure to harsh acidic conditions or light can potentially lead to some degradation. Azo dyes, the chemical class to which Dabcyl belongs, can be sensitive to acidic environments. Therefore, while catastrophic degradation is not expected under standard protocols, it is crucial to use optimized cleavage conditions and appropriate analytical techniques to verify the integrity of the Dabcyl-labeled peptide.

Q2: What is the primary cause of Dabcyl degradation during cleavage?

The primary theoretical risks to the Dabcyl group during TFA-mediated cleavage are:

  • Acid-catalyzed hydrolysis: The azo bond (-N=N-) of the Dabcyl group could be susceptible to cleavage under strong acidic conditions, although it is generally stable.

  • Modification by carbocations: During the cleavage of side-chain protecting groups (e.g., Boc, tBu), reactive carbocations are generated. These can potentially modify the electron-rich aromatic rings of the Dabcyl group. The use of scavengers is critical to mitigate this risk.

Q3: Are there specific cleavage cocktails recommended for Dabcyl-containing peptides?

While no single cleavage cocktail is universally cited specifically for Dabcyl-containing peptides, the principle is to use a cocktail that effectively removes protecting groups while minimizing side reactions. Based on protocols for other sensitive residues, a standard cleavage cocktail containing scavengers is highly recommended. The choice of scavengers will depend on the other amino acids present in your peptide sequence.

Troubleshooting Guide

Problem: I suspect my Dabcyl-labeled peptide is degraded after cleavage.

This guide provides a systematic approach to troubleshoot and prevent the degradation of the Dabcyl group.

Dabcyl_Troubleshooting cluster_workflow Troubleshooting Workflow start Suspicion of Dabcyl Degradation analytical_qc Perform Analytical QC (HPLC, MS, UV-Vis) start->analytical_qc compare_spectra Compare Spectra with Expected Values analytical_qc->compare_spectra degradation_confirmed Degradation Confirmed? compare_spectra->degradation_confirmed optimize_cleavage Optimize Cleavage Cocktail degradation_confirmed->optimize_cleavage Yes no_degradation No Degradation Detected (Proceed with Experiment) degradation_confirmed->no_degradation No review_handling Review Peptide Handling (Light/Air Exposure) optimize_cleavage->review_handling implement_changes Implement Optimized Protocol review_handling->implement_changes re_analyze Re-analyze Cleaved Peptide implement_changes->re_analyze issue_resolved Issue Resolved? re_analyze->issue_resolved issue_resolved->no_degradation Yes contact_support Contact Technical Support issue_resolved->contact_support No

Troubleshooting workflow for Dabcyl degradation.

Data Presentation: Cleavage Cocktail Comparison

The following table summarizes common cleavage cocktails and their suitability for peptides containing the Dabcyl group and other sensitive amino acids.

Reagent CocktailComposition (v/v)Target Peptides & Remarks
Standard (TFA/TIS/H₂O) TFA / Triisopropylsilane / Water (95:2.5:2.5)Suitable for most peptides without highly sensitive residues. A good starting point for Dabcyl-peptides lacking Trp, Cys, or Met.
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5)A robust and widely used cocktail for peptides with multiple sensitive residues like Trp, Met, Cys, and Tyr. Recommended for complex Dabcyl-peptides.[1]
Reagent B ("Odorless") TFA / Phenol / Water / Triisopropylsilane (88:5:5:2)An alternative to Reagent K, effective for peptides with Trt-protected residues. May not prevent the oxidation of Met.
TFA/EDT/TIS/H₂O TFA / 1,2-Ethanedithiol / Triisopropylsilane / Water (94:2.5:1:2.5)Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. A good option for Dabcyl-peptides with these residues.

Experimental Protocols

Protocol 1: Recommended Cleavage of Dabcyl-Peptides from Resin

This protocol is a general guideline. The specific cocktail should be chosen based on the peptide sequence (see table above). This example uses the standard TFA/TIS/H₂O cocktail.

Materials:

  • Dabcyl-peptide bound to resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes (ether-resistant)

  • Shaker or rocker

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (Freshly Prepared):

    • In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin should be well-suspended in the cocktail.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • Add the TFA solution dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analytical HPLC for Dabcyl-Peptide Integrity

Instrumentation and Columns:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column is typically suitable for peptide analysis.

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation:

    • Dissolve the dried, cleaved peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at 220 nm (for the peptide backbone) and at the absorbance maximum of Dabcyl (~453 nm).

    • Gradient: A typical gradient for a 30-minute run would be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • Followed by re-equilibration at 5% B. The gradient should be optimized for the specific peptide.

  • Data Analysis:

    • Analyze the chromatogram for the presence of the main peptide peak.

    • Look for any additional peaks, especially those that absorb at 453 nm, which could indicate Dabcyl-containing degradation products.

    • Purity is assessed by the relative area of the main peak.

Protocol 3: Mass Spectrometry (MS) for Degradation Product Identification

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation:

    • The sample prepared for HPLC analysis can typically be used directly for ESI-MS. For MALDI-MS, co-crystallize the sample with a suitable matrix.

  • Data Acquisition:

    • Acquire the mass spectrum in the expected mass range for the Dabcyl-labeled peptide.

    • Look for the expected molecular ion peak [M+H]⁺.

    • Search for any unexpected peaks that could correspond to degradation products (e.g., loss of the Dabcyl group, or modification of the Dabcyl group).

  • Data Analysis:

    • Compare the observed mass with the theoretical mass of the intact Dabcyl-peptide.

    • If unexpected peaks are present, tandem MS (MS/MS) can be used to fragment the ions and help identify the nature and location of the modification or degradation.

References

Technical Support Center: Strategies to Minimize Peptide Aggregation Containing Fmoc-Lys(Dabcyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered with peptide aggregation, particularly for sequences containing the hydrophobic quencher Fmoc-Lys(Dabcyl)-OH.

Troubleshooting Guides

Peptides incorporating this compound are prone to aggregation due to the hydrophobic and aromatic nature of the Dabcyl group.[1][2][3] This can lead to challenges during solid-phase peptide synthesis (SPPS), purification, and subsequent use in solution. The following guides provide structured approaches to troubleshoot these issues.

Problem 1: Poor Swelling of Resin and Incomplete Reactions During SPPS

Indication: The peptide-resin matrix fails to swell adequately, and coupling or deprotection reactions are slow or incomplete, as confirmed by tests like the Kaiser or TNBS test.

Potential Cause: On-resin aggregation of peptide chains driven by intermolecular hydrogen bonding and hydrophobic interactions from the Dabcyl group.

Troubleshooting Step Description Expected Outcome
Optimize Solvent System Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the reaction solvent to disrupt hydrogen bonds.[1]Improved resin swelling and more efficient coupling and deprotection kinetics.
Incorporate "Structure-Breaking" Residues Introduce pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every 6-7 residues near the aggregating sequence.[1]Disruption of secondary structure formation, leading to better solvation of the peptide chains and improved reaction efficiency.
Use Chaotropic Salts Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt intermolecular hydrogen bonds.Enhanced disruption of peptide secondary structures, leading to improved accessibility for reagents.
Elevate Reaction Temperature Increase the coupling temperature to provide additional energy to overcome the activation barrier of the reaction and disrupt aggregates.Faster and more complete coupling reactions.
Utilize Microwave Synthesis Employ microwave-assisted peptide synthesis to enhance reaction kinetics and help overcome aggregation-related energy barriers.[1]Significant improvement in coupling efficiency for difficult sequences.
Problem 2: Precipitation of the Peptide After Cleavage and During Purification

Indication: The cleaved peptide is insoluble in standard cleavage cocktails (e.g., TFA-based) or precipitates during HPLC purification.

Potential Cause: The high hydrophobicity of the Dabcyl group, combined with the overall peptide sequence, leads to low solubility in aqueous solutions.[1][2] Aromatic π-π stacking interactions between Dabcyl moieties can also contribute to self-assembly.[4][5][6]

Troubleshooting Step Description Expected Outcome
Initial Dissolution in Organic Solvent Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the purification buffer.[7][8]The peptide dissolves in the organic solvent and remains in solution upon gradual addition of the aqueous phase.
Adjust pH of Solvents Ensure the pH of the purification buffers is at least 1-2 units away from the peptide's isoelectric point (pI) to maximize electrostatic repulsion between peptide molecules.[6][9]Increased peptide solubility and reduced aggregation during purification.
Add Solubilizing Excipients Incorporate additives into the purification buffers to enhance solubility and reduce aggregation.Improved peak shape and recovery during HPLC.
Lower Peptide Concentration Reduce the concentration of the peptide being loaded onto the HPLC column.Minimized concentration-dependent aggregation, leading to better separation.
Table of Common Anti-Aggregation Additives

The effectiveness of these additives is peptide-dependent and may require optimization.

Additive Recommended Starting Concentration Mechanism of Action Reference
L-Arginine50-100 mMSuppresses aggregation by interacting with both charged and hydrophobic regions on the peptide surface.[3][6]
Guanidine Hydrochloride0.5 - 2 MA strong denaturant that disrupts non-covalent interactions.
Urea1 - 4 MDisrupts hydrogen bonds and hydrophobic interactions.[10]
Sugars (e.g., Sucrose, Trehalose)5-10% (w/v)Stabilize the native conformation of the peptide through preferential exclusion.[3]
Non-ionic Surfactants (e.g., Polysorbate 80)0.01-0.1% (v/v)Reduce surface-induced aggregation and can solubilize hydrophobic regions.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound particularly prone to aggregation?

A1: The Dabcyl group is a large, hydrophobic, and aromatic moiety.[1][2] Its presence significantly increases the overall hydrophobicity of the peptide, promoting self-association to minimize contact with aqueous environments.[3][11][12] Additionally, the aromatic nature of Dabcyl can lead to π-π stacking interactions between peptide molecules, further driving aggregation.[4][5][6]

Q2: How can I predict if my Dabcyl-containing peptide sequence is likely to aggregate?

A2: While precise prediction is challenging, several factors increase the likelihood of aggregation:

  • High Overall Hydrophobicity: A sequence with a high percentage of hydrophobic amino acids in addition to the Dabcyl-lysine is at high risk.

  • β-Sheet Propensity: The presence of alternating hydrophobic and hydrophilic residues can favor the formation of β-sheets, a common structure in aggregated peptides.

  • Peptide Length: Aggregation is more common in longer peptides (typically over 10-15 residues) where stable secondary structures can form.

  • Low Net Charge: If the peptide has a low net charge at the working pH (i.e., pH is close to the pI), electrostatic repulsion is minimized, facilitating aggregation.[6]

Q3: What is the first step I should take if my purified, Dabcyl-labeled peptide won't dissolve?

A3: The first step is to attempt dissolution in a small amount of an organic co-solvent.[7][8][13] Start with HPLC-grade DMSO, DMF, or acetonitrile. Add just enough to dissolve the peptide, then slowly add your aqueous buffer to the desired final concentration while vortexing. If the peptide precipitates, you may need to try a stronger solvent like HFIP or reconsider the final buffer composition and pH.

Q4: Can the position of the this compound in the peptide sequence affect aggregation?

A4: Yes. Placing the Dabcyl-lysine within a cluster of other hydrophobic residues can create a highly aggregation-prone region. If the sequence allows, flanking the modified lysine with charged or polar amino acids may help to mitigate its hydrophobic effect and improve solubility.

Q5: Are there alternatives to Dabcyl if aggregation is insurmountable?

A5: Yes. If aggregation issues with Dabcyl cannot be resolved, consider using a more hydrophilic quencher. For example, "Hydrodabcyl" has been developed as a water-soluble alternative that maintains quenching properties but is less likely to induce aggregation.[1][2]

Experimental Protocols

Protocol 1: Solubility Testing of a Dabcyl-Containing Peptide

This protocol helps determine the optimal solvent for your peptide.

  • Preparation: Aliquot approximately 0.1 mg of your lyophilized Dabcyl-peptide into several microcentrifuge tubes.

  • Initial Solvent Test (Water): To the first tube, add 100 µL of sterile, deionized water. Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment:

    • If the peptide is basic (net positive charge), add 10% acetic acid dropwise to a new tube of peptide suspended in water.

    • If the peptide is acidic (net negative charge), add 10% ammonium hydroxide dropwise to a new tube of peptide suspended in water. Vortex after each addition.

  • Organic Co-Solvent Test:

    • To a new tube, add 10-20 µL of DMSO. Vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach a final volume of 100 µL. Observe for any precipitation.

  • Final Clarification: Centrifuge the final solution at >10,000 x g for 5 minutes to pellet any insoluble micro-aggregates. Carefully transfer the supernatant to a new tube.

Protocol 2: Thioflavin T (ThT) Assay for Detection of β-Sheet Aggregation

This assay detects the formation of amyloid-like fibrils, which are rich in β-sheet structures.[6]

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water. Protect from light.

    • Prepare your Dabcyl-peptide at the desired concentration in the assay buffer (e.g., 50 mM phosphate buffer, pH 7.4). Filter the peptide solution through a 0.22 µm filter to remove pre-existing aggregates.

  • Assay Setup:

    • In a 96-well black plate, add your peptide solution to the desired final volume (e.g., 100 µL).

    • Add ThT stock solution to a final concentration of 10-20 µM.

    • Include a negative control (buffer + ThT only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with or without shaking, depending on the desired aggregation conditions.

    • Measure fluorescence at timed intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Visualizations

Troubleshooting Workflow for SPPS Aggregation

spips_troubleshooting Troubleshooting On-Resin Aggregation of Dabcyl-Peptides start Problem: Incomplete Coupling/ Deprotection (Poor Swelling) solvent Switch to NMP or add DMSO? start->solvent temp Increase coupling temperature? solvent->temp No success Synthesis Improved solvent->success Yes chaotropes Add chaotropic salts (e.g., LiCl)? temp->chaotropes No temp->success Yes structure_breakers Incorporate Pseudoproline or Dmb/Hmb-AAs? chaotropes->structure_breakers No chaotropes->success Yes microwave Use microwave synthesis? structure_breakers->microwave No structure_breakers->success Yes microwave->success Yes resynthesize Consider resynthesis with modified sequence/resin microwave->resynthesize No

Caption: Decision tree for troubleshooting on-resin peptide aggregation.

Peptide Folding vs. Aggregation Pathway

aggregation_pathway Influence of Dabcyl Group on Peptide Fate cluster_dabcyl Dabcyl Group Influence unfolded Unfolded Peptide Chain (Soluble Monomer) folded Correctly Folded Peptide (Soluble, Functional) unfolded->folded Folding oligomers Soluble Oligomers unfolded->oligomers Self-Assembly oligomers->unfolded Dissociation aggregates Insoluble Aggregates (β-sheets, Fibrils) oligomers->aggregates Growth hydrophobicity Increased Hydrophobicity hydrophobicity->oligomers pi_stacking π-π Stacking pi_stacking->oligomers

Caption: Competing pathways of peptide folding and aggregation.

References

How to address incomplete Fmoc removal from Lys(Dabcyl)-containing peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from peptides containing a Lys(Dabcyl) residue.

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection of Lys(Dabcyl)-Containing Peptides

Incomplete removal of the Fmoc group during solid-phase peptide synthesis (SPPS) is a significant challenge that leads to the formation of deletion sequences and purification difficulties.[1][2] This issue is often observed in sequences prone to aggregation, such as those containing hydrophobic residues like Lys(Dabcyl).[3][4][5] The bulky nature of the Dabcyl group can contribute to steric hindrance and poor solvation, preventing the deprotecting agent from efficiently accessing the N-terminal Fmoc group.

Below is a step-by-step guide to diagnose and resolve this issue.

Step 1: Diagnosis & Confirmation

The first step is to confirm that incomplete Fmoc removal is indeed the problem.

Q1: How can I detect incomplete Fmoc deprotection?

A1: You can use a combination of qualitative and quantitative methods:

  • Kaiser Test: This is a rapid colorimetric test to detect free primary amines on the resin.[2] After the deprotection step, a negative result (yellow beads) indicates the presence of the Fmoc group and thus, an incomplete reaction.[2]

  • UV-Vis Spectrophotometry: The piperidine-dibenzofulvene (DBF) adduct, a byproduct of Fmoc removal, has a characteristic absorbance maximum around 301 nm.[2] You can collect the deprotection solution and measure its absorbance to quantify the extent of Fmoc removal.[6] A lower-than-expected absorbance indicates a problem.

  • HPLC & LC-MS Analysis: After cleaving the peptide from the resin, analysis of the crude product by HPLC is the most definitive method. Incomplete deprotection will result in a major peak corresponding to a "deletion sequence" (the target peptide missing the next amino acid) or a peak corresponding to the Fmoc-protected peptide. LC-MS should be used to confirm the mass of these byproducts.[6][7]

Step 2: Protocol Optimization & Solutions

If incomplete deprotection is confirmed, several strategies can be employed, ranging from simple modifications to using alternative reagents.

Q2: My Kaiser test is negative after standard deprotection. What is the simplest solution?

A2: The most straightforward approaches involve modifying your existing protocol:

  • Extend Deprotection Time: Increase the reaction time of the piperidine treatment. Instead of a standard 2 x 10-minute cycle, try 2 x 15 or 2 x 20-minute cycles.

  • Perform a Double Deprotection: After the standard deprotection step, repeat the entire procedure with a fresh batch of 20% piperidine in DMF.[2]

  • Increase Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can help disrupt secondary structures and improve reaction kinetics. However, this should be done cautiously as it can also promote side reactions like aspartimide formation if Asp residues are present.

Q3: Extending the deprotection time didn't work. Are there stronger or more effective deprotection reagents?

A3: Yes, when standard piperidine treatment fails, switching to a more potent base is recommended. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly stronger and more efficient non-nucleophilic base for Fmoc removal.[8][9]

  • Recommended Solution: A cocktail of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) or DMF is highly effective.[10] DBU rapidly cleaves the Fmoc group, while piperazine acts as a nucleophilic scavenger for the resulting dibenzofulvene (DBF) byproduct, preventing side reactions.[10][11] This combination can achieve complete deprotection in less than a minute for some sequences.[11]

Caution: DBU can catalyze aspartimide formation. If your peptide contains Asp residues, this reagent should be used with caution, or an alternative like 4-methylpiperidine may be considered.[8][12]

Frequently Asked Questions (FAQs)

Q4: Why is incomplete Fmoc removal a problem for Lys(Dabcyl) peptides specifically?

A4: While not exclusive to Lys(Dabcyl), this issue is common in peptides that are hydrophobic or prone to aggregation on the resin.[4][5] The large, aromatic Dabcyl group increases the local hydrophobicity and steric bulk of the growing peptide chain. This can lead to poor solvation and the formation of secondary structures (like β-sheets) that physically block the piperidine base from reaching the N-terminal Fmoc group.[13]

Q5: What are the consequences of incomplete Fmoc removal?

A5: The primary consequence is the synthesis of undesired byproducts. If the Fmoc group is not removed, the subsequent amino acid cannot be coupled.[2] This results in:

  • Deletion Sequences: Peptides that are missing one or more amino acids. These often have similar chromatographic properties to the target peptide, making purification extremely difficult.[2][4]

  • Fmoc-Adducts: The final cleaved product may still have the Fmoc group attached if the failure occurred at the last residue.[2]

Q6: Can I use DBU without a scavenger like piperidine or piperazine?

A6: It is not recommended. DBU is a non-nucleophilic base and cannot trap the reactive dibenzofulvene (DBF) byproduct that is released upon Fmoc cleavage.[8][14] If left unscavenged, DBF can react with the newly deprotected N-terminal amine, leading to the formation of an undesired fluorenylmethyl adduct and terminating the peptide chain. Adding a small amount of a nucleophilic amine like piperidine or piperazine is crucial to prevent this side reaction.[8][10]

Q7: Are there any alternatives to piperidine besides DBU?

A7: Yes, several alternatives have been explored:

  • 4-Methylpiperidine (4-MP): This reagent is considered fully equivalent to piperidine in its efficiency for Fmoc removal.[12] A key advantage is that it is not a controlled substance in many jurisdictions, simplifying procurement and storage.[12]

  • Piperazine: Used in combination with DBU, it acts as an effective scavenger.[10][11]

  • 3-(diethylamino)propylamine (DEAPA): Identified as a viable greener alternative to piperidine.[15]

Quantitative Data Summary

The choice of base and its concentration significantly impacts the time required for complete Fmoc deprotection. The following table summarizes the performance of various deprotection agents.

Deprotection ReagentSolventConcentrationTypical Time for Complete DeprotectionKey Considerations
PiperidineDMF/NMP20% (v/v)5 - 20 minutesStandard method; may be inefficient for aggregated or sterically hindered sequences.[13]
4-MethylpiperidineDMF/NMP20% (v/v)5 - 20 minutesFunctionally equivalent to piperidine; not a controlled substance.[12]
DBU / PiperidineDMF/NMP2% DBU / 2% Piperidine< 5 minutesDBU is a stronger base; piperidine is added as a scavenger. Avoid with Asp.[8]
DBU / PiperazineDMF/NMP2% DBU / 5% Piperazine< 2 minutesHighly efficient; piperazine scavenges DBF. Reduces diketopiperazine formation.[10][11]

Experimental Protocols

Protocol 1: Enhanced Fmoc Deprotection using DBU/Piperazine

This protocol is recommended for sequences where standard piperidine treatment has proven ineffective.

  • Reagent Preparation: Prepare a fresh deprotection solution consisting of 2% (v/v) DBU and 5% (w/v) piperazine in NMP .

  • Resin Swelling: Ensure the peptide-resin is adequately swelled in the reaction solvent (NMP or DMF) for at least 30 minutes before deprotection.

  • Initial Wash: Drain the solvent from the swelled resin and wash the resin three times with NMP.

  • Deprotection:

    • Add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture for 2 minutes at room temperature.

    • Drain the deprotection solution.

    • Add a fresh aliquot of the DBU/piperazine solution and agitate for another 2 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly to remove all traces of the deprotection reagents. A comprehensive washing sequence is critical:

    • Wash with NMP (5 times).

    • Perform a quick wash with isopropanol (IPA) (2 times).

    • Wash again with NMP (3 times).

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) confirms the presence of free primary amines and successful deprotection.

  • Proceed to Coupling: Continue with the standard coupling protocol for the next amino acid.

Protocol 2: Monitoring Deprotection via UV-Vis Spectroscopy

This protocol allows for the quantitative assessment of Fmoc removal.

  • Fmoc Deprotection: Perform the deprotection step using your chosen reagent (e.g., 20% piperidine in DMF).

  • Collect Filtrate: Collect all the filtrate from the deprotection step(s) in a single volumetric flask of a known volume (e.g., 25 mL).[6]

  • Dilution: Dilute the flask to the mark with the same solvent (e.g., DMF).[6]

  • UV-Vis Measurement:

    • Take an aliquot of the diluted solution and measure its absorbance at ~301 nm against a solvent blank.

    • Calculate the concentration of the DBF-adduct using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the piperidine-DBF adduct is approximately 7800 M⁻¹cm⁻¹.

  • Calculate Yield: Multiply the calculated concentration by the total volume of the filtrate to determine the total moles of Fmoc group removed. Compare this value to the theoretical loading of your resin to determine the deprotection efficiency.

Visual Workflow

The following diagram illustrates the troubleshooting workflow for addressing incomplete Fmoc removal.

Troubleshooting_Workflow cluster_start Start: Synthesis Step cluster_diagnosis Diagnosis cluster_decision Assessment cluster_solution Solutions cluster_end End: Continue Synthesis start Fmoc Deprotection Step (e.g., 20% Piperidine/DMF) kaiser Perform Kaiser Test on Resin start->kaiser hplc Analyze Crude Peptide via HPLC / LC-MS start->hplc Post-Cleavage Analysis decision1 Kaiser Test Result? kaiser->decision1 decision2 Deletion Sequences Present in HPLC? hplc->decision2 solution1 Option 1: Modify Protocol - Extend Time - Double Deprotection decision1->solution1 Negative (Yellow) end_ok Proceed to Next Coupling Step decision1->end_ok Positive (Blue) solution2 Option 2: Use Alternative Reagents (e.g., 2% DBU / 5% Piperazine in NMP) decision2->solution2 Yes decision2->end_ok No solution1->start Retry Deprotection solution1->solution2 If Fails solution2->start

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Technical Support Center: Optimizing Fmoc-Lys(Dabcyl)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Lys(Dabcyl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low coupling efficiency or slow reaction time when using this compound?

A1: Low coupling efficiency and extended reaction times with this compound are often attributed to steric hindrance. The Dabcyl group is bulky, which can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This can result in incomplete reactions and the formation of deletion sequences in your final peptide.

Q2: What are the signs of an incomplete coupling reaction?

A2: A common method to check for incomplete coupling is the Kaiser test. A positive Kaiser test (indicated by a dark blue color) after the coupling step signifies the presence of unreacted free primary amines on the resin, confirming that the coupling is not complete.

Q3: Can the Dabcyl group itself cause side reactions during synthesis?

A3: While the Dabcyl group is generally stable under standard Fmoc-based SPPS conditions, it is important to be aware of its sensitivity to certain reagents. Specifically, silane-containing scavengers, such as tri-isopropylsilane (TIS), should be avoided during the final cleavage and deprotection step as they can degrade the Dabcyl group.[1]

Q4: Could peptide aggregation be a factor in my low yield?

A4: Yes, peptide aggregation can be a significant issue, particularly with longer or more hydrophobic sequences. The growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible for the incoming this compound. While the Dabcyl group itself can contribute to the overall hydrophobicity of the peptide, aggregation is more commonly associated with the overall sequence composition.

Q5: What is a typical coupling time for this compound?

A5: While a standard coupling time for many amino acids is 1-2 hours, the bulky nature of this compound may require longer reaction times. A starting point could be 2-4 hours, but it is highly recommended to monitor the reaction's progress using a method like the Kaiser test to determine the optimal endpoint. In some challenging cases, even longer coupling times or a double coupling strategy may be necessary. For comparison, a protocol for coupling DABCYL acid to a resin reported a reaction time of 3 hours.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during this compound coupling.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

If you observe a positive Kaiser test after the coupling step, consider the following troubleshooting measures:

  • Extend the Coupling Time: Allow the reaction to proceed for an additional 1-2 hours and then repeat the Kaiser test. For particularly difficult couplings, extending the time to 4-6 hours or even overnight may be beneficial.[3]

  • Perform a Double Coupling: If the Kaiser test remains positive after extending the time, filter the resin, wash it thoroughly with DMF, and then perform a second coupling with a fresh solution of activated this compound.

  • Optimize Coupling Reagents: The choice of coupling reagent can significantly impact the efficiency of the reaction. For sterically hindered amino acids like this compound, stronger activating agents are often more effective.

Coupling Reagent Notes
HBTU/HOBt/DIEAA standard and effective combination for many couplings.
HATU/HCTU/DIEAGenerally more reactive than HBTU and often recommended for difficult couplings.
PyBOP/DIEAA phosphonium-based reagent that is also highly effective for hindered couplings.[3]
  • Increase Reagent Equivalents: Using a higher molar excess of this compound and the coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.

  • Elevate the Reaction Temperature: Cautiously increasing the reaction temperature to 35-40°C can sometimes overcome steric hindrance. However, this should be done with care as higher temperatures can increase the risk of side reactions, such as racemization.[3]

Issue 2: Low Overall Peptide Yield

Low yield of the final peptide can be a consequence of incomplete coupling at the this compound step, leading to truncated sequences. Addressing incomplete coupling as described above is the primary strategy to improve yield. Additionally, consider the following:

  • Mitigate Peptide Aggregation: If you suspect peptide aggregation is hindering the reaction, you can try the following:

    • Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling mixture can help to disrupt secondary structures and improve solvation.[3]

    • Solvent Choice: Using a solvent mixture such as DMF/DCM may improve resin swelling and reduce aggregation.[3]

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol provides a general guideline for the manual coupling of this compound. Reagent equivalents are based on the initial loading of the resin.

  • Resin Preparation:

    • Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the test is positive, refer to the troubleshooting guide above.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (if needed) swell_resin->deprotection wash_resin_prep Wash with DMF deprotection->wash_resin_prep activate_aa Activate this compound add_to_resin Add to Resin & Agitate wash_resin_prep->add_to_resin activate_aa->add_to_resin kaiser_test Perform Kaiser Test add_to_resin->kaiser_test kaiser_test->add_to_resin Positive (Troubleshoot & Recouple) wash_resin_final Wash with DMF kaiser_test->wash_resin_final Negative next_cycle Proceed to Next Cycle wash_resin_final->next_cycle

Caption: Experimental workflow for this compound coupling.

troubleshooting_logic cluster_solutions Troubleshooting Strategies start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time start->extend_time double_couple Perform Double Coupling extend_time->double_couple If still positive retest Re-test with Kaiser extend_time->retest stronger_reagents Use Stronger Coupling Reagents (e.g., HATU, PyBOP) double_couple->stronger_reagents If still positive double_couple->retest increase_temp Increase Temperature (with caution) stronger_reagents->increase_temp Alternative/Additional Step stronger_reagents->retest increase_temp->retest retest->extend_time Positive complete Coupling Complete retest->complete Negative

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Technical Support Center: Peptide Cleavage with Dabcyl and Other Sensitive Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the cleavage of peptides containing Dabcyl and other sensitive residues from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: Is the Dabcyl group stable during standard Trifluoroacetic Acid (TFA) cleavage?

A1: Yes, the Dabcyl group is generally stable under standard TFA cleavage conditions. The azobenzene ring system within the Dabcyl moiety is robust enough to withstand the acidic environment without significant degradation.[1] Therefore, specific scavengers targeting the Dabcyl group are typically not required. The focus of scavenger selection should be on protecting other sensitive amino acid residues present in your peptide sequence.

Q2: What are the most common side reactions observed during the cleavage of peptides with sensitive residues?

A2: During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups.[2] These can lead to several side reactions with sensitive amino acid residues:

  • Tryptophan (Trp): Alkylation of the indole ring.[3]

  • Methionine (Met): Oxidation to methionine sulfoxide.[3]

  • Cysteine (Cys): Oxidation leading to disulfide bond formation or re-attachment to the resin.[3]

  • Tyrosine (Tyr): Alkylation of the phenol ring.[3]

The choice of an appropriate scavenger cocktail is crucial to suppress these side reactions.[2][3]

Q3: How do I choose the right scavenger cocktail for my peptide?

A3: The selection of a scavenger cocktail depends on the amino acid composition of your peptide.[2][3] A good starting point for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3] However, for peptides containing sensitive residues, specific scavengers should be added. Refer to the tables below for guidance on selecting a suitable cocktail.

Q4: My peptide is not precipitating in cold ether after cleavage. What should I do?

A4: Failure to precipitate can be due to several factors. Here are a few troubleshooting steps:

  • Concentrate the TFA: Before adding to cold ether, concentrate the TFA solution containing your peptide to 1-2 mL under a gentle stream of nitrogen.[4]

  • Increase Ether Volume: Use a larger volume of ice-cold diethyl ether (at least 10-fold volume of the TFA solution).[3]

  • Extended Chilling: If the peptide does not precipitate immediately, store the ether solution at 4°C for a few hours.[4]

  • Check Reagent Quality: Ensure that your TFA and ether are of high quality and not old, as contaminants or water content can affect precipitation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing Dabcyl and other sensitive residues.

Problem Possible Cause(s) Recommended Solution(s)
Low peptide yield after cleavage and precipitation. Incomplete cleavage from the resin.- Increase the cleavage reaction time (e.g., from 2-3 hours to 4 hours).- Ensure you are using a sufficient volume of the cleavage cocktail (approximately 10 mL per gram of resin).[3]- If the peptide contains multiple arginine residues, a longer deprotection time may be necessary.[5]
The peptide is soluble in the precipitation solvent (ether).- Concentrate the TFA solution before precipitation.[4]- Try a different precipitation solvent, such as methyl tert-butyl ether.[6]
Mass spectrometry analysis shows unexpected peaks corresponding to modifications. Alkylation of Tryptophan or Tyrosine residues.- Use a scavenger cocktail containing a thiol-based scavenger like 1,2-ethanedithiol (EDT) or thioanisole.[3][5] Reagent K is a good option for peptides with multiple sensitive residues.[5]
Oxidation of Methionine residues.- Use a cleavage cocktail designed to minimize oxidation, such as Reagent H, which contains dimethylsulfide and ammonium iodide.[6][7]- Perform the cleavage under an inert nitrogen atmosphere.[3]
Formation of disulfide bonds (for Cysteine-containing peptides).- Include a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail to keep the cysteine residues in a reduced state.[8]
The cleaved peptide solution is highly colored. Side reactions involving the resin or linker.- This can occur with certain resins like Rink Amide, especially with sluggish cleavage. While often not detrimental to the peptide itself, purification by HPLC will be necessary to remove the colored by-products.[2]

Scavenger Cocktail Formulations

The following tables summarize common scavenger cocktails used for peptide cleavage. Always prepare cleavage cocktails freshly in a fume hood.

Table 1: Standard Scavenger Cocktails

Reagent NameCompositionPrimary ApplicationNotes
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral use for peptides without highly sensitive residues.[3]TIS is a good scavenger for carbocations.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRobust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[3][5]The thiol components have a strong odor.[3]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to cocktails containing thiols. Effective for scavenging trityl-based protecting groups.[5]Will not prevent the oxidation of methionine.[6]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.[6][7]Can be used for in situ disulfide bond formation with extended reaction times.[7]
Reagent L 88% TFA, 2% TIS, 5% DTT (w/v), 5% H₂OLow odor cocktail where DTT replaces EDT and thioanisole. Preferred for peptides containing 4-benzoylphenylalanine (Bpa).[6]DTT is a solid, so the percentage is weight by volume.
Reagent R TFA, Thioanisole, EDT, Anisole (specific ratios may vary)Recommended for tryptophan-containing peptides on PAL or BAL resins to minimize reattachment of the peptide to the linker.[6]

Experimental Protocols

General Peptide Cleavage and Precipitation Protocol
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry it under a vacuum for at least one hour.[3]

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the chosen cleavage cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[3] For peptides with multiple arginine residues, a longer cleavage time may be required.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.[3]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[3]

  • Drying: Dry the peptide pellet under a vacuum.[3]

Visual Guides

Peptide Cleavage and Deprotection Workflow

Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (TFA + Scavengers) Dry->Cleavage Filter Filter to remove resin Cleavage->Filter Precipitate Precipitate in cold ether Filter->Precipitate Centrifuge Centrifuge and wash Precipitate->Centrifuge Dry_Peptide Dry crude peptide Centrifuge->Dry_Peptide

Caption: General workflow for peptide cleavage from the solid support.

Troubleshooting Decision Tree for Low Peptide Yield

Troubleshooting_Yield decision decision action action Start Low Peptide Yield Check_Precipitate Precipitate observed? Start->Check_Precipitate Check_Cleavage Cleavage complete? Check_Precipitate->Check_Cleavage Yes Concentrate Concentrate TFA solution Check_Precipitate->Concentrate No Increase_Time Increase cleavage time Check_Cleavage->Increase_Time Partially Re_Cleave Re-cleave the resin Check_Cleavage->Re_Cleave No

Caption: Decision tree for troubleshooting low peptide yield.

References

Validation & Comparative

How to validate the results of a FRET assay using Fmoc-Lys(Dabcyl)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, particularly in the context of enzymatic activity such as protease cleavage. A common strategy involves synthesizing a peptide substrate labeled with a fluorescent donor and a quencher molecule. When the peptide is intact, the quencher dampens the donor's fluorescence. Upon cleavage by an enzyme, the donor and quencher are separated, resulting in a measurable increase in fluorescence.

This guide provides a comprehensive overview of how to validate the results of a FRET assay using a peptide substrate incorporating Dabcyl as the quencher, specifically through the use of Fmoc-Lys(Dabcyl)-OH in solid-phase peptide synthesis. We will compare Dabcyl with other common quenchers and provide detailed experimental protocols for robust assay validation.

The Role of Dabcyl in FRET Assays

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, often referred to as a "dark quencher."[1] Its primary function in a FRET assay is to accept the energy from an excited donor fluorophore without emitting light itself, dissipating the energy as heat.[2] This property is advantageous as it minimizes background fluorescence, leading to a higher signal-to-noise ratio compared to fluorescent quenchers.[2][3]

This compound is a key building block for incorporating Dabcyl into a specific position within a peptide sequence during solid-phase peptide synthesis.[4] This allows for the precise design of FRET substrates tailored to a particular enzyme of interest. The EDANS/Dabcyl pair is a classic and widely used combination for FRET-based protease assays.[1][5]

Comparative Analysis of Dabcyl and Alternative Quenchers

While Dabcyl is a reliable and widely used quencher, several alternatives have been developed with potentially advantageous properties. The choice of quencher can significantly impact assay performance. Below is a comparison of Dabcyl with other popular quenchers like Black Hole Quenchers (BHQ) and QSY dyes.

FeatureDabcylBlack Hole Quenchers (BHQ-1, BHQ-2)QSY Dyes (e.g., QSY-7, QSY-9, QSY-21)
Quenching Mechanism Primarily FRET and static quenching.[6]Efficient FRET and static (contact) quenching.[7]FRET-based quenching.
Quenching Range ~380-530 nmBHQ-1: ~480-580 nm; BHQ-2: ~550-650 nm[8]QSY-7/9: ~500-600 nm; QSY-21: ~590-720 nm[9]
Native Fluorescence Non-fluorescent ("dark").[1]Non-fluorescent ("dark").[3]Essentially non-fluorescent.[10]
Performance with Different Fluorophores Optimal for blue to green emitting fluorophores like EDANS.[2] Poor spectral overlap with red-shifted dyes.[3][11]Broader spectral coverage than Dabcyl, allowing for effective quenching of a wider range of fluorophores, including those in the red and far-red regions.[3][11]A series of quenchers with varying absorption maxima to match a wide range of fluorophores from blue to near-infrared.[9]
Quenching Efficiency High for appropriate donor pairs. For fluorescein, efficiency is around 91-93%, while for Cy5 it is lower at approximately 84%.[3][12]Generally higher quenching efficiency across a broader range of fluorophores compared to Dabcyl. For Cy5, BHQs can achieve ~96% efficiency.[3][12]High quenching efficiency when paired with appropriate fluorophores.
Signal-to-Noise Ratio Good, due to its non-fluorescent nature.[3]Excellent, often providing higher signal-to-noise ratios than Dabcyl due to broader spectral overlap and efficient quenching.[11]High, due to their non-fluorescent nature and strong absorption.
Photostability Generally robust.Generally robust and resistant to degradation during oligonucleotide deprotection.[3]Data on direct photostability comparisons with Dabcyl is limited in the provided results.

Signaling Pathway Example: Caspase-3 Mediated Apoptosis

To illustrate the application of a Dabcyl-based FRET assay, we will focus on the detection of caspase-3 activity, a key executioner enzyme in the apoptotic pathway.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Cleaves & Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Caspase activation pathways leading to apoptosis.

Experimental Protocols for FRET Assay Validation

Robust validation of a FRET assay is crucial for obtaining reliable and reproducible data. The following protocols outline the key steps for validating a protease assay, using caspase-3 as an example.

FRET Substrate Synthesis and Characterization

A FRET substrate for caspase-3 typically contains the DEVD (Asp-Glu-Val-Asp) recognition sequence.[13] Using solid-phase peptide synthesis, a donor fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl, incorporated via this compound) are attached to the peptide.

Protocol:

  • Synthesize the peptide (e.g., EDANS-Gly-Asp-Glu-Val-Asp-Gly-Lys(Dabcyl)-NH2) using standard Fmoc solid-phase peptide synthesis protocols.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

  • Determine the concentration of the peptide stock solution by measuring the absorbance of the donor fluorophore.

Establishing Control Experiments

Control experiments are essential to correct for background fluorescence and spectral bleed-through.

Protocol:

  • Enzyme Negative Control: Prepare a reaction mixture containing the FRET substrate in the assay buffer without the enzyme. This measures the basal fluorescence of the uncleaved substrate.

  • Substrate Negative Control: Prepare a reaction mixture with the enzyme in the assay buffer but without the FRET substrate. This accounts for any intrinsic fluorescence of the enzyme or buffer components.

  • Positive Control (Complete Cleavage): Incubate the FRET substrate with a high concentration of the active enzyme for an extended period to ensure complete cleavage. This determines the maximum fluorescence signal (Fmax). Alternatively, a sample containing only the donor fluorophore at the same concentration can be used to represent 100% signal.

  • Inhibitor Control: Perform the assay in the presence of a known, specific inhibitor of the enzyme (e.g., Ac-DEVD-CHO for caspase-3) to demonstrate that the observed fluorescence increase is due to the target enzyme's activity.[14]

FRET_Validation_Workflow cluster_setup Assay Setup & Initial Checks cluster_validation Core Validation Experiments cluster_analysis Data Analysis & Interpretation Synthesize & Purify FRET Substrate Synthesize & Purify FRET Substrate Characterize Substrate (Mass Spec, Purity) Characterize Substrate (Mass Spec, Purity) Synthesize & Purify FRET Substrate->Characterize Substrate (Mass Spec, Purity) Optimize Buffer Conditions (pH, Salt) Optimize Buffer Conditions (pH, Salt) Characterize Substrate (Mass Spec, Purity)->Optimize Buffer Conditions (pH, Salt) Determine Excitation/Emission Spectra Determine Excitation/Emission Spectra Optimize Buffer Conditions (pH, Salt)->Determine Excitation/Emission Spectra Control Experiments Control Experiments Determine Excitation/Emission Spectra->Control Experiments Calculate S/N Ratio Calculate S/N Ratio Control Experiments->Calculate S/N Ratio Enzyme Kinetics (Michaelis-Menten) Enzyme Kinetics (Michaelis-Menten) Determine Km, Vmax, kcat Determine Km, Vmax, kcat Enzyme Kinetics (Michaelis-Menten)->Determine Km, Vmax, kcat Quenching Mechanism (Stern-Volmer) Quenching Mechanism (Stern-Volmer) Characterize Quenching Characterize Quenching Quenching Mechanism (Stern-Volmer)->Characterize Quenching Inhibitor Assay Inhibitor Assay Confirm Specificity Confirm Specificity Inhibitor Assay->Confirm Specificity Validated Assay Validated Assay

Caption: Workflow for FRET assay validation.

Enzyme Kinetics (Michaelis-Menten Analysis)

Determining the kinetic parameters of the enzyme for the FRET substrate is a critical validation step.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2.

    • Enzyme Stock Solution: Prepare a concentrated stock of active caspase-3.

    • Substrate Stock Solution: Prepare a concentrated stock of the FRET peptide in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Set up Reactions:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the FRET substrate to the wells. It is recommended to use a range of substrate concentrations from approximately 0.1 x Km to 10 x Km (if Km is known) or a wide range if it is unknown.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., for EDANS, excitation at ~340 nm and emission at ~490 nm).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity versus time.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of each curve.

    • Plot V₀ versus the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[15]

    • Calculate the catalytic efficiency (kcat/Km) of the enzyme for the substrate.

Quenching Mechanism Validation (Stern-Volmer Analysis)

A Stern-Volmer analysis can be used to confirm the quenching mechanism.

Protocol:

  • Prepare a series of solutions with a constant concentration of the donor fluorophore alone (or a donor-labeled peptide without a quencher).

  • Add increasing concentrations of the quencher molecule (Dabcyl) to these solutions.

  • Measure the fluorescence intensity (F) of each solution.

  • Plot F₀/F versus the quencher concentration [Q], where F₀ is the fluorescence intensity in the absence of the quencher.

  • A linear Stern-Volmer plot is indicative of a single quenching mechanism (either static or dynamic).[16] Deviations from linearity can suggest a combination of quenching processes.

Troubleshooting Common FRET Assay Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No FRET Signal - Inefficient labeling with donor or quencher.- Incorrect donor-acceptor pair for the experimental conditions.- Enzyme is inactive.- Substrate degradation due to light exposure or improper storage.- Verify labeling efficiency using spectroscopy.- Ensure spectral overlap between donor emission and acceptor absorption.- Use a fresh, active enzyme aliquot and include a positive control.- Store substrate protected from light at -20°C and prepare fresh solutions.[4]
High Background Fluorescence - Autofluorescence from sample components or buffer.- Presence of unbound fluorophore.- Non-specific binding of the substrate.- Use high-purity reagents for buffers.- Purify the labeled peptide thoroughly to remove free dye.- Consider using Time-Resolved FRET (TR-FRET) to minimize background from short-lived fluorescence.[17]
No Increase in Signal Over Time - Enzyme concentration is too low.- Presence of an inhibitor in the sample.- Sub-optimal assay conditions (pH, temperature).- Perform an enzyme titration to find the optimal concentration.- Include an inhibitor control; for unknown samples, consider sample purification.- Optimize buffer conditions and ensure the assay is run at the enzyme's optimal temperature.
Fluctuating Signal - Insufficient mixing of reagents.- Presence of air bubbles in the wells.- Insolubility of the peptide substrate at higher concentrations.- Ensure thorough mixing after adding reagents.- Centrifuge the plate briefly to remove bubbles.- Check the solubility of the peptide; may need to adjust the solvent (e.g., DMSO percentage) or use a lower concentration range.

References

A Comparative Guide to Quencher-Labeled Amino Acids for FRET-Based Assays: Fmoc-Lys(Dabcyl)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical and cellular research, Fluorescence Resonance Energy Transfer (FRET) stands as a powerful technique for studying molecular interactions, enzymatic activity, and conformational changes in real-time. The success of FRET-based assays hinges on the careful selection of a donor fluorophore and an acceptor quencher. Fmoc-Lys(Dabcyl)-OH has traditionally been a staple for incorporating a quencher into synthetic peptides. However, a range of alternative quencher-labeled amino acids has emerged, offering significant advantages in performance and versatility. This guide provides an objective comparison of this compound with other widely used quencher-labeled amino acids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Introduction to this compound

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS), and the epsilon-amino group is labeled with Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[1][2][3][4] Dabcyl is a non-fluorescent chromophore, often referred to as a "dark quencher," that can effectively quench the fluorescence of a donor fluorophore when in close proximity (typically 10-100 Å).[5][6] The Dabcyl group is frequently paired with fluorophores such as EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and FAM (carboxyfluorescein).[1][7]

The primary application of this compound is in the synthesis of internally quenched fluorescent (IQF) peptide substrates for protease activity assays.[2][8] In an intact peptide, the Dabcyl quencher is held close to a donor fluorophore, suppressing its fluorescence. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Alternatives to this compound

While widely used, Dabcyl has several limitations, including a relatively narrow quenching range, low quenching efficiency for longer-wavelength dyes, and a hydrophobic nature that can lead to solubility issues with the labeled peptide.[9][10][11][12] These limitations have spurred the development of alternative quenchers with improved photophysical and chemical properties.

Dinitrophenyl (DNP)-Labeled Amino Acids

The 2,4-dinitrophenyl (DNP) group is a smaller and less expensive alternative to Dabcyl.[8][13] It is often used to quench the fluorescence of fluorophores like Mca (7-Methoxycoumarin-4-yl)acetyl) and Tryptophan.[7][14] Fmoc-Lys(DNP)-OH is a common building block for incorporating this quencher into peptides.

Key Advantages of DNP over Dabcyl:

  • Smaller Size: The less bulky nature of DNP can minimize potential steric hindrance and unwanted interactions with the biological target, such as the active site of a protease.[13]

  • Improved Solubility: DNP-labeled peptides often exhibit better solubility in aqueous buffers compared to their Dabcyl-labeled counterparts.[13]

  • Cost-Effective: DNP is generally more economical than Dabcyl, making it a suitable choice for large-scale screening applications.[8]

Proprietary Quenchers: QXL®, Black Hole Quencher® (BHQ®), and Tide Quencher™

Several companies have developed proprietary "super quenchers" that offer significant performance advantages over traditional quenchers like Dabcyl. These are often available as Fmoc-protected amino acid derivatives for direct use in peptide synthesis.

  • QXL® Quenchers: This family of quenchers is designed to pair with a wide range of popular fluorophores, including rhodamines and Cy® dyes.[15]

  • Black Hole Quencher® (BHQ®) Dyes: BHQ® dyes are highly efficient dark quenchers with broad absorption spectra, enabling them to quench a wide range of fluorophores with minimal background fluorescence.[][17][18][19] They are available in different versions (BHQ-0, BHQ-1, BHQ-2, BHQ-3) to match the emission of various dyes.[6]

  • Tide Quencher™ (TQ) Dyes: TQ dyes are another series of excellent dark quenchers optimized to pair with popular fluorescent dyes, demonstrating improved labeling performance and high quenching efficiency across the visible spectrum.[9][10][11][12][20]

Key Advantages of Proprietary Quenchers:

  • Broader Quenching Range: They can effectively quench a wider array of fluorophores, including those that emit at longer wavelengths where Dabcyl is inefficient.[9][10][11][12]

  • Higher Quenching Efficiency: These quenchers often exhibit superior quenching efficiency, leading to lower background fluorescence and a higher signal-to-noise ratio in assays.[][17][19]

  • Improved Photostability: Many proprietary quenchers offer enhanced resistance to photobleaching, which is crucial for experiments requiring prolonged light exposure.[17]

Quantitative Data Presentation

The following tables summarize the key performance characteristics of Dabcyl and its alternatives.

QuencherAbsorption Max (λmax, nm)Quenching Range (nm)Recommended Fluorophores
Dabcyl 453[6][21][22]380-530[6]EDANS, FAM, Mca, TET, JOE[1]
DNP ~360N/AMca, Tryptophan, Abz, FITC[7][14]
BHQ-1 534[6]480-580[6]FAM, HEX, TET, JOE, TAMRA
BHQ-2 579[6]550-650[6]TAMRA, ROX, Cy3, Cy3.5
BHQ-3 672[6]620-730[6]Cy5, Cy5.5
QXL® 570 N/AN/ATAMRA, ROX, Cy3[15]
Tide Quencher™ 2 (TQ2) 531[10]N/AFAM
Tide Quencher™ 3 (TQ3) N/AN/ATAMRA, Cy3

Table 1: Spectral Properties of Common Quenchers.

FRET Pair (Donor/Acceptor)Förster Distance (R₀, Å)Reference
EDANS / Dabcyl33[23]
Fluorescein / Dabcyl~43[23]
Fluorescein / Tetramethylrhodamine49-56[23]
ECFP / EYFP47[24]
mCerulean / mCherry48[24]
ACC / DNP34.7[13]
MCA / DNP36.5[13]

Table 2: Förster Distances for Common FRET Pairs. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.[23][25][26]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a FRET Peptide

This protocol outlines the manual synthesis of a generic FRET peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and a fluorophore-labeled amino acid, e.g., Fmoc-Glu(EDANS)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin substitution) and OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound and the fluorophore-labeled amino acid at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Note: Do not use silane-containing scavengers if Dabcyl is present, as they can degrade the quencher.[4] A modified cocktail may be necessary.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: FRET-Based Protease Activity Assay

This protocol provides a general procedure for measuring protease activity using a synthesized FRET peptide substrate.

Materials:

  • Purified FRET peptide substrate

  • Purified protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl₂, ZnCl₂, or DTT, depending on the protease)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Dilute the peptide stock solution in assay buffer to the desired final concentration (e.g., 1-10 µM).

    • Prepare a stock solution of the protease in assay buffer and dilute to the desired working concentration.

  • Assay Setup:

    • Pipette the FRET peptide substrate solution into the wells of the 96-well plate.

    • Include control wells:

      • Negative control: Substrate in assay buffer without enzyme.

      • Positive control (optional): Completely cleaved substrate to determine maximal fluorescence.

  • Initiate Reaction: Add the protease solution to the wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.

    • Monitor the increase in fluorescence intensity over time. Kinetic reads are typically taken every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control) from the experimental values.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • The protease activity is proportional to the initial velocity. For inhibitor screening, compare the velocities in the presence and absence of the inhibitor.

Mandatory Visualization

FRET_Mechanism cluster_0 Intact Peptide (FRET ON) cluster_1 Cleaved Peptide (FRET OFF) Donor_ON Donor (Excited) Quencher_ON Quencher Donor_ON->Quencher_ON Energy Transfer (Non-Radiative) Protease Protease Donor_OFF Donor (Excited) Fluorescence Fluorescence Emitted Donor_OFF->Fluorescence Light Emission Excitation Excitation Light Excitation->Donor_ON Excitation->Donor_OFF

Caption: Mechanism of a FRET-based protease assay.

Protease_Assay_Workflow start Start: Prepare Reagents prepare_substrate Dissolve & Dilute FRET Peptide Substrate start->prepare_substrate prepare_enzyme Dilute Protease start->prepare_enzyme setup_plate Pipette Substrate into 96-well Plate prepare_substrate->setup_plate initiate_reaction Add Protease to Initiate Reaction prepare_enzyme->initiate_reaction add_controls Add Negative & Positive Controls setup_plate->add_controls add_controls->initiate_reaction read_fluorescence Measure Fluorescence Kinetically initiate_reaction->read_fluorescence analyze_data Data Analysis: Calculate Initial Velocity read_fluorescence->analyze_data end End: Determine Protease Activity analyze_data->end

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

The choice of a quencher-labeled amino acid is a critical determinant of the sensitivity and reliability of FRET-based assays. While this compound has been a workhorse in the field, its limitations have paved the way for superior alternatives. DNP-labeled amino acids offer a cost-effective and more soluble option, particularly for shorter wavelength fluorophores. For researchers requiring the highest sensitivity and compatibility with a broad range of fluorophores, proprietary quenchers such as QXL®, BHQ®, and Tide Quencher™ dyes provide a significant performance advantage. By carefully considering the spectral properties, quenching efficiency, and physical characteristics of the available quenchers, researchers can optimize their FRET assays to achieve robust and reproducible results.

References

A Head-to-Head Battle of the Dark Quenchers: Fmoc-Lys(Dabcyl)-OH vs. Black Hole Quenchers (BHQ)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescence quenching, the choice of a quencher is paramount to experimental success. This guide provides a comprehensive comparison of two prominent dark quenchers: the traditional Dabcyl moiety, introduced via Fmoc-Lys(Dabcyl)-OH, and the more modern Black Hole Quencher (BHQ) dyes. By examining their performance characteristics, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make an informed decision for their specific applications.

The principle of fluorescence quenching is fundamental to a wide array of biological assays, including protease activity assays, nucleic acid hybridization, and molecular beacons. Dark quenchers, which absorb the energy from a fluorophore and dissipate it as heat rather than light, are particularly advantageous as they eliminate the background fluorescence inherent to fluorescent quenchers, leading to a significantly improved signal-to-noise ratio.[1]

At a Glance: Dabcyl vs. Black Hole Quenchers

FeatureThis compoundBlack Hole Quenchers (BHQ)
Quenching Mechanism Primarily static quenching, with some FRET.[2]Combination of FRET and static quenching.[3]
Quenching Range Narrower, optimal for blue to green fluorophores (380-530 nm).[4]Broad and tunable (BHQ-1, -2, -3 cover 480-730 nm).[4][5]
Quenching Efficiency Moderate, especially for longer wavelength fluorophores.High, particularly for red-shifted fluorophores.[1]
Signal-to-Noise Ratio Good, but can be limited by quenching efficiency.Generally higher due to superior quenching.[5][6][7]
Photostability Generally considered robust.High photostability.
Synthesis Incorporated as a modified lysine residue in solid-phase peptide synthesis.[8]Available as phosphoramidites and CPGs for oligonucleotide synthesis, and as NHS esters for peptide labeling.
Multiplexing Capability Limited due to narrow spectral overlap.Excellent, with different BHQ dyes covering a wide spectral range.[6]

Delving Deeper: A Performance Showdown

The superiority of BHQ dyes over Dabcyl, particularly in quenching efficiency for a broader range of fluorophores, is well-documented. Experimental data consistently demonstrates that while Dabcyl is effective for fluorophores in the blue to green region, its performance drops off significantly with red-shifted dyes. In contrast, the BHQ family of quenchers offers a selection of dyes with absorption spectra tailored to overlap with a wide array of common fluorophores, extending into the far-red and near-infrared regions.[5][9][10]

A key study evaluating the quenching ability of BHQ-1 and BHQ-2 against 22 different fluorophores found that for shorter wavelength fluorophores like fluorescein, the quenching efficiency was comparable to Dabcyl (91-93%). However, for far-red emitting dyes such as Cy5, BHQ dyes were significantly more effective, achieving 96% quenching efficiency compared to 84% for Dabcyl.[1] This enhanced performance directly translates to a higher signal-to-noise ratio in assays utilizing BHQ quenchers.[5][6][7]

The broader spectral coverage of BHQ dyes also makes them the preferred choice for multiplex assays, where multiple fluorophore-quencher pairs are used simultaneously.[6] The distinct absorption spectra of the different BHQ variants allow for the effective quenching of a variety of spectrally resolved reporter dyes with minimal crosstalk.

Visualizing the Quenching Mechanisms

The distinct quenching mechanisms of Dabcyl and BHQ dyes can be visualized as follows:

QuenchingMechanisms cluster_dabcyl Dabcyl Quenching cluster_bhq BHQ Quenching Dabcyl_F Fluorophore (Excited State) Dabcyl_Complex Ground-State Complex (Non-fluorescent) Dabcyl_F->Dabcyl_Complex Static Quenching (Contact) Dabcyl_Q Dabcyl (Ground State) Dabcyl_F_ground Fluorophore (Ground State) Dabcyl_Complex->Dabcyl_F_ground Heat Dissipation BHQ_F Fluorophore (Excited State) BHQ_Q BHQ (Ground State) BHQ_F->BHQ_Q FRET BHQ_F_ground Fluorophore (Ground State) BHQ_F->BHQ_F_ground Static Quenching (Contact) BHQ_Q_excited BHQ (Excited State) BHQ_Heat Heat BHQ_Q_excited->BHQ_Heat Non-radiative decay

Caption: Quenching mechanisms of Dabcyl and BHQ.

Experimental Workflow for Comparative Analysis

To empirically determine the optimal quencher for a specific application, a direct comparison of their performance is essential. The following workflow outlines a typical experimental procedure for evaluating the quenching efficiency and signal-to-noise ratio of Dabcyl and BHQ in a FRET-based peptide probe.

ExperimentalWorkflow cluster_synthesis Probe Synthesis cluster_assay Quenching Assay cluster_analysis Data Analysis Synth_Peptide Synthesize Peptide (Fluorophore-Sp-Lys-Sp-Target) Synth_Dabcyl Couple this compound Synth_Peptide->Synth_Dabcyl Synth_BHQ Couple BHQ-NHS Ester Synth_Peptide->Synth_BHQ Purify_Dabcyl Cleave & Purify Dabcyl Probe Synth_Dabcyl->Purify_Dabcyl Purify_BHQ Cleave & Purify BHQ Probe Synth_BHQ->Purify_BHQ Prepare_Samples Prepare Probe Solutions (Dabcyl & BHQ) Purify_Dabcyl->Prepare_Samples Purify_BHQ->Prepare_Samples Measure_Background Measure Background Fluorescence (F_quenched) Prepare_Samples->Measure_Background Add_Enzyme Add Target Protease Measure_Background->Add_Enzyme Measure_Signal Measure Fluorescence over Time (F_unquenched) Add_Enzyme->Measure_Signal Calc_Efficiency Calculate Quenching Efficiency (1 - F_quenched / F_unquenched) Measure_Signal->Calc_Efficiency Calc_SN Calculate Signal-to-Noise Ratio (F_unquenched / F_quenched) Measure_Signal->Calc_SN Compare Compare Performance Calc_Efficiency->Compare Calc_SN->Compare

Caption: Experimental workflow for comparing quencher performance.

Experimental Protocols

I. Synthesis of Quenched Fluorescent Peptides

A. Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone:

  • Resin Selection and Swelling: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine in DMF solution for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling reagent such as HATU or HCTU in the presence of a base like N,N-diisopropylethylamine (DIEA). Monitor the coupling reaction for completion using a ninhydrin test.

  • Incorporate Fluorophore and Quencher Sites: At the desired positions, incorporate an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Mtt)-OH) to allow for specific labeling with the fluorophore and quencher.

B. Incorporation of Dabcyl using this compound:

  • During the SPPS, at the desired position for the quencher, couple this compound using the standard coupling protocol.

C. Incorporation of BHQ:

  • Selective Deprotection: After completing the peptide sequence, selectively deprotect the orthogonal protecting group (e.g., Mtt from the lysine side chain) using a mild acid solution (e.g., 1% TFA in DCM).

  • BHQ Labeling: Dissolve the BHQ-NHS ester in a suitable solvent like DMF and add it to the resin along with a base (e.g., DIEA). Allow the reaction to proceed for several hours to ensure complete labeling.

D. Cleavage and Purification:

  • Once the synthesis and labeling are complete, wash the resin thoroughly and dry it.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

II. Comparative Fluorescence Quenching Assay
  • Sample Preparation:

    • Prepare stock solutions of the Dabcyl-labeled and BHQ-labeled peptides of known concentration in a suitable assay buffer (e.g., PBS, Tris-HCl).

    • Prepare a stock solution of the target protease in the same assay buffer.

  • Fluorescence Measurements:

    • Use a fluorescence plate reader or spectrofluorometer. Set the excitation and emission wavelengths appropriate for the fluorophore used in the peptide probes.

    • Background Measurement (F_quenched): In a microplate well or cuvette, add the quenched peptide probe to the assay buffer. Record the baseline fluorescence intensity. This represents the fluorescence of the intact, quenched probe.

    • Signal Measurement (F_unquenched): To the same well, add the target protease to initiate cleavage of the peptide substrate.

    • Monitor the increase in fluorescence intensity over time until the reaction reaches a plateau. The maximum fluorescence intensity recorded represents the signal from the unquenched fluorophore.

  • Data Analysis:

    • Quenching Efficiency: Calculate the quenching efficiency for each probe using the formula: Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100

    • Signal-to-Noise Ratio: Calculate the signal-to-noise ratio (often referred to as signal-to-background) using the formula: Signal-to-Noise Ratio = F_unquenched / F_quenched

By following these protocols, researchers can generate robust and comparable data to guide their choice between this compound and Black Hole Quenchers for their specific experimental needs. The superior spectral properties and quenching efficiency of BHQ dyes often make them the more advantageous choice, leading to assays with higher sensitivity and a broader dynamic range.

References

Beyond Dabcyl-Lysine: A Comparative Guide to Alternative Peptide Labeling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking alternatives to the traditional Fmoc-Lys(Dabcyl)-OH for peptide labeling, a variety of powerful and versatile methods have emerged. These techniques offer distinct advantages in terms of site-specificity, efficiency, and biocompatibility, expanding the toolkit for creating precisely labeled peptides for a range of applications, from fluorescence resonance energy transfer (FRET) assays to in vivo imaging. This guide provides an objective comparison of prominent alternative methods, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Peptide Labeling Methods

The following table summarizes the key characteristics of the discussed alternative peptide labeling methods, offering a high-level comparison to aid in selecting the most appropriate technique for your research needs.

MethodPrincipleTypical YieldReaction TimeKey AdvantagesKey Disadvantages
N-Terminal Labeling (NHS Esters) Chemical modification of the N-terminal α-amine.30% - 95%[1]1 - 12 hours[2]Simple, no genetic engineering required.Potential for side reactions with lysine residues, pH-sensitive.[3][4]
Sortase-Mediated Ligation (SML) Enzymatic ligation using Sortase A, which recognizes a specific peptide motif (e.g., LPXTG).[5][6][7]Up to 90%[8]15 min - 24 hours[8][9]Highly site-specific, biocompatible.[6]Requires genetic engineering of the target peptide, potential for reversibility.[9][10]
Sfp Synthase Labeling Enzymatic labeling of a specific serine residue within a recognition tag (e.g., ybbR) by Sfp phosphopantetheinyl transferase.[11][12]>80%[12][13]15 - 30 minutes[11][12]Fast, highly specific, and efficient.[12][14]Requires a fusion tag and a CoA-conjugated probe.[11][12]
Click Chemistry (CuAAC & SPAAC) Covalent reaction between an azide and an alkyne. CuAAC is copper-catalyzed, while SPAAC is strain-promoted and copper-free.[15][16]>95% (CuAAC)[16]Minutes to hours[16][17]High efficiency and specificity, bioorthogonal.[16][18]CuAAC requires a potentially cytotoxic copper catalyst; SPAAC reagents can be more complex to synthesize.[15][17]

In-Depth Analysis of Alternative Labeling Methods

N-Terminal Selective Chemical Labeling

This approach leverages the difference in pKa between the N-terminal α-amine and the ε-amine of lysine residues to achieve selective labeling under controlled pH conditions. N-hydroxysuccinimide (NHS) esters are common reagents for this purpose.

N_Terminal_Labeling Peptide Peptide with free N-terminus Reaction Reaction at controlled pH (8.3-8.5) Peptide->Reaction NHS_Ester NHS Ester-Label NHS_Ester->Reaction Labeled_Peptide N-terminally Labeled Peptide Reaction->Labeled_Peptide Purification Purification (e.g., Gel Filtration) Labeled_Peptide->Purification

Caption: Workflow for selective N-terminal peptide labeling using an NHS ester.

Reagent TypeConversion RateReaction ConditionsReference
Benzaldehyde derivatives (reductive amination)30% - 95%2 eq. aldehyde, 5 eq. NaBH3CN, 24 h, 37°C, pH 6.1-6.2[1]
Azolines50% - 99%50 eq. azoline, 3 h, 37°C, pH 7.5[1]
Boronic acids (copper-mediated)< 5% - 97%20 eq. boronic acid, 0.5 eq. Cu(OAc)2, 18 h, 37°C, pH 7.0[1]
NHS Ester to Thioester (one-pot)High stoichiometryN-hydroxysuccinimide esters / MESNa[19]
Enzymatic Labeling: Sortase-Mediated Ligation (SML)

Sortase A, a bacterial transpeptidase, recognizes the peptide motif LPXTG and cleaves the peptide bond between threonine and glycine. The resulting thioacyl intermediate can then react with an N-terminal glycine nucleophile, forming a new peptide bond. This allows for the precise ligation of a labeled synthetic peptide to a target peptide.

Sortase_Ligation Target_Peptide Target Peptide (N-terminal Glycine) Reaction Incubation Target_Peptide->Reaction Labeled_Peptide Labeled Peptide (C-terminal LPXTG) Labeled_Peptide->Reaction Sortase_A Sortase A Sortase_A->Reaction Labeled_Product Site-Specifically Labeled Peptide Reaction->Labeled_Product Purification Purification Labeled_Product->Purification

Caption: Workflow for site-specific peptide labeling using Sortase A.

SystemLigation EfficiencyReaction TimeReference
Peptide-Peptide Ligation>50 times faster than hydrolysis-[5]
Protein-Peptide Conjugation~50%6 hours[8]
Protein-Peptide Conjugation90%24 hours[8]
Metal-Assisted SML (MA-SML)>90%10-12 hours[9]
Enzymatic Labeling: Sfp Phosphopantetheinyl Transferase

Sfp synthase catalyzes the transfer of a phosphopantetheinyl (Ppant) group from a coenzyme A (CoA) conjugate to a specific serine residue within a short peptide tag (e.g., ybbR or ACP tag). This enables highly efficient and rapid labeling with a wide variety of probes attached to CoA.

Sfp_Labeling Tagged_Peptide Peptide with ybbR/ACP Tag Reaction Incubation with Mg²⁺ Tagged_Peptide->Reaction CoA_Probe Probe-CoA Conjugate CoA_Probe->Reaction Sfp_Synthase Sfp Synthase Sfp_Synthase->Reaction Labeled_Peptide Specifically Labeled Peptide Reaction->Labeled_Peptide Purification Purification Labeled_Peptide->Purification

Caption: Workflow for peptide labeling using Sfp phosphopantetheinyl transferase.

TagLabeling YieldReaction TimeKey FeatureReference
ybbR tag>80%30 minutesShort 11-residue tag[12][13]
ACP/PCP tagHigh efficiency15-30 minutesLarger protein tags (~80 residues)[11][12]
Click Chemistry: A Versatile Labeling Platform

Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions. The most common variant for peptide labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.

Click_Chemistry Azide_Peptide Azide-Modified Peptide Reaction Copper-Free Cycloaddition Azide_Peptide->Reaction Alkyne_Probe Strain-Promoted Alkyne Probe (e.g., DBCO) Alkyne_Probe->Reaction Labeled_Peptide Triazole-Linked Labeled Peptide Reaction->Labeled_Peptide Purification Purification Labeled_Peptide->Purification

Caption: Workflow for copper-free click chemistry labeling (SPAAC).

MethodReported YieldKey FeaturesReference
CuAAC>95%High efficiency, requires copper catalyst.[16]
SPAACHigh-yieldingCopper-free, ideal for live-cell imaging.[20]

Alternative Quenchers for FRET Peptides

For applications requiring a quencher, several alternatives to Dabcyl are available, each with its own spectral properties and advantages.

QuencherPaired Fluorophore (Example)AdvantagesDisadvantages
DNP (2,4-Dinitrophenyl) Mca, Abz[19][21]Inexpensive, smaller size.[21]Can exhibit residual fluorescence.
QSY® Dyes (e.g., QSY® 7, QSY® 21) Wide range of fluorophoresHigh quenching efficiency, broad spectral coverage.[22]Can be more expensive than DNP.
Black Hole Quencher® (BHQ®) Dyes (e.g., BHQ®-1, BHQ®-2) Wide range of fluorophoresExcellent spectral overlap, low background.Can be more expensive than DNP.

Detailed Experimental Protocols

Protocol 1: N-Terminal Labeling with NHS Ester

Materials:

  • Peptide with a free N-terminus

  • NHS ester of the desired label (e.g., fluorescent dye)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration)

Procedure:

  • Calculate the required amount of NHS ester. A molar excess of 8-10 fold is typically used for mono-labeling.[3][23]

  • Dissolve the peptide in the labeling buffer to a concentration of 1-10 mg/mL.[3]

  • Dissolve the NHS ester in a small volume of DMF or DMSO.

  • Add the NHS ester solution to the peptide solution and vortex gently.

  • Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[3]

  • Purify the labeled peptide using gel filtration or another appropriate chromatographic method to remove unreacted label.[3][23]

Protocol 2: Sortase-Mediated Ligation (SML)

Materials:

  • Target peptide with an N-terminal glycine residue

  • Labeled synthetic peptide with a C-terminal LPXTG motif

  • Sortase A enzyme (e.g., pentamutant for improved kinetics)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Procedure:

  • Combine the target peptide (e.g., 50 µM final concentration), labeled LPXTG-peptide (e.g., 250 µM final concentration), and Sortase A (e.g., 2.5 µM final concentration) in the sortase reaction buffer.

  • Incubate the reaction at 37°C.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 15 min, 1 h, 3 h, 5 h) and analyzing them by SDS-PAGE or HPLC.

  • Once the reaction is complete, purify the labeled peptide to remove the enzyme and unreacted starting materials.

Protocol 3: Sfp Synthase Labeling

Materials:

  • Peptide containing a ybbR or ACP tag

  • Probe-CoA conjugate

  • Sfp Synthase

  • Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.5)

Procedure:

  • Combine the tagged peptide (e.g., 100 µM final concentration), probe-CoA conjugate (e.g., 200 µM final concentration), and Sfp Synthase (e.g., 1 µM final concentration) in the reaction buffer.

  • Incubate the reaction at 37°C for 15-30 minutes.[11][12][13]

  • Quench the reaction by adding an excess of trifluoroacetic acid (TFA).

  • Analyze the reaction mixture by HPLC to confirm labeling and purify the product.

Protocol 4: Copper-Free Click Chemistry (SPAAC)

Materials:

  • Azide-modified peptide

  • Strain-promoted alkyne probe (e.g., DBCO-NHS ester to be conjugated to a label)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified peptide in the reaction buffer.

  • Dissolve the strain-promoted alkyne probe in a compatible solvent (e.g., DMSO).

  • Add the alkyne probe solution to the peptide solution. A molar excess of the probe may be used.

  • Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the specific reagents.

  • Monitor the reaction by HPLC or mass spectrometry.

  • Purify the labeled peptide to remove unreacted probe.

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Containing Lys(Dabcyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common methodologies for the High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of peptides incorporating a lysine residue modified with the quencher 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl). Such peptides are critical tools in drug discovery and biochemical research, frequently employed as substrates in Förster Resonance Energy Transfer (FRET) assays to probe enzyme activity.

The selection of appropriate analytical parameters is crucial for accurate quantification, impurity profiling, and characterization of these labeled peptides. This document presents a comparison of different reversed-phase HPLC columns and mobile phase modifiers, as well as a comparison of collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for mass spectrometric fragmentation. The information is supported by illustrative experimental data and detailed protocols to guide researchers in method development and optimization.

HPLC Analysis: A Comparative Study of Stationary and Mobile Phases

The separation of a target Lys(Dabcyl)-containing peptide from synthetic impurities is paramount for its proper application. Reversed-phase HPLC is the method of choice for this purpose. Here, we compare the performance of two common C18 columns and a Phenyl-Hexyl column, as well as the influence of trifluoroacetic acid (TFA) and formic acid (FA) as mobile phase additives.

Data Presentation: Comparison of HPLC Parameters

For the purpose of this comparison, we will consider a model FRET peptide: Dabcyl-Lys-Gly-Ala-Ile-Phe-Trp-Leu-Val-Lys(EDANS)-NH₂ . The following tables illustrate the expected chromatographic behavior of this peptide under different conditions.

Table 1: Comparison of HPLC Column Performance for the Separation of a Model Lys(Dabcyl) Peptide

Column TypeStationary PhaseExpected Retention Time (min)Peak Width (min)Theoretical Plates (N)Key Characteristics
Column AC18 (fully porous)15.20.2514,800Standard hydrophobicity, good retention for a wide range of peptides.
Column BC18 (superficially porous)14.80.1821,600Higher efficiency and narrower peaks due to shorter diffusion paths.[1]
Column CPhenyl-Hexyl13.50.2216,500Alternative selectivity due to π-π interactions, potentially better for separating aromatic-rich peptides from closely related impurities.[1][2]

Table 2: Influence of Mobile Phase Additive on the LC-MS Analysis of a Model Lys(Dabcyl) Peptide

Mobile Phase AdditiveConcentrationEffect on Peak ShapeMS Signal IntensityConsiderations for LC-MS
Trifluoroacetic Acid (TFA)0.1%Excellent, sharp peaksSuppressedStrong ion-pairing agent, improves chromatography but causes significant ion suppression in the mass spectrometer.[3][4][5]
Formic Acid (FA)0.1%Good, may have slight tailingHighWeaker ion-pairing agent, provides good ionization efficiency and is compatible with mass spectrometry.[3][4][6]

Experimental Protocols: HPLC Analysis

Protocol 1: General HPLC Purification of a Lys(Dabcyl) Peptide

This protocol outlines a general method for the purification of a crude, lyophilized Lys(Dabcyl)-containing peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of dimethyl sulfoxide (DMSO).

    • Dilute the dissolved peptide with 50% acetonitrile in water to a final concentration suitable for injection (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system.

    • Equilibrate a C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size) with the initial mobile phase conditions.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient to ensure good separation of impurities. A typical gradient could be:

      • 5-25% B over 10 minutes.

      • 25-55% B over 60 minutes.

      • 55-95% B over 10 minutes.

    • The gradient should be optimized based on the hydrophobicity of the specific peptide.[8][9]

  • Detection and Fraction Collection:

    • Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and a wavelength corresponding to the Dabcyl chromophore (around 473 nm).[10]

    • Collect fractions corresponding to the major peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final product.

Mass Spectrometry Analysis: A Comparative Study of Fragmentation Techniques

Mass spectrometry is indispensable for confirming the identity of the synthesized Lys(Dabcyl) peptide. Tandem mass spectrometry (MS/MS) provides sequence information through fragmentation of the peptide backbone. Here, we compare two common fragmentation techniques: Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).

Data Presentation: Comparison of MS/MS Fragmentation

Table 3: Comparison of CID and ETD for the Fragmentation of a Model Lys(Dabcyl) Peptide

Fragmentation TechniquePrimary Fragment IonsPreservation of Dabcyl GroupSuitability for Peptide Charge StateKey Advantages & Disadvantages
Collision-Induced Dissociation (CID)b- and y-ionsGenerally stable, but can be lost at high collision energies.More effective for doubly charged peptides.[11][12]Advantages: Robust and widely available. Disadvantages: Can lead to the loss of labile modifications.[11][12]
Electron-Transfer Dissociation (ETD)c- and z-ionsThe Dabcyl group is typically preserved.More effective for peptides with higher charge states (≥3+).[12][13][14]Advantages: Preserves post-translational modifications and provides complementary fragmentation information.[12][13][14] Disadvantages: Can be less efficient for smaller, doubly charged peptides.

Experimental Protocols: Mass Spectrometry Analysis

Protocol 2: LC-MS/MS Analysis of a Purified Lys(Dabcyl) Peptide

This protocol describes a general method for the characterization of a purified Lys(Dabcyl) peptide by LC-MS/MS.

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in 0.1% formic acid in water to a concentration of approximately 10 pmol/µL.

  • LC System and Column:

    • Use a nano- or micro-flow HPLC system coupled to a mass spectrometer.

    • Equilibrate an analytical C18 column (e.g., 75 µm x 150 mm) with the initial mobile phase conditions.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Use a gradient appropriate for the peptide's hydrophobicity, for example:

      • 2-40% B over 30 minutes.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • MS2 Scan (Data-Dependent Acquisition):

      • Select the most intense precursor ions for fragmentation.

      • CID: Fragment the selected ions using a normalized collision energy (e.g., 25-35%).

      • ETD: If available, fragment the selected ions using ETD with an appropriate reaction time.

      • Acquire fragment ion spectra in the ion trap or Orbitrap.

  • Data Analysis:

    • Process the raw data using appropriate software to identify the peptide sequence based on the observed fragment ions.

    • Confirm the presence of the Lys(Dabcyl) modification by observing the corresponding mass shift in the fragment ions.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the analysis of peptides containing Lys(Dabcyl).

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification crude_peptide Crude Lyophilized Lys(Dabcyl) Peptide dissolve Dissolve in DMSO/ Aqueous Acetonitrile crude_peptide->dissolve filter Filter (0.22 µm) dissolve->filter hplc_system Preparative HPLC (C18 Column) filter->hplc_system gradient Gradient Elution (0.1% TFA in Water/ACN) hplc_system->gradient detection UV Detection (220 nm & 473 nm) gradient->detection collect Collect Fractions detection->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Pure Peptide

Caption: Workflow for the HPLC purification of a Lys(Dabcyl)-containing peptide.

LC_MS_Analysis_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_fragmentation Fragmentation (Data-Dependent) cluster_analysis Data Analysis pure_peptide Purified Lyophilized Lys(Dabcyl) Peptide dissolve_ms Dissolve in 0.1% Formic Acid pure_peptide->dissolve_ms lc_system Nano/Micro HPLC (C18 Column) dissolve_ms->lc_system esi Electrospray Ionization (ESI) lc_system->esi ms1 MS1: Full Scan (Precursor m/z) esi->ms1 cid CID ms1->cid etd ETD ms1->etd ms2 MS2: Fragment Ion Scan cid->ms2 etd->ms2 sequence Peptide Sequence Confirmation ms2->sequence modification Verification of Lys(Dabcyl) sequence->modification final_result final_result modification->final_result Characterized Peptide

Caption: Workflow for the LC-MS/MS analysis of a Lys(Dabcyl)-containing peptide.

References

Navigating Peptide Complexity: A Guide to Orthogonal Deprotection Strategies with Fmoc-Lys(Dabcyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of specialized residues like Fmoc-Lys(Dabcyl)-OH is crucial for developing advanced diagnostic and therapeutic tools. This guide provides a comprehensive comparison of orthogonal deprotection strategies, enabling site-specific modifications of peptides containing the Dabcyl quencher, a key component in Förster Resonance Energy Transfer (FRET) probes.

The standard approach in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy.[1][2] In this method, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu).[1][2] this compound is seamlessly integrated into this workflow, with the Dabcyl group remaining attached to the lysine side chain as a permanent modification in the final peptide.

However, the synthesis of more complex peptides, such as branched, cyclic, or multi-labeled constructs, necessitates the use of additional protecting groups that can be removed under conditions that leave the Fmoc, tBu, and Dabcyl moieties intact. This principle of "orthogonality" allows for precise, site-specific manipulation of the peptide structure.[3][4] This guide focuses on the most commonly used orthogonal protecting groups for the ε-amino group of lysine and other amino acids, providing the data and protocols needed to select the optimal strategy for your research.

Orthogonal Protecting Groups: A Comparative Overview

Several protecting groups offer orthogonality to the standard Fmoc/tBu strategy. The choice of which to employ depends on the desired modification and the overall synthetic plan. The most widely used groups for lysine side-chain protection are the Dde, ivDde, Mtt, and Mmt groups. Their properties and deprotection conditions are summarized below.

Protecting GroupStructureCleavage ReagentKey Characteristics & Stability
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)A vinylogous amide-based protecting group2% Hydrazine (N₂H₄) in DMF[5][6]- Stable to piperidine and TFA. - Rapidly cleaved. - Can be prone to migration in certain sequences.[7] - Hydrazine can also remove the Fmoc group, so the N-terminus should be protected (e.g., with Boc) if Dde removal is performed mid-synthesis.[8]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)A more sterically hindered version of Dde2-4% Hydrazine (N₂H₄) in DMF[9]- More stable than Dde, reducing the risk of migration during synthesis.[8] - Removal may require slightly stronger hydrazine concentrations or longer reaction times compared to Dde.[9] - Stable to piperidine and TFA.
Mtt (4-Methyltrityl)A highly acid-labile trityl-based group1-2% TFA in DCM with scavengers (e.g., TIS)[1][10] or 30% HFIP in DCM[11][12]- Extremely sensitive to acid. - Allows for deprotection under very mild acidic conditions that do not cleave tBu-based groups or the peptide from most resins.[11] - Stable to piperidine and hydrazine.
Mmt (4-Methoxytrityl)A more acid-labile version of MttAcetic acid/TFE/DCM or 0.6 M HOBt in DCM/TFE- Even more acid-labile than Mtt. - Useful when Mtt removal proves difficult. - Stable to piperidine and hydrazine.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the core concepts of the Fmoc/tBu strategy and the integration of an orthogonal deprotection step for site-specific modification of a peptide containing Lys(Dabcyl).

Fmoc_SPPS_Workflow Start Resin Attach Attach Fmoc-AA-OH Start->Attach Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect_Fmoc Couple Couple next Fmoc-AA-OH Deprotect_Fmoc->Couple Repeat Repeat Cycle Couple->Repeat n times Repeat->Deprotect_Fmoc Cleave Final Cleavage (e.g., 95% TFA) Repeat->Cleave Peptide Final Peptide Cleave->Peptide Orthogonal_Deprotection_Strategy Peptide_Resin Peptide-Resin Fmoc-AA...Lys(Dabcyl)...Lys(Dde)...AA-Resin Selective_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) Peptide_Resin->Selective_Deprotection Modified_Resin Peptide-Resin with Free Amine Fmoc-AA...Lys(Dabcyl)...Lys(NH2)...AA-Resin Selective_Deprotection->Modified_Resin Site_Modification Site-Specific Modification (e.g., Coupling of another peptide, dye, or lipid) Modified_Resin->Site_Modification Branched_Peptide_Resin Modified Peptide-Resin Site_Modification->Branched_Peptide_Resin Final_Deprotection Global Deprotection & Cleavage (20% Piperidine/DMF then 95% TFA) Branched_Peptide_Resin->Final_Deprotection Final_Product Final Modified Peptide Final_Deprotection->Final_Product

References

Performance comparison of Dabcyl with other FRET quenchers like QSY.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence resonance energy transfer (FRET), the choice of a quencher is paramount to the success of an assay. For years, Dabcyl has been a workhorse quencher, but with the advent of newer technologies, quenchers like the QSY series have emerged as powerful alternatives. This guide provides a comprehensive comparison of the performance of Dabcyl and QSY quenchers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal quencher for their specific needs.

Key Performance Metrics: A Quantitative Comparison

The effectiveness of a FRET quencher is determined by several key photophysical properties. A broader quenching range and a higher extinction coefficient generally translate to more efficient quenching of a wider array of fluorophores.

QuencherMax Absorption (λmax)Quenching RangeMolar Extinction Coefficient (ε)
Dabcyl 453 nm[1][2]380-530 nm[1][2]32,000 M⁻¹cm⁻¹[3]
QSY-7 560 nm[1]500-600 nm[1]92,000 M⁻¹cm⁻¹[1]
QSY-9 562 nm[1]500-600 nm[1]85,000 M⁻¹cm⁻¹[1]
QSY-21 661 nm[1]590-720 nm[1]89,000 M⁻¹cm⁻¹[1]
QSY-35 472 nm[1]410-500 nm[1]23,500 M⁻¹cm⁻¹[1]

As the data indicates, the QSY series of quenchers offers a broader spectral range, with specific quenchers optimized for different regions of the spectrum.[1] Notably, QSY-7, QSY-9, and QSY-21 possess significantly higher molar extinction coefficients compared to Dabcyl, suggesting a greater ability to absorb energy from a donor fluorophore.

FRET Efficiency: The Förster Radius (R₀)

The Förster radius (R₀) is a critical parameter that defines the efficiency of FRET between a specific donor-quencher pair. It represents the distance at which 50% of the energy from the donor is transferred to the quencher.[4][5] A larger R₀ value indicates more efficient quenching over a longer distance.

Donor FluorophoreEmission Max (λem)QuencherFörster Radius (R₀) in Angstroms (Å)
Fluorescein (FAM)520 nmDabcyl 43
Fluorescein (FAM)520 nmQSY-7 61
Tetramethylrhodamine (TAMRA)580 nmDabcyl 33
Tetramethylrhodamine (TAMRA)580 nmQSY-7 60
Cy3564 nmDabcyl 46
Cy3564 nmQSY-7 63
Cy5665 nmDabcyl 32
Cy5665 nmQSY-21 69

Note: R₀ values are calculated based on spectroscopic data and can vary depending on the specific molecular context and buffer conditions.[5][6]

The data clearly demonstrates that for commonly used fluorophores like FAM, TAMRA, and Cy dyes, the QSY quenchers consistently exhibit larger Förster radii compared to Dabcyl. This translates to more efficient energy transfer and, consequently, more effective quenching. For instance, with a Cy5 donor, QSY-21 is a vastly superior quencher to Dabcyl, as indicated by the significant difference in their R₀ values.

Quenching Mechanism

Both Dabcyl and QSY quenchers primarily operate through Förster Resonance Energy Transfer (FRET).[6][7] This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor molecule (the quencher) when they are in close proximity (typically 1-10 nm).[2] The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the quencher's absorption spectrum.[6] Some studies suggest that static or contact quenching, where a non-fluorescent ground-state complex forms between the fluorophore and the quencher, can also contribute to the overall quenching efficiency, especially when the dye and quencher are in very close proximity.[6][7]

FRET_Mechanism cluster_donor Donor Fluorophore cluster_quencher Quencher D D D_excited D* D->D_excited D_excited->D Q Q D_excited->Q Energy Transfer Fluorescence Fluorescence (Emission) D_excited->Fluorescence Q_excited Q* Q->Q_excited Q_excited->Q Heat Heat Q_excited->Heat Excitation Light (Excitation) Excitation->D Absorption FRET FRET

Figure 1: FRET Mechanism Diagram

Advantages of QSY Quenchers over Dabcyl

Based on the comparative data, QSY quenchers offer several distinct advantages over Dabcyl:

  • Broader Quenching Range: The QSY series provides a selection of quenchers that cover a wider portion of the visible and near-infrared spectrum, enabling efficient quenching of a more diverse range of fluorophores.[1]

  • Higher Quenching Efficiency: QSY dyes generally exhibit higher molar extinction coefficients and larger Förster radii, leading to more effective quenching.[1] This is particularly evident with red-shifted fluorophores.[1]

  • Improved Signal-to-Background Ratio: Due to their non-fluorescent nature and high quenching efficiency, QSY quenchers can lead to lower background fluorescence and a better signal-to-noise ratio in FRET-based assays.[2]

  • Enhanced Photostability: QSY dyes are reported to have good chemical stability and resistance to photobleaching.[4]

  • In Vivo Stability: In some in vivo applications, QSY 7 has been shown to be superior to azobenzene-based quenchers like Dabcyl derivatives, which can be susceptible to reductive cleavage, potentially leading to false-positive signals.[8][9]

Experimental Protocols

To empirically determine the optimal quencher for a specific application, a direct comparison of their performance is recommended.

This protocol outlines a general method to compare the quenching efficiency of Dabcyl and a selected QSY quencher in a simple FRET-based oligonucleotide assay.

Materials:

  • Fluorophore-labeled oligonucleotide (e.g., 5'-FAM-Oligo-3')

  • Quencher-labeled complementary oligonucleotide (e.g., 5'-Quencher-Oligo'-3', where Quencher is Dabcyl or QSY)

  • Hybridization buffer (e.g., PBS with 100 mM NaCl)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Prepare a stock solution of the fluorophore-labeled oligonucleotide.

  • Prepare separate stock solutions of the Dabcyl-labeled and QSY-labeled complementary oligonucleotides.

  • Set up three sets of reactions in a microplate:

    • Control (Fluorophore only): Fluorophore-labeled oligonucleotide in hybridization buffer.

    • Dabcyl Quenching: Fluorophore-labeled oligonucleotide and an equimolar amount of the Dabcyl-labeled complementary oligonucleotide in hybridization buffer.

    • QSY Quenching: Fluorophore-labeled oligonucleotide and an equimolar amount of the QSY-labeled complementary oligonucleotide in hybridization buffer.

  • Incubate the plate at room temperature for a sufficient time to allow for complete hybridization (e.g., 30-60 minutes).

  • Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the quenching efficiency (QE) for each quencher using the following formula:

    • QE (%) = (1 - (Fluorescence_quenched / Fluorescence_control)) * 100

Quenching_Efficiency_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Prep_F_Oligo Prepare Fluorophore-Oligo Stock Setup_Control Control: Fluorophore-Oligo Prep_F_Oligo->Setup_Control Setup_Dabcyl Dabcyl Quenching: Fluorophore-Oligo + Dabcyl-Oligo Prep_F_Oligo->Setup_Dabcyl Setup_QSY QSY Quenching: Fluorophore-Oligo + QSY-Oligo Prep_F_Oligo->Setup_QSY Prep_D_Oligo Prepare Dabcyl-Oligo Stock Prep_D_Oligo->Setup_Dabcyl Prep_Q_Oligo Prepare QSY-Oligo Stock Prep_Q_Oligo->Setup_QSY Incubate Incubate for Hybridization Setup_Control->Incubate Setup_Dabcyl->Incubate Setup_QSY->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate Quenching Efficiency Measure->Calculate

Figure 2: Workflow for Comparing Quencher Efficiency

This protocol describes a general procedure for comparing quencher performance in a protease activity assay.

Materials:

  • FRET peptide substrate: A peptide containing the protease recognition sequence flanked by a donor fluorophore and a quencher (Dabcyl or QSY).

  • Protease of interest.

  • Assay buffer appropriate for the protease.

  • Fluorometer or fluorescence plate reader.

Methodology:

  • Reconstitute the FRET peptide substrates (one with Dabcyl and one with the chosen QSY quencher) in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing the assay buffer and the FRET peptide substrate at a final concentration within the linear range of the assay.

  • Initiate the reaction by adding the protease to the reaction mixture.

  • Immediately place the reaction in a pre-warmed fluorescence plate reader.

  • Monitor the increase in fluorescence over time at the emission wavelength of the donor fluorophore.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Compare the signal-to-background ratio for the Dabcyl- and QSY-containing substrates. The background is the fluorescence of the intact substrate before the addition of the enzyme, and the signal is the fluorescence after complete cleavage. A higher signal-to-background ratio indicates more efficient quenching in the uncleaved state.

Conclusion

While Dabcyl has historically been a widely used quencher, the QSY series of dark quenchers offers significant performance advantages in terms of quenching efficiency, spectral range, and photostability. For researchers developing FRET-based assays, particularly those utilizing red-shifted fluorophores, the QSY dyes represent a superior choice that can lead to more robust and sensitive assays with improved signal-to-background ratios. The selection of the specific QSY quencher should be guided by the emission wavelength of the chosen donor fluorophore to ensure optimal spectral overlap. Empirical validation using the outlined experimental protocols is always recommended to confirm the best quencher for a particular experimental system.

References

A Researcher's Guide to Validating Inhibitor Screening Assays with Fmoc-Lys(Dabcyl)-OH Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of inhibitor screening assays is a critical step in the drug discovery pipeline. The choice of substrate is paramount to developing a sensitive, reliable, and high-throughput compatible assay. This guide provides an objective comparison of inhibitor screening assays utilizing substrates derived from Fmoc-Lys(Dabcyl)-OH against other common alternatives, supported by experimental data and detailed protocols.

Introduction to FRET-Based Protease Assays

Inhibitor screening assays for proteases often employ Förster Resonance Energy Transfer (FRET) based substrates. These substrates are typically short peptides containing a specific cleavage sequence for the target protease, flanked by a fluorescent donor and a quencher molecule. When the substrate is intact, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

This compound is a key building block for synthesizing these FRET substrates. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for its incorporation into a peptide sequence using standard solid-phase peptide synthesis. The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group serves as an efficient quencher for a variety of fluorophores. A common FRET pair for substrates synthesized with this compound is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorophore.

Performance Comparison of FRET Substrates

The selection of the FRET pair and the overall substrate design significantly impacts assay performance. Key parameters for validation include the Michaelis constant (Km), catalytic rate constant (kcat), the catalytic efficiency (kcat/Km), the Z'-factor (a measure of assay quality for high-throughput screening), and the signal-to-background ratio.

Below is a comparison of different FRET substrates used in protease assays.

Substrate (Fluorophore/Quencher)Protease TargetKm (µM)kcat/Km (M⁻¹s⁻¹)Z'-FactorSignal Dynamic RangeReference
nsp4–5-EDANS/DabcylSARS-CoV-2 Mpro-1960 ± 1900.753.0[1]
nsp4–5-MCA/DNPSARS-CoV-2 Mpro-14190 ± 4200.752.5[1]
nsp4–5-FAM/DabcylSARS-CoV-2 Mpro-2448 ± 850.9312.5[1]
VKLQ-AMCSARS-CoV-2 Mpro172 ± 2824.5 ± 5.0--[1]
FRET PeptideProtease TargetRelative kcat/KmNotesReference
EDANS/DABCYLHIV-1 Protease1xStandard FRET pair.
HiLyte Fluor™488/QXL™520HIV-1 Protease32xLonger excitation/emission wavelengths reduce interference from autofluorescence.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the determination of Michaelis-Menten kinetic parameters for a protease using a FRET substrate.

Materials:

  • Purified protease

  • FRET peptide substrate (e.g., Dabcyl-peptide-EDANS)

  • Assay buffer (e.g., 20 mM Bis-Tris, pH 7.0)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

  • Prepare a series of substrate dilutions in assay buffer at concentrations ranging from 0.1 to 10 times the expected Km.

  • Add a fixed concentration of the protease to each well of a microplate.

  • Initiate the reaction by adding the different concentrations of the substrate to the wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore (e.g., ~340 nm excitation and ~490 nm emission for EDANS).

  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat by dividing Vmax by the enzyme concentration.

Protocol 2: Assay Validation for High-Throughput Screening (Z'-Factor Determination)

This protocol describes how to determine the Z'-factor to assess the quality of an inhibitor screening assay. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

Materials:

  • Purified protease

  • FRET peptide substrate

  • Known potent inhibitor of the protease (positive control)

  • Vehicle control (e.g., DMSO, negative control)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare the assay components: protease solution, substrate solution, positive control inhibitor at a concentration that gives maximal inhibition, and negative control (vehicle).

  • In a 384-well plate, dispense the negative control to a set of wells (e.g., 16 wells) and the positive control to another set of wells (e.g., 16 wells).

  • Add the protease to all wells and incubate for a pre-determined time if pre-incubation with the inhibitor is required.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Measure the initial reaction rates in all wells using a microplate reader.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the following equation: Z' = 1 - (3σp + 3σn) / |μn - μp|

Protocol 3: Determination of Inhibitor IC50 Values

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified protease

  • FRET peptide substrate

  • Test compound (inhibitor)

  • Assay buffer

  • Microplate

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • Add a fixed concentration of the protease to the wells of a microplate.

  • Add the different concentrations of the test compound to the wells and incubate for a specific period to allow for inhibitor binding. Include control wells with no inhibitor.

  • Initiate the enzymatic reaction by adding the FRET substrate at a concentration close to its Km value.

  • Monitor the reaction progress by measuring the fluorescence increase over time.

  • Determine the initial velocity for each inhibitor concentration.

  • Calculate the percent inhibition for each concentration relative to the control without inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

FRET_Mechanism cluster_1 Cleaved Substrate Donor Fluorophore (e.g., EDANS) Quencher Quencher (Dabcyl) Donor->Quencher FRET (No Fluorescence) Peptide Cleavage Sequence Donor->Peptide Protease Protease Donor->Protease Cleavage Peptide->Quencher Cleaved_Donor Fluorophore Cleaved_Peptide1 Fragment 1 Cleaved_Donor->Cleaved_Peptide1 Fluorescence Cleaved_Donor->Fluorescence Fluorescence Signal Cleaved_Quencher Quencher Cleaved_Peptide2 Fragment 2 Cleaved_Peptide2->Cleaved_Quencher

Caption: FRET mechanism for protease activity detection.

Assay_Validation_Workflow cluster_0 Assay Development cluster_1 Performance Evaluation cluster_2 High-Throughput Screening Validation cluster_3 Inhibitor Characterization A1 Substrate Selection (e.g., this compound based) A2 Optimization of Assay Conditions (Enzyme/Substrate Conc., Buffer, pH) A1->A2 B1 Determine Kinetic Parameters (Km, kcat) A2->B1 B2 Assess Signal Window (Signal-to-Background) B1->B2 C1 Z'-Factor Determination (Positive/Negative Controls) B2->C1 C2 DMSO Tolerance Test C1->C2 D1 IC50 Determination for Known Inhibitors C2->D1 D2 Screening of Compound Library D1->D2

References

A Researcher's Guide to Fluorophore-Dabcyl FRET Pairs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Förster Resonance Energy Transfer (FRET) is a powerful mechanism used by researchers to measure nanoscale distances, making it an invaluable tool for studying molecular interactions, enzymatic activity, and conformational changes in biomolecules.[1][2] The efficiency of this energy transfer is critically dependent on the chosen donor fluorophore and acceptor quencher pair. This guide provides a detailed comparison of various fluorophore donors when paired with Dabcyl, a widely-used non-fluorescent "dark" quencher. Dabcyl is favored in many assays because it eliminates background fluorescence that could arise from acceptor emission.[1]

Quantitative Comparison of Fluorophore-Dabcyl Pairs

The efficiency of a FRET pair is fundamentally characterized by its Förster distance (R₀), the distance at which 50% of the donor's excitation energy is transferred to the acceptor.[3] A larger R₀ value generally allows for the detection of interactions over greater distances.[4] Dabcyl's broad absorption spectrum (approximately 400-500 nm) makes it an effective quencher for donor fluorophores that emit in the violet-to-green range of the spectrum.[5][6]

The table below summarizes the key spectral properties and FRET parameters for common fluorophores paired with Dabcyl.

Fluorophore (Donor)Excitation Max (nm)Emission Max (nm)Förster Distance (R₀) with Dabcyl (Å)Key Applications & Notes
EDANS ~340~490-50033 - 41Gold standard for protease assays; high signal-to-noise ratio upon cleavage.[6][7]
FAM (Fluorescein) ~495~520~43Commonly used in nucleic acid probes and protease assays.[7] Dabcyl is an effective quencher.[6]
TET ~521~536Not specified, but Dabcyl is a known quencher.Used in nucleic acid applications; Dabcyl's quenching efficiency may be lower than for FAM due to spectral overlap.
Mca ~325~39228 - 32 (with Dnp*)Often used for metalloprotease assays; lower photostability compared to other pairs.[6]

Note: The Förster distance for Mca is listed with Dnp (Dinitrophenyl), another common quencher. The value provides a general reference for its performance, though the specific R₀ with Dabcyl may vary.

Experimental Protocol: Measuring FRET Efficiency

The most direct method for measuring FRET efficiency with a non-fluorescent acceptor like Dabcyl is to quantify the quenching of the donor's fluorescence.[8]

Principle: The FRET efficiency (E) is calculated by comparing the fluorescence intensity of the donor in the absence of the acceptor (ID) to its intensity in the presence of the acceptor (IDA). The reduction in donor fluorescence is directly proportional to the energy transfer efficiency.[2]

Materials and Reagents:

  • Donor-labeled molecule (e.g., peptide, oligonucleotide)

  • Donor- and Dabcyl-labeled molecule (the FRET probe)

  • Appropriate buffer solution (e.g., Phosphate-Buffered Saline, pH 7.5)[9]

  • Quartz cuvettes or microplates suitable for fluorescence measurements[10]

Instrumentation:

  • A spectrofluorometer or a microplate reader capable of spectral scanning.[10]

Procedure:

  • Sample Preparation: Prepare two samples in identical buffer conditions.

    • Donor-Only Sample: A solution containing the donor-labeled molecule at a known concentration.

    • FRET Sample: A solution containing the dual-labeled FRET probe (Donor-Dabcyl) at the same concentration as the donor-only sample.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of the donor fluorophore.

    • Set the emission scan range to cover the entire emission spectrum of the donor.

  • Measurement:

    • Place the "Donor-Only Sample" in the spectrofluorometer and record its fluorescence emission spectrum. The peak intensity is your ID value.

    • Without changing any instrument settings, replace the cuvette with the "FRET Sample" and record its fluorescence emission spectrum. The peak intensity is your IDA value.

  • Control Measurement (Optional): Measure the fluorescence of a buffer-only blank to subtract any background signal.

Data Analysis: The FRET efficiency (E) is calculated using the following equation[2]:

E = 1 - (IDA / ID)

Where:

  • IDA is the fluorescence intensity of the donor in the presence of Dabcyl.

  • ID is the fluorescence intensity of the donor in the absence of Dabcyl.

For a more in-depth analysis of the quenching mechanism (static vs. dynamic), a Stern-Volmer plot can be generated by measuring donor fluorescence quenching at various concentrations of the Dabcyl-labeled molecule.[9][10]

Visualizations: FRET Principles and Workflows

The following diagrams illustrate the core concepts and applications of Fluorophore-Dabcyl FRET pairs.

FRET_Principle Principle of FRET with a Dabcyl Quencher cluster_donor Donor Fluorophore cluster_acceptor Dabcyl (Acceptor) Excitation Excitation Light (λ_ex) GroundState_D Ground State Excitation->GroundState_D ExcitedState_D Excited State* GroundState_D->ExcitedState_D Absorption ExcitedState_D->GroundState_D Fluorescence (λ_em) GroundState_A Ground State ExcitedState_D->GroundState_A FRET (Energy Transfer) Heat Heat (Non-radiative) GroundState_A->Heat Relaxation

Caption: FRET mechanism: An excited donor transfers energy non-radiatively to Dabcyl.

Protease_Assay FRET-Based Protease Activity Assay IntactSubstrate Intact FRET Substrate Donor Peptide Dabcyl QuenchedState FRET Occurs Fluorescence Quenched (Low Signal) IntactSubstrate->QuenchedState Protease Protease IntactSubstrate->Protease + CleavedProducts Donor Fragment Fragment Dabcyl Protease->CleavedProducts Cleavage FluorescentState FRET Disrupted Fluorescence Restored (High Signal) CleavedProducts->FluorescentState

Caption: Workflow of a protease assay using a cleavable Fluorophore-Dabcyl FRET substrate.

Experimental_Workflow Workflow for FRET Efficiency Determination prep_donor Prepare 'Donor-Only' Reference Sample instrument Set Spectrofluorometer (Excitation λ, Emission Scan) prep_donor->instrument prep_fret Prepare 'FRET' (Donor-Dabcyl) Sample prep_fret->instrument measure_donor Measure Donor Fluorescence Intensity (ID) instrument->measure_donor Use 'Donor-Only' measure_fret Measure FRET Sample Fluorescence Intensity (IDA) instrument->measure_fret Use 'FRET' Sample calculate Calculate Efficiency E = 1 - (IDA / ID) measure_donor->calculate measure_fret->calculate

Caption: Step-by-step experimental workflow for calculating FRET efficiency.

References

A Comparative Guide to Orthogonal Lysine Labeling: The Role of Fmoc-Lys(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and modification, the ability to selectively deprotect specific amino acid side chains is paramount. This "orthogonal" protection strategy allows for the precise introduction of labels, branches, or cyclic structures, which are crucial for developing novel therapeutics, diagnostic agents, and research tools. Among the arsenal of protecting groups available to researchers, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, particularly in the form of Fmoc-Lys(Dde)-OH, has emerged as a valuable tool. This guide provides an objective comparison of Fmoc-Lys(Dde)-OH with other common orthogonal lysine-protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

The Principle of Orthogonal Protection in Peptide Chemistry

Solid-phase peptide synthesis (SPPS) relies on a primary protecting group for the α-amino group of the amino acid, which is sequentially removed to allow for chain elongation. In the widely used Fmoc-based strategy, the base-labile Fmoc group serves this purpose. Orthogonal protecting groups are employed for the side chains of trifunctional amino acids like lysine. These groups are stable to the conditions used for α-amino group deprotection (e.g., piperidine treatment for Fmoc removal) but can be selectively cleaved under different, specific conditions. This orthogonality is the cornerstone of creating complex peptide architectures.[1][2]

The ε-amino group of lysine is a common site for modification. The choice of its protecting group is therefore a critical decision in the design of a synthetic peptide. An ideal orthogonal protecting group should be stable throughout the synthesis, be removed with high efficiency under mild conditions that do not affect other protecting groups or the peptide backbone, and the deprotection should be clean, yielding minimal side products.

Comparison of Orthogonal Lysine Protecting Groups

Fmoc-Lys(Dde)-OH offers a unique set of properties that make it a popular choice for orthogonal labeling. However, several other protecting groups, each with its own advantages and disadvantages, are also widely used. The following table summarizes the key characteristics and deprotection conditions for some of the most common orthogonally protected lysine derivatives.

Protecting GroupStructureCleavage ConditionsStabilityKey AdvantagesPotential Issues
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Fmoc-Lys(Dde)-OH2% Hydrazine (NH₂NH₂) in DMFStable to piperidine and TFA.Mild cleavage, rapid deprotection.Potential for migration to unprotected amines, especially under basic conditions.[3]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)Fmoc-Lys(ivDde)-OH2-5% Hydrazine in DMFMore stable to piperidine than Dde.Reduced migration tendency compared to Dde.Can be more difficult to remove than Dde, sometimes requiring higher hydrazine concentrations or longer reaction times.[4]
Mtt (4-Methyltrityl)Fmoc-Lys(Mtt)-OH1-2% TFA in DCM; HFIP/DCM mixturesStable to piperidine and mild base.Cleavage under mildly acidic conditions, orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[5][6]The bulky nature of the Mtt group can sometimes lead to steric hindrance during coupling reactions.
Boc (tert-Butoxycarbonyl)Fmoc-Lys(Boc)-OHStrong acids (e.g., neat TFA)Stable to piperidine.Widely used and well-established in Fmoc SPPS.Cleavage requires strong acid, which also removes other acid-labile side-chain protecting groups (e.g., tBu, Trt).
Alloc (Allyloxycarbonyl)Fmoc-Lys(Alloc)-OHPd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCMStable to piperidine and TFA.Cleavage under neutral conditions, fully orthogonal to both acid- and base-labile groups.Requires a palladium catalyst, which can be toxic and may require additional steps for removal.

Experimental Data and Performance

The choice of a protecting group is often guided by the specific requirements of the peptide sequence and the desired modification. The following sections provide a more detailed look at the performance of Fmoc-Lys(Dde)-OH and its alternatives.

Fmoc-Lys(Dde)-OH: The Hydrazine-Labile Workhorse

The Dde group is favored for its rapid and clean removal with dilute hydrazine. This allows for the selective unmasking of the lysine side chain on the solid support, enabling subsequent modification.

Quantitative Data Summary:

ParameterFmoc-Lys(Dde)-OHNotes
Deprotection Time Typically 3-10 minutes per treatmentMultiple short treatments are often more effective than a single long one.
Cleavage Efficiency >95% with optimized protocolsEfficiency can be monitored by HPLC.
Stability to 20% Piperidine in DMF Generally stable, but some loss can occur over extended synthesisThe more hindered ivDde group shows greater stability.[1]
Alternatives to Dde: A Comparative Overview
  • ivDde: As a more sterically hindered version of Dde, ivDde offers enhanced stability towards piperidine, reducing the risk of premature deprotection and side-chain migration during prolonged syntheses.[1] However, its removal can be more sluggish. Optimization of hydrazine concentration and reaction time is often necessary to achieve complete deprotection.[4]

  • Mtt: The Mtt group provides an acid-labile orthogonal protection strategy. Its removal with very dilute TFA (1-2%) allows for the selective deprotection of the lysine side chain without cleaving other acid-labile groups like Boc or tBu, which require much stronger acidic conditions.[5][6] This makes Fmoc-Lys(Mtt)-OH a versatile building block for complex synthetic schemes.

  • Alloc: The Alloc group offers true orthogonality, as its removal is based on a completely different chemical mechanism involving a palladium catalyst. This makes it an excellent choice when both acid- and base-labile protecting groups are present in the peptide. However, the use of a heavy metal catalyst can be a drawback in some applications, particularly for the synthesis of therapeutic peptides.

Experimental Protocols

The following are representative protocols for the deprotection of various lysine side-chain protecting groups. Researchers should optimize these conditions for their specific peptide sequence and solid support.

Protocol 1: Deprotection of the Dde Group
  • Resin Preparation: Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes.

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Drain the DMF from the resin and add the 2% hydrazine solution (2 mL). Gently agitate the resin at room temperature for 3-5 minutes.

  • Repeat: Drain the solution and repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of hydrazine and the cleaved Dde-adduct.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection.

Protocol 2: Deprotection of the ivDde Group

This protocol is similar to that for Dde, but may require a higher concentration of hydrazine or longer reaction times for complete removal.

  • Resin Preparation: Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes.

  • Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Drain the DMF from the resin and add the hydrazine solution (2 mL). Gently agitate the resin at room temperature for 10-30 minutes.

  • Repeat: Drain the solution and repeat the hydrazine treatment if necessary, monitoring the reaction progress by HPLC-MS analysis of a small cleavage sample.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL).

Protocol 3: Deprotection of the Mtt Group
  • Resin Preparation: Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes.

  • Deprotection Solution: Prepare a solution of 1-2% TFA in DCM. To minimize side reactions, 2-5% triisopropylsilane (TIS) can be added as a scavenger.

  • Deprotection Reaction: Drain the DCM from the resin and add the deprotection solution (2 mL). Gently agitate the resin at room temperature. The reaction progress can be monitored by the appearance of a yellow color in the solution due to the released Mtt cation.

  • Repeat: Perform multiple short treatments (e.g., 10 x 2 minutes) until the yellow color is no longer observed.

  • Washing: Wash the resin with DCM (3 x 2 mL), 10% DIPEA in DMF (2 x 2 mL) to neutralize any residual acid, and finally with DMF (3 x 2 mL).

Protocol 4: Deprotection of the Alloc Group
  • Resin Preparation: Swell the peptide-resin (100 mg) in anhydrous and oxygen-free DCM (2 mL) for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Solution: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents relative to the resin loading) in DCM.

  • Scavenger Addition: Add a scavenger, such as phenylsilane (PhSiH₃, 20 equivalents), to the catalyst solution.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-30 minutes.

  • Repeat: Repeat the treatment with a fresh solution to ensure complete deprotection.

  • Washing: Wash the resin extensively with DCM (5 x 2 mL), a solution of 0.5% DIPEA in DMF (3 x 2 mL), and finally with DMF (3 x 2 mL).

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the chemical structures of the protected lysine derivatives and the general workflow for orthogonal labeling.

G cluster_FmocLysDde Fmoc-Lys(Dde)-OH cluster_FmocLysivDde Fmoc-Lys(ivDde)-OH cluster_FmocLysMtt Fmoc-Lys(Mtt)-OH cluster_FmocLysAlloc Fmoc-Lys(Alloc)-OH FmocLysDde FmocLysivDde FmocLysMtt FmocLysAlloc

Caption: Chemical structures of common orthogonally protected lysine derivatives.

Orthogonal_Labeling_Workflow start Start SPPS with Fmoc-protected amino acids incorporate_lys Incorporate Fmoc-Lys(X)-OH (X = orthogonal protecting group) start->incorporate_lys elongate Continue peptide elongation incorporate_lys->elongate deprotect_fmoc Fmoc deprotection (20% piperidine/DMF) elongate->deprotect_fmoc Repeat n times final_peptide Assemble full-length protected peptide elongate->final_peptide Final cycle couple_aa Couple next Fmoc-amino acid deprotect_fmoc->couple_aa couple_aa->elongate orthogonal_deprotection Selective deprotection of X (e.g., 2% Hydrazine for Dde) final_peptide->orthogonal_deprotection labeling On-resin labeling or modification of Lys side chain orthogonal_deprotection->labeling final_cleavage Global deprotection and cleavage from resin (TFA cocktail) labeling->final_cleavage purification Purification and analysis of the labeled peptide final_cleavage->purification

Caption: General workflow for orthogonal labeling using Fmoc-Lys(X)-OH in SPPS.

Deprotection_Pathways cluster_Dde Dde Pathway cluster_Mtt Mtt Pathway cluster_Alloc Alloc Pathway Peptide_Resin Peptide-Resin with Fmoc-Lys(Dde)-OH Fmoc-Lys(Mtt)-OH Fmoc-Lys(Alloc)-OH Hydrazine 2% Hydrazine in DMF Peptide_Resin->Hydrazine Stable to TFA & Piperidine TFA 1-2% TFA in DCM Peptide_Resin->TFA Stable to Piperidine Palladium Pd(PPh₃)₄ + Scavenger Peptide_Resin->Palladium Stable to TFA & Piperidine Deprotected_Lys_Dde Peptide-Resin with free Lys ε-NH₂ Hydrazine->Deprotected_Lys_Dde Deprotected_Lys_Mtt Peptide-Resin with free Lys ε-NH₂ TFA->Deprotected_Lys_Mtt Deprotected_Lys_Alloc Peptide-Resin with free Lys ε-NH₂ Palladium->Deprotected_Lys_Alloc

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Lys(Dabcyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the fluorescent quenching agent Fmoc-Lys(Dabcyl)-OH, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of this compound, a modified lysine derivative commonly used in peptide synthesis. Adherence to these procedures is critical to mitigate risks and ensure a safe operational environment.

Hazard Assessment and Safety Precautions

While a specific hazard classification may not always be readily available, this compound should be handled as a hazardous substance. It is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[1] Therefore, preventing its release into the environment is of paramount importance.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Chemical safety goggles: To protect against eye contact.

  • Lab coat: To prevent skin contamination.

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Respirator: A NIOSH-approved respirator is recommended when handling larger quantities or if there is a potential for dust generation.

**Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical in regular laboratory trash or down the drain. [2]

1. Containerization:

  • Place solid this compound waste into a clearly labeled, sealed, and compatible container. The original container is ideal.[2]
  • If the original container is unavailable, use a new, clean container made of a non-reactive material.[2]

2. Labeling:

  • The waste container must be clearly labeled with the following information:
  • "Hazardous Waste"[2]
  • The full chemical name: "this compound"[2]
  • CAS Number: 146998-27-8[1]
  • An approximate quantity of the waste.[2]
  • The date of accumulation.

3. Waste Segregation and Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[2]
  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated and must be disposed of as hazardous waste.[2]
  • Collect all contaminated solid waste in a designated and labeled hazardous waste bag or container.[2]
  • Liquid waste generated from experimental procedures (e.g., solutions containing the compound) must be collected in a separate, labeled, and sealed container.[2]

5. Arranging for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[2]
  • Provide them with all necessary information about the waste, including its chemical name and any known hazards.[2]

Emergency Procedures: Spill and Clean-up

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Wear Appropriate PPE: Before cleaning, don all required personal protective equipment.

  • Containment: Carefully sweep the solid material into a designated hazardous waste container, avoiding dust creation.[2] A vacuum cleaner with a HEPA filter can also be used.[2]

  • Decontamination: Wipe the spill area with a damp cloth. This cloth and any other cleaning materials must be disposed of as hazardous waste.[2]

Quantitative Data Summary

PropertyValueSource
CAS Number 146998-27-8[1][3][4][5]
Molecular Formula C₃₆H₃₇N₅O₅[1]
Molecular Weight 619.71 g/mol [1]
Storage Class 11 (Combustible Solids)[1]
Water Hazard Class (WGK) 3 (Severely hazardous to water)[1]
Physical Form Powder[1]
Storage Temperature 2-8°C[1]

Disposal Workflow

The following diagram illustrates the essential steps for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Storage and Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe collect_solid Collect Solid Waste in Labeled Container ppe->collect_solid collect_contaminated Collect Contaminated Materials Separately ppe->collect_contaminated collect_liquid Collect Liquid Waste in Labeled Container ppe->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_contaminated->store collect_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Fmoc-Lys(Dabcyl)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Lys(Dabcyl)-OH. The following procedures detail the necessary personal protective equipment (PPE), operational steps for use in the laboratory, and compliant disposal methods to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound powder and its solutions.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[3]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards.To protect eyes from dust particles and splashes.[3]
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of the powder. Provide appropriate exhaust ventilation where dust is formed.[2][3]
Skin and Body A standard laboratory coat. Wear impervious clothing for larger quantities.To protect skin and personal clothing from contamination.[3]

Operational Plan: From Receipt to Use

Adherence to a strict operational workflow is critical for safety and experimental success. This plan covers the lifecycle of the chemical within the laboratory.

Upon receipt, verify the container's integrity. The compound should be stored in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C.

This procedure should be performed entirely within a chemical fume hood.

  • Preparation : Don all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound powder. Avoid creating dust.[3]

  • Dissolution : This compound is typically used in solid-phase peptide synthesis, which commonly utilizes N,N-dimethylformamide (DMF) as a solvent.[4] Prepare the stock solution by dissolving the weighed powder in the required volume of amine-free DMF to achieve the desired concentration.[5]

This compound is incorporated into a peptide sequence using standard SPPS protocols.[2][6] The general manual workflow involves the following key steps:

  • Fmoc Deprotection : The N-terminal Fmoc protecting group on the resin-bound peptide is removed, typically with a 20% solution of piperidine in DMF, to expose a free amine.[4][7]

  • Amino Acid Activation : The this compound is activated by dissolving it with a coupling reagent such as HATU or HBTU and an organic base like N,N-diisopropylethylamine (DIPEA).[4]

  • Coupling : The activated amino acid solution is added to the resin, allowing the peptide bond to form.[4][7] This cycle is repeated for each amino acid in the sequence.

  • Final Cleavage : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).

    • Important Note : Silane-containing scavengers, such as tri-isopropylsilane (TIPS), should not be used during cleavage as they can degrade the Dabcyl group.[8]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : All solutions containing this compound, as well as solvents used for washing (e.g., DMF) and in the synthesis process (e.g., piperidine solutions, TFA cocktails), must be collected in a designated, sealed, and properly vented hazardous liquid waste container.

  • Incompatible Mixtures : Do not mix different types of chemical waste. Specifically, keep acidic waste (e.g., TFA cleavage solutions) separate from basic waste (e.g., piperidine solutions) and organic solvent waste separate from aqueous waste.[9]

  • Label all waste containers clearly with "Hazardous Waste" and list all chemical constituents by their full names—avoid using abbreviations.[9]

  • Keep waste containers securely closed except when adding waste.[9]

  • Store waste in a designated satellite accumulation area within the laboratory where it was generated while awaiting pickup. Do not store waste in public areas like hallways.[9]

Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company.[10] Discharge of this chemical into the environment must be avoided.[3]

Workflow for Handling this compound

The following diagram outlines the complete workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_disposal Waste Management & Disposal Receive Receive & Verify This compound Store Store at 2-8°C Receive->Store DonPPE Don Required PPE Store->DonPPE Weigh Weigh Powder in Fume Hood DonPPE->Weigh Dissolve Dissolve in DMF Weigh->Dissolve CollectSolid Collect Solid Waste (Gloves, Tips) Weigh->CollectSolid SPPS Perform Coupling Reaction Dissolve->SPPS CollectLiquid Collect Liquid Waste (Solvents, Reagents) Dissolve->CollectLiquid SPPS->CollectLiquid LabelWaste Label Waste Containers CollectSolid->LabelWaste CollectLiquid->LabelWaste StoreWaste Store Waste Safely LabelWaste->StoreWaste Dispose Dispose via Certified Waste Management StoreWaste->Dispose

Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.